1-(2,3-Dichlorophenyl)piperazine hydrochloride
Descripción
Propiedades
IUPAC Name |
1-(2,3-dichlorophenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2.ClH/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14;/h1-3,13H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQFNNSFAGXCEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866037 | |
| Record name | 1-(2,3-Dichlorophenyl)piperazine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119532-26-2 | |
| Record name | 1-(2,3-Dichlorophenyl)piperazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119532-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dichlorophenyl)piperazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119532262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,3-Dichlorophenyl)piperazine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,3-Dichlorophenyl)piperazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2,3-dichlorophenyl)piperazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2,3-Dichlorophenyl)piperazine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC5R44625J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,3-Dichlorophenyl)piperazine hydrochloride is a crucial intermediate in the synthesis of the atypical antipsychotic drug, aripiprazole.[1][2][3] This technical guide provides a comprehensive overview of the primary synthesis mechanisms, detailed experimental protocols, and a comparative analysis of quantitative data from various synthetic routes. The information is intended to equip researchers and drug development professionals with a thorough understanding of the manufacturing processes for this key pharmaceutical intermediate.
Introduction
1-(2,3-Dichlorophenyl)piperazine (DCPP) is a chemical compound from the phenylpiperazine family that serves as a precursor in the synthesis of aripiprazole.[4] The hydrochloride salt form is often preferred for its stability and ease of handling in pharmaceutical manufacturing.[3][5] The synthesis of high-purity this compound is a critical step in the overall production of aripiprazole, impacting both the yield and quality of the final active pharmaceutical ingredient (API).[3] This document outlines the prevalent synthetic methodologies, focusing on the reaction mechanisms, experimental parameters, and resulting product characteristics.
Synthesis Mechanisms and Methodologies
Two primary synthetic routes for this compound have been extensively documented:
-
Route 1: Cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine or its hydrochloride salt.[1][6]
-
Route 2: A "one-pot" reaction starting from 2,3-dichloronitrobenzene.[7][8]
Route 1: Cyclization of 2,3-dichloroaniline
This is the most commonly employed method for the industrial production of this compound.[1][6] The core of this synthesis is the formation of the piperazine ring through the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine or its hydrochloride salt.[9][10]
Reaction Mechanism:
The reaction proceeds via a double N-alkylation of the 2,3-dichloroaniline. The amino group of the aniline acts as a nucleophile, attacking the electrophilic carbon of the chloroethyl groups of bis(2-chloroethyl)amine. This is followed by an intramolecular cyclization to form the piperazine ring. The reaction is typically carried out at elevated temperatures, and various solvents and catalysts can be employed to influence the reaction rate and yield.[11][12]
Experimental Protocols:
Numerous variations of this protocol exist, with differences in solvents, catalysts, reaction times, and temperatures. Below are summaries of representative experimental procedures.
Protocol 1A: Toluene-p-sulfonic acid and Tetrabutylammonium bromide in Xylene
-
Reactants: 2,3-dichloroaniline and bis(2-chloroethyl)amine.[11]
-
Catalysts: p-Toluene sulfonic acid and Tetrabutylammonium bromide.[11]
-
Solvent: Xylene.[11]
-
Procedure: A stirred solution of 2,3-dichloroaniline and bis(2-chloroethyl)amine in xylene is treated with p-toluene sulfonic acid and tetrabutylammonium bromide. The reaction mixture is heated at 130-135 °C for 48 hours. After completion, the mixture is cooled, and the pH is adjusted to 6-7 with aqueous ammonia. The product is extracted with ethyl acetate, dried, and concentrated.[11]
-
Yield: 88% (of the free base).[11]
Protocol 1B: High-Temperature Cyclization without Solvent
-
Reactants: 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride.[1][6]
-
Procedure: 2,3-dichloroaniline is heated to 100 °C, and bis(2-chloroethyl)amine hydrochloride is added in batches. The temperature is then raised to 120-220 °C and maintained for 4-34 hours. After the reaction, the mixture is cooled, and n-butanol is added, followed by reflux for 1 hour. The crude product crystallizes upon cooling and is then purified by recrystallization from a methanol/water mixture.[1][6]
Route 2: One-Pot Synthesis from 2,3-Dichloronitrobenzene
This method offers an alternative starting material and a streamlined "one-pot" process that combines the reduction of the nitro group and the cyclization reaction.[7][8]
Reaction Mechanism:
In this process, 2,3-dichloronitrobenzene is reacted with bis(2-chloroethyl)amine hydrochloride in the presence of a reducing agent, typically iron powder in an acidic medium (e.g., ammonium chloride solution). The iron reduces the nitro group to an amine, which then undergoes in-situ cyclization with the bis(2-chloroethyl)amine hydrochloride to form the desired piperazine derivative.[7][8]
Experimental Protocol:
-
Reactants: 2,3-dichloronitrobenzene and bis(2-chloroethyl)amine hydrochloride.[7][8]
-
Reagents: Iron powder, ammonium chloride, potassium iodide, and tetrabutylammonium bromide.[7][8]
-
Procedure: 2,3-dichloronitrobenzene and bis(2-chloroethyl)amine hydrochloride are mixed in diethylene glycol ether. Aqueous ammonium chloride, iron powder, potassium iodide, and tetrabutylammonium bromide are added. The mixture is heated to 120-135 °C for 15-25 hours. After completion, the reaction is cooled and filtered. The product is crystallized from the mother liquor by the addition of acetone.[7][8]
Data Presentation
The following tables summarize the quantitative data from the different synthetic methodologies described in the literature.
Table 1: Synthesis of 1-(2,3-Dichlorophenyl)piperazine via Cyclization of 2,3-dichloroaniline (Route 1)
| Starting Materials | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) (%) | Reference |
| 2,3-dichloroaniline, bis(2-chloroethyl)amine | Xylene / p-TsOH, TBAB | 130-135 | 48 | 88 (free base) | Not Reported | [11] |
| 2,3-dichloroaniline, bis(2-chloroethyl)amine HCl | None | 120 | 34 | 59.5 | 99.62 | [6] |
| 2,3-dichloroaniline, bis(2-chloroethyl)amine HCl | None | 160 | 12 | 64.0 | 99.58 | [1] |
| 2,3-dichloroaniline, bis(2-chloroethyl)amine HCl | None | 200 | 4 | 65.6 | 99.67 | [1] |
Table 2: One-Pot Synthesis from 2,3-Dichloronitrobenzene (Route 2)
| Starting Materials | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) (%) | Reference |
| 2,3-dichloronitrobenzene, bis(2-chloroethyl)amine HCl | Fe, NH4Cl, KI, TBAB in DEGME/H2O | 130 | 20 | 68.0 | 99.0 | [7][8] |
| 2,3-dichloronitrobenzene, bis(2-chloroethyl)amine HCl | Fe, NH4Cl, KI, TBAB in DEGME/H2O | 130 | 20 | 68.3 | 99.2 | [8] |
| 2,3-dichloronitrobenzene, bis(2-chloroethyl)amine HCl | Fe, NH4Cl, KI, TBAB in DEGME/H2O | 130 | 20 | 69.4 | 99.4 | [8] |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical reaction pathways and a general experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for Route 1.
References
- 1. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. WO2007118923A1 - A process for the preparation of aripiprazole and intermediates thereof - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. ptfarm.pl [ptfarm.pl]
- 6. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 7. CN107011288B - A kind of preparation method of aripiprazole intermediate 1- (2,3- dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 8. Preparation method of aripiprazole intermediate this compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]
- 12. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-(2,3-Dichlorophenyl)piperazine HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2,3-Dichlorophenyl)piperazine hydrochloride (DCPP HCl). DCPP HCl is a key intermediate in the synthesis of the atypical antipsychotic aripiprazole and is also a significant metabolite. A thorough understanding of its physicochemical characteristics is crucial for drug development, formulation, and quality control. This document presents quantitative data in structured tables, details experimental protocols for property determination, and visualizes relevant biological pathways.
Introduction
This compound, with the CAS number 119532-26-2, is a phenylpiperazine derivative. Its primary significance in the pharmaceutical industry lies in its role as a critical building block for the synthesis of aripiprazole.[1][2] Furthermore, it is a known human metabolite of aripiprazole, making the study of its properties relevant to understanding the drug's overall pharmacological profile.[3] This guide aims to consolidate the available data on the physicochemical properties of DCPP HCl to support research and development activities.
Physicochemical Properties
The physicochemical properties of a drug substance or intermediate are critical parameters that influence its behavior, from synthesis and purification to formulation and bioavailability. The following tables summarize the key quantitative data for 1-(2,3-Dichlorophenyl)piperazine HCl.
Identification and General Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | Multiple |
| Synonyms | DCPP HCl, Aripiprazole Related Compound C | |
| CAS Number | 119532-26-2 | [4] |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ · HCl | [4][5] |
| Molecular Weight | 267.58 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid/powder | [5] |
Thermal and Spectroscopic Properties
| Property | Value | Source(s) |
| Melting Point | 245-247 °C | [4][5][6] |
| 248-250 °C | [7] | |
| 32 °C (likely an error in the source) | ||
| Boiling Point | 365.1 °C at 760 mmHg | [6][8] |
| 218-221 °C (likely for the free base) | ||
| Flash Point | 174.6 °C | [6][8] |
| 208.2 °C | [2] | |
| UV λmax | 218, 249 nm | [9] |
Solubility and Partitioning
| Property | Value | Source(s) |
| Water Solubility | Soluble | [6][8][10] |
| Solubility in Organic Solvents | Soluble in DMSO and methanol | [6][8][10] |
| DMF: 11 mg/mL | [9] | |
| DMSO: 16 mg/mL | [9] | |
| Ethanol: 5 mg/mL | [9] | |
| PBS (pH 7.2): 10 mg/mL | [9] | |
| pKa | 8.71 ± 0.10 (Predicted for the free base) | [11] |
| LogP (Octanol-Water Partition Coefficient) | 2.8248 | [12] |
| 3.59880 | [8] | |
| 2.6 (for the free base) | [1] |
Other Physicochemical Data
| Property | Value | Source(s) |
| Density | 1.272 g/cm³ | [6][8] |
| Vapor Pressure | 1.77E-07 mmHg at 25°C | [6][8] |
| Hygroscopicity | Hygroscopic | [6][8] |
| Hydrogen Bond Donor Count | 2 | [8] |
| Hydrogen Bond Acceptor Count | 2 | [8][12] |
| Rotatable Bond Count | 1 | [8][12] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable physicochemical data. The following sections outline methodologies for determining key properties of DCPP HCl.
Synthesis of 1-(2,3-Dichlorophenyl)piperazine HCl
This protocol is based on the cyclization reaction between 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride.
-
Materials: 2,3-dichloroaniline, bis(2-chloroethyl)amine hydrochloride, p-toluenesulfonic acid, tetrabutylammonium bromide, xylene, aqueous ammonia, ethyl acetate, sodium sulfate.
-
Procedure:
-
To a stirred solution of 2,3-dichloroaniline (10g, 61.72 mmol) and bis(2-chloroethyl)amine (8.7g, 61.72 mmol) in xylene (150 mL), add p-toluenesulfonic acid (1.17g, 6.17 mmol) and tetrabutylammonium bromide (1.5g, 6.17 mmol).[6]
-
Heat the reaction mixture at 130-135 °C for 48 hours.[6]
-
After completion, cool the reaction mixture to room temperature.[6]
-
Adjust the pH of the solution to 6-7 with aqueous ammonia.[6]
-
Extract the organic compounds with ethyl acetate.[6]
-
Dry the organic layer with sodium sulfate and concentrate under reduced pressure to obtain the free base.[6]
-
The hydrochloride salt can be formed by treating a solution of the free base in a suitable solvent (e.g., ethanol) with hydrochloric acid.
-
The resulting solid is filtered, washed, and dried to yield this compound.
-
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range using a standard melting point apparatus.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (closed at one end), thermometer.
-
Procedure:
-
Ensure the DCPP HCl sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted (T2).
-
The melting point is reported as the range T1-T2.
-
Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of equilibrium solubility, a standard method for pharmaceutical compounds.
-
Materials: DCPP HCl, purified water (or other solvent), temperature-controlled shaker, centrifuge, analytical balance, validated analytical method (e.g., HPLC-UV).
-
Procedure:
-
Add an excess amount of DCPP HCl to a known volume of the solvent (e.g., water) in a sealed flask.
-
Place the flask in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the flask for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the suspension to settle.
-
Separate the solid phase from the solution by centrifugation or filtration.
-
Carefully withdraw a sample of the supernatant.
-
Dilute the sample as necessary and determine the concentration of DCPP HCl using a validated analytical method.
-
The determined concentration represents the equilibrium solubility.
-
LogP Determination (Shake-Flask Method)
This protocol is based on the OECD Guideline 107 for determining the n-octanol/water partition coefficient.
-
Materials: DCPP HCl, n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), centrifuge, analytical method for concentration determination.
-
Procedure:
-
Prepare a stock solution of DCPP HCl in n-octanol.
-
In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of water.
-
Shake the vessel vigorously for a set period to allow for partitioning.
-
Separate the two phases by centrifugation.
-
Determine the concentration of DCPP HCl in both the n-octanol and aqueous phases using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water.
-
LogP is the base-10 logarithm of P.
-
Biological Interactions and Signaling Pathways
1-(2,3-Dichlorophenyl)piperazine is not an inert chemical intermediate; it possesses biological activity. It is known to be a partial agonist at dopamine D2 and D3 receptors and an inhibitor of the enzyme 7-dehydrocholesterol reductase (DHCR7).[3][13][14]
Dopamine Receptor Partial Agonism
As a partial agonist, DCPP HCl binds to dopamine D2 and D3 receptors, eliciting a response that is lower than that of a full agonist like dopamine. This modulation of the dopaminergic system is a key aspect of the therapeutic effect of aripiprazole.
Caption: Dopamine D2/D3 receptor partial agonism of DCPP HCl.
Inhibition of Cholesterol Biosynthesis
DCPP HCl has been identified as a potent inhibitor of 7-dehydrocholesterol reductase (DHCR7), the final enzyme in the cholesterol biosynthesis pathway.[14][15] This inhibition leads to an accumulation of 7-dehydrocholesterol (7-DHC).
Caption: Inhibition of DHCR7 by DCPP HCl in the cholesterol pathway.
Experimental Workflow for Physicochemical Characterization
A logical workflow is essential for the comprehensive characterization of a pharmaceutical intermediate like DCPP HCl.
Caption: Workflow for the physicochemical characterization of DCPP HCl.
Conclusion
The data and protocols presented in this technical guide provide a solid foundation for researchers and professionals working with 1-(2,3-Dichlorophenyl)piperazine HCl. The compiled physicochemical properties are essential for quality control, formulation development, and regulatory submissions. The outlined experimental methodologies offer a starting point for in-house validation and characterization, while the visualized biological pathways highlight the compound's pharmacological relevance beyond its role as a synthetic intermediate. A comprehensive understanding of these aspects is paramount for the successful development of pharmaceuticals like aripiprazole.
References
- 1. Cas 119532-26-2,this compound | lookchem [lookchem.com]
- 2. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
- 3. who.int [who.int]
- 4. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 6. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]
- 7. Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. westlab.com [westlab.com]
- 9. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 11. oecd.org [oecd.org]
- 12. [PDF] OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances | Semantic Scholar [semanticscholar.org]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1-(2,3-Dichlorophenyl)piperazine Hydrochloride (CAS: 119532-26-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2,3-dichlorophenyl)piperazine hydrochloride (DCPP HCl), a key chemical intermediate in the synthesis of prominent atypical antipsychotics such as aripiprazole and cariprazine.[1] This document collates available data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis and analysis, and explores its pharmacological profile, focusing on its mechanism of action as a dopamine D2 and D3 receptor partial agonist.[1] All quantitative data is presented in structured tables for clarity, and logical and experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[2][3] It is the hydrochloride salt of 1-(2,3-dichlorophenyl)piperazine. The presence of the dichlorophenyl moiety is crucial for its interaction with dopamine receptors.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 119532-26-2 | [1] |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ · HCl | [4] |
| Molecular Weight | 267.58 g/mol | [5] |
| Melting Point | 243-247 °C | [5][6] |
| Boiling Point | 365.1 °C at 760 mmHg (for free base) | [7] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Soluble in water, DMSO, and methanol | [6] |
| Purity (by HPLC) | ≥97% to >99.5% | [4][8] |
Synthesis and Manufacturing
The most common industrial synthesis of this compound involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.[8] This method is favored for its efficiency and high yield.[8]
Experimental Protocol: Synthesis via Cyclization
This protocol is based on methodologies described in the patent literature, which detail a solvent-free, high-temperature cyclization.[8][9][10]
Materials:
-
2,3-Dichloroaniline
-
Bis(2-chloroethyl)amine hydrochloride
-
Protonic solvents for work-up and refining (e.g., n-butanol, methanol, ethanol)[8][9]
Procedure:
-
Charging the Reactor: In a suitable reactor, charge 2,3-dichloroaniline.
-
Heating and Addition: Heat the reactor to a charging temperature of 90-120 °C.[8] Gradually add bis(2-chloroethyl)amine hydrochloride in portions. The mass ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride typically ranges from 1:0.8 to 1:2.0.[8][9]
-
Cyclization Reaction: After the addition is complete, raise the temperature to 120-220 °C to initiate the cyclization reaction.[8] The reaction is typically maintained for several hours (e.g., 4 to 34 hours) depending on the scale and specific temperature profile.[8][10]
-
Work-up: After the reaction is complete, cool the mixture and add an after-treatment solvent such as n-butanol. The mixture is then typically refluxed for a short period and then cooled to induce crystallization of the crude product.[8][10]
-
Isolation and Refining: The crude product is isolated by centrifugation.[8] Further purification is achieved by recrystallization from a refining solvent, such as methanol or a methanol/water mixture, to yield the final product with a purity of >99.5% as determined by HPLC.[8][10]
Table 2: Summary of Reported Synthesis Parameters and Yields
| Reactant Ratio (Aniline:Amine HCl) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) | Source(s) |
| 1:1.1 | 120 | 34 | 59.5 | 99.62 | [8][10] |
| 1:1.65 | 160 | 12 | 64.0 | 99.58 | [8] |
| 1:2.0 | 200 | 4 | 65.6 | 99.67 | [8][10] |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-(2,3-dichlorophenyl)piperazine HCl.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and for detecting related substances and impurities.[8][11]
Experimental Protocol: HPLC Purity Analysis
The following is a representative HPLC method derived from the patent literature for the analysis of DCPP HCl and its impurities.[6]
Chromatographic Conditions:
-
Column: Octadecylsilane (C18) bonded silica gel column.[6]
-
Mobile Phase A: Acetonitrile-disodium hydrogen phosphate buffer solution (e.g., 5:95 v/v).[6]
-
Mobile Phase B: Acetonitrile-phosphoric acid (e.g., 95:5 v/v).[6]
-
Elution: Gradient elution.[6] (Note: The specific gradient profile is often optimized based on the impurity profile and is proprietary. A typical "scouting gradient" might run from 5% to 95% B over 10-20 minutes to separate compounds with a wide range of polarities).[10]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: 254 nm.[6]
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable diluent (e.g., acetonitrile).
-
Sample Preparation: Prepare the test solution by dissolving the sample in the same diluent to a similar concentration as the standard.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: The purity is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks, or by comparison against the standard of known concentration.
HPLC Analysis Logic Diagram
Caption: Logical workflow for the HPLC analysis of DCPP HCl.
Biological Activity and Mechanism of Action
1-(2,3-Dichlorophenyl)piperazine is known to be a pharmacologically active compound, acting as a partial agonist at dopamine D2 and D3 receptors.[9][12] This activity is central to the therapeutic effects of aripiprazole and cariprazine, for which DCPP HCl is a precursor.[1][13] It is also a known human metabolite of aripiprazole.[14]
Dopamine D2/D3 Receptor Partial Agonism
As a partial agonist, DCPP has a dual action. In environments with low dopamine levels, it provides a moderate level of receptor stimulation.[1] Conversely, in a high dopamine environment, it competes with the endogenous neurotransmitter, thereby reducing overall receptor stimulation and acting as a functional antagonist.[1] This "fine-tuning" of the dopaminergic system is a hallmark of atypical antipsychotics.[1]
Table 3: Receptor Binding Affinity of Selected 1-(2,3-Dichlorophenyl)piperazine Derivatives
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3 vs D2 Selectivity | Source(s) |
| Analogue 8 | 46 | 0.82 | ~56-fold | [3] |
| Analogue 8j | >10,000 | 2.6 | >1000-fold | [15] |
Note: These values are for derivatives and not for 1-(2,3-dichlorophenyl)piperazine itself, but they illustrate the high D3 affinity conferred by the 2,3-dichlorophenylpiperazine scaffold.
Signaling Pathway
Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[4] As a partial agonist, DCPP would modulate these downstream signaling pathways.
-
G Protein-Dependent Pathway: Upon binding, a partial agonist like DCPP induces a submaximal conformational change in the D2/D3 receptor. This leads to a moderate activation of Gi/o proteins, which in turn inhibit the enzyme adenylyl cyclase. The inhibition of adenylyl cyclase results in decreased intracellular levels of cyclic AMP (cAMP).[4]
-
β-Arrestin Pathway: GPCRs can also signal through β-arrestin-mediated pathways. The degree to which a ligand activates G protein versus β-arrestin pathways is known as "functional selectivity" or "biased agonism".[4][16] The specific bias of DCPP has not been characterized, but this is an important area of modern pharmacology.
Dopamine D2/D3 Partial Agonist Signaling Diagram
Caption: Simplified signaling pathway for a D2/D3 partial agonist.
Toxicology and Safety
This compound is classified as harmful if swallowed and causes skin and eye irritation.[16] It may also cause respiratory irritation.[16]
Table 4: Acute Toxicity Data
| Test | Species | Value | Source(s) |
| Oral LD50 | Mouse and Rat | 440 mg/kg | [1] |
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound.[16]
Applications in Research and Drug Development
The primary application of this compound is as a registered starting material and key intermediate in the synthesis of aripiprazole and cariprazine.[1][7] It is also used as an analytical reference standard for impurity profiling in these active pharmaceutical ingredients.[4] Its inherent pharmacological activity makes it a valuable scaffold for the design of novel D2/D3 receptor ligands in CNS drug discovery programs.
Conclusion
This compound is a well-characterized compound with a critical role in the pharmaceutical industry. Its synthesis is efficient and high-yielding, and robust analytical methods exist for its quality control. Its mechanism of action as a D2/D3 partial agonist is fundamental to the therapeutic profile of the drugs derived from it. This guide provides a consolidated resource of technical information to support ongoing research and development activities involving this important molecule.
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 119532-26-2 Name: this compound [xixisys.com]
- 2. This compound | C10H13Cl3N2 | CID 11630372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. resources.tocris.com [resources.tocris.com]
- 5. 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
- 7. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole-cell radioligand binding for receptor internalization: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 12. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dtsc.ca.gov [dtsc.ca.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
molecular structure of 1-(2,3-Dichlorophenyl)piperazine hydrochloride
An In-Depth Technical Guide to 1-(2,3-Dichlorophenyl)piperazine Hydrochloride
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No: 119532-26-2) is a critical chemical intermediate, primarily recognized for its role in the synthesis of atypical antipsychotic pharmaceuticals such as Aripiprazole and Cariprazine.[1][2][3] Its rigid dichlorophenyl ring coupled with the versatile piperazine moiety makes it a valuable scaffold in medicinal chemistry for targeting central nervous system (CNS) receptors. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, established synthesis protocols, and biological significance. Detailed experimental methodologies and data are presented to support researchers in its application and further development.
Chemical Identity and Molecular Structure
This compound is an organic compound featuring a piperazine ring N-substituted with a 2,3-dichlorophenyl group, supplied as a hydrochloride salt.[4]
-
IUPAC Name: 1-(2,3-dichlorophenyl)piperazine;hydrochloride[5]
-
Synonyms: 2,3-DCPP HCl, DCPP-Hydrochloride, Aripiprazole EP Impurity B, USP Aripiprazole Related Compound C[2][4][8]
-
Molecular Formula: C₁₀H₁₃Cl₃N₂ (or C₁₀H₁₂Cl₂N₂ · HCl)[2][5][6][7][8][9]
-
SMILES: C1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl.Cl[5]
Physicochemical Properties
The compound is typically supplied as a high-purity, stable crystalline solid, making it suitable for rigorous pharmaceutical manufacturing processes.[2] Quantitative properties are summarized in Table 1.
Table 1: Physicochemical Data for this compound
| Property | Value | References |
| Appearance | White to off-white crystalline solid/powder | [2][4][5][8] |
| Melting Point | 243-247 °C | [5][7] |
| Boiling Point | 365.1 °C (at 760 mmHg) | [2][10] |
| Density | 1.272 g/cm³ | [2][10] |
| Solubility | Soluble in Water, DMSO, Methanol, DMF, Ethanol | [4][9][10][11][12] |
| Purity (Assay) | ≥97% to >99.5% (HPLC) | [1][5][7][11][13] |
| UV λmax | 218, 249 nm | [11] |
| Flash Point | 174.6 °C - 208.2 °C | [2][10] |
Synthesis and Manufacturing Protocols
The industrial synthesis of this compound is most commonly achieved via a cyclization reaction. Two prevalent methodologies are detailed below.
Experimental Protocol 1: Solvent-Free Cyclization
This method is widely documented for its efficiency and reduced environmental impact, making it suitable for industrial-scale production.[1][12][13]
-
Charging: A 500L reactor is charged with 100 kg of 2,3-dichloroaniline. The reactor is heated to 100 °C with stirring.
-
Addition: 110-165 kg of solid bis(2-chloroethyl)amine hydrochloride is added portion-wise. The mass ratio of 2,3-dichloroaniline to the amine hydrochloride should be between 1:0.8 and 1:2.0.[1][12]
-
Reaction: The temperature is raised to 120-220 °C and maintained for 4 to 34 hours. Reaction progress is monitored by HPLC. Higher temperatures significantly reduce reaction time.[12][13]
-
Work-up: After completion, heating is stopped. 200-250 kg of n-butanol is added, and the mixture is refluxed for 1 hour.[12][13]
-
Isolation: The mixture is cooled to induce crystallization. The resulting solid is isolated by centrifugation.
-
Purification: The crude product is purified by recrystallization from a mixed solvent system, typically methanol and water (10:1 ratio), followed by cooling, centrifugation, and drying to yield the final product with >99.5% purity.[12][13]
Experimental Protocol 2: Solvent-Based Cyclization
This protocol utilizes a high-boiling point solvent and catalysts.
-
Reaction Setup: To a stirred solution of 2,3-dichloroaniline (10g, 61.72 mmol) in xylene (150 mL), add bis(2-chloroethyl)ethylamine (8.7g, 61.72 mmol), p-toluene sulfonic acid (1.17g, 6.17 mmol), and tetrabutylammonium bromide (1.5g, 6.17 mmol).[11]
-
Reaction: The mixture is heated to 130-135 °C for 48 hours.[11]
-
Work-up: The reaction is cooled to room temperature. The pH is adjusted to 6-7 using aqueous ammonia.[11]
-
Extraction and Isolation: The organic compounds are extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure to yield the product as a pale brown liquid (free base form), which can be converted to the hydrochloride salt.[11]
Synthesis Workflow Diagram
Caption: High-level workflow for the solvent-free synthesis of 1-(2,3-Dichlorophenyl)piperazine HCl.
Spectroscopic and Analytical Characterization
The structural confirmation and purity assessment of this compound are performed using standard analytical techniques. While full spectral datasets are often proprietary, reference spectra are available in databases such as PubChem and SpectraBase.[1][5][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dichlorophenyl ring, typically in the range of 7.0-7.5 ppm. The protons on the piperazine ring would appear as multiplets in the upfield region, generally between 3.0-4.0 ppm. The acidic N-H proton of the hydrochloride salt may appear as a broad singlet.
-
¹³C NMR: The carbon NMR would display distinct signals for the six unique carbons of the dichlorophenyl ring and the two unique carbons of the piperazine ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides information on the functional groups. Key expected absorptions include C-H stretching from the aromatic ring, C-N stretching from the piperazine structure, and characteristic C-Cl vibrations.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the parent molecule (free base form at m/z ≈ 230.04) and its characteristic isotopic pattern due to the presence of two chlorine atoms.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final product, with standards typically requiring ≥99.5%.[12][13]
Biological Activity and Mechanism of Action
While primarily an intermediate, 1-(2,3-Dichlorophenyl)piperazine itself exhibits biological activity and is a known human metabolite of Aripiprazole.[9] Its core structure is active at key CNS receptors.
-
Dopamine Receptor Agonism: The compound has been demonstrated to act as a partial agonist at dopamine D2 and D3 receptors.[1][13] This interaction modulates dopaminergic pathways, a key mechanism for antipsychotic efficacy.
-
Serotonin Receptor Interaction: The molecule also interacts with serotonin (5-HT) receptor subtypes, a common feature of atypical antipsychotics that contributes to their broader efficacy and improved side-effect profile compared to older drugs.[1][4][13]
-
Cholesterol Biosynthesis Inhibition: Research has also identified the free base, 1-(2,3-Dichlorophenyl)piperazine, as a potent inhibitor of 7-dehydrocholesterol reductase (DHCR7), an enzyme involved in the final step of cholesterol biosynthesis.
Receptor Interaction Diagram
Caption: Mechanism of action showing interaction with key CNS dopamine and serotonin receptors.
Applications in Drug Development
The principal application of this compound is as a non-GMP and later a GMP-manufactured starting material or intermediate in the synthesis of multi-billion dollar antipsychotic drugs.[4][5][10][13]
-
Aripiprazole Synthesis: It is a key building block for Aripiprazole, a widely prescribed medication for schizophrenia, bipolar disorder, and as an adjunct treatment for major depressive disorder.[1][2][13]
-
Cariprazine Synthesis: It also serves as a precursor in the synthesis of Cariprazine, another atypical antipsychotic with a similar mechanism of action.[1][13]
-
Drug Discovery Scaffold: The dichlorophenylpiperazine structure serves as a valuable fragment and scaffold for the discovery of new CNS-active agents due to its proven interaction with key neurotransmitter receptors.[6]
Drug Development Pathway
Caption: Role as a key intermediate leading to the API Aripiprazole and its clinical uses.
Safety and Handling
This compound is classified as an irritant, causing potential irritation to the eyes, respiratory system, and skin. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. For detailed safety information, consult the supplier-specific Safety Data Sheet (SDS).
References
- 1. spectrabase.com [spectrabase.com]
- 2. kaivalchem.com [kaivalchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Aripiprazole EP Impurity B | 119532-26-2 | SynZeal [synzeal.com]
- 5. This compound | C10H13Cl3N2 | CID 11630372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. This compound [lgcstandards.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. chembk.com [chembk.com]
- 13. This compound | 119532-26-2 | Benchchem [benchchem.com]
The Role of 1-(2,3-Dichlorophenyl)piperazine HCl in the Synthesis of Aripiprazole: A Technical Guide
Abstract: Aripiprazole is a widely used second-generation atypical antipsychotic medication for the treatment of schizophrenia and bipolar disorder.[1] Its synthesis is a topic of significant interest for researchers, scientists, and drug development professionals. The most prevalent and industrially scalable manufacturing process for aripiprazole relies on a convergent synthesis strategy.[1] This technical guide provides an in-depth overview of this synthesis, with a specific focus on the critical role of 1-(2,3-Dichlorophenyl)piperazine hydrochloride, a key intermediate that forms the core pharmacophore of the final active pharmaceutical ingredient (API).[1] Detailed experimental methodologies, quantitative data, and process workflows are presented to offer a comprehensive resource for professionals in the field.
The Core Synthesis Strategy of Aripiprazole
The industrial synthesis of aripiprazole is primarily achieved through a convergent approach that involves the coupling of two key intermediates. This strategy, centered around a nucleophilic substitution reaction, is efficient and scalable. The two essential building blocks are:
-
1-(2,3-Dichlorophenyl)piperazine (or its hydrochloride salt): This molecule provides the substituted phenylpiperazine moiety, which is crucial for aripiprazole's unique pharmacological activity, including its partial agonism at dopamine D2 receptors.[1][2]
-
7-(4-halobutoxy)-3,4-dihydro-2(1H)-quinolinone: This intermediate consists of the foundational quinolinone structure attached to a four-carbon linker with a leaving group (typically bromo), which facilitates the coupling reaction.[1][3]
The final step is an N-alkylation reaction where the secondary amine of the piperazine ring acts as a nucleophile, displacing the halide on the butoxy chain of the quinolinone intermediate to form the final aripiprazole molecule.[1][2]
Figure 1: Overall convergent synthesis scheme for Aripiprazole.
Synthesis of Key Intermediates
The purity and yield of the final aripiprazole product are highly dependent on the efficient preparation of its key intermediates.[1]
Synthesis of this compound
This crucial intermediate is most commonly synthesized via the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine or its hydrochloride salt.[4][5] This method is favored for its use of readily available starting materials.[4]
Figure 2: Synthesis workflow for 1-(2,3-Dichlorophenyl)piperazine HCl.
Experimental Protocol: A representative procedure involves charging a reactor with 2,3-dichloroaniline and heating it to approximately 100°C.[6] Bis(2-chloroethyl)amine hydrochloride is then added in portions.[6] The reaction mixture is heated to a higher temperature (e.g., 160-200°C) and maintained for several hours to complete the cyclization.[4][6] After completion, the mixture is cooled, treated with a solvent like n-butanol, and the crude product is isolated via crystallization and filtration.[4] A final refining step using a solvent such as methanol is performed to achieve high purity.[4]
Table 1: Physicochemical Properties and Synthesis Data for 1-(2,3-Dichlorophenyl)piperazine HCl
| Parameter | Value | Reference |
|---|---|---|
| CAS Number | 119532-26-2 | [7] |
| Molecular Formula | C₁₀H₁₃Cl₃N₂ | N/A |
| Molecular Weight | 267.58 g/mol | N/A |
| Purity (HPLC) | ≥ 99.5% | [4] |
| Typical Yield | 60-88% |[4][8][9] |
Synthesis of 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone
This second key intermediate is prepared by the etherification of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane.[1][10] This reaction introduces the four-carbon linker necessary for the final coupling step.
Experimental Protocol: The synthesis typically involves reacting 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with an excess of 1,4-dibromobutane in the presence of a base, such as potassium carbonate.[10] The reaction can be carried out in various solvents, including water or acetonitrile.[10] The mixture is refluxed for several hours.[10] After the reaction is complete, the product is extracted using an organic solvent (e.g., dichloromethane) and purified, often by column chromatography and recrystallization, to yield the final intermediate.[10]
Table 2: Physicochemical Properties of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone
| Parameter | Value | Reference |
|---|---|---|
| CAS Number | 129722-34-5 | [3] |
| Molecular Formula | C₁₃H₁₆BrNO₂ | [3] |
| Molecular Weight | 298.18 g/mol | N/A |
| Melting Point | 110.5-111.0 °C | [10] |
| Appearance | Off-white to pale yellow crystalline powder |[3] |
The Crucial Coupling Reaction: Formation of Aripiprazole
The final and most critical step in the synthesis is the N-alkylation of this compound with 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.[5][11] This reaction forms the complete aripiprazole molecule.
Figure 3: Workflow for the final coupling reaction and purification.
Experimental Protocol: A representative procedure for this coupling reaction is detailed below.[11]
Table 3: Representative Experimental Protocol for Aripiprazole Synthesis
| Step | Reagents & Conditions | Details |
|---|---|---|
| 1. Reaction Setup | 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (0.1 M), 1-(2,3-dichlorophenyl)piperazine HCl (0.1 M), Anhydrous Sodium Carbonate (0.2 M), Technical Ethanol (300 mL). | A suspension of the reactants and base is prepared in ethanol.[11] |
| 2. Reaction | Reflux for 12 hours. | The mixture is heated under reflux to drive the N-alkylation reaction to completion.[11] |
| 3. Isolation | Filter the resulting solid. | The crude product precipitates out of the reaction mixture upon cooling. |
| 4. Purification | Take up the solid in fresh ethanol (50 mL) and reflux for 10 minutes. Filter off insoluble inorganic residue. | This step removes inorganic salts.[11] |
| 5. Crystallization | Combine filtrates, reflux, and then leave at room temperature for 12 hours for crystallization. | The pure product crystallizes from the ethanol solution.[11] |
| 6. Final Product | Filter the crystalline aripiprazole and dry. | Yields the final, purified API.[11] |
Quantitative Data: Optimization studies have been performed to maximize the yield and purity of aripiprazole. The parameters varied include the reactant molar ratios, the amount of base, the solvent volume, and the reaction time.[11][12]
Table 4: Summary of Optimized Reaction Conditions and Outcomes
| Parameter | Optimized Value/Range | Result | Reference |
|---|---|---|---|
| Reactant Ratio (Bromo-linker:DCPP) | ~1:1.2 | High conversion | [12] |
| Base (Na₂CO₃) | ~1.1 - 2.0 equivalents | Effective acid scavenging | [11][12] |
| Solvent | Ethanol, Acetonitrile | Good solubility and reaction medium | [10][11] |
| Temperature | Reflux | Drives reaction to completion | [11] |
| Reaction Time | 4 - 12 hours | Sufficient for high conversion | [4][11] |
| Reported Yield | 85 - 92% | High efficiency | [2][11][13] |
| Reported Purity (HPLC) | > 99.3% | Meets pharmaceutical standards |[2][11] |
Analytical Methods for Synthesis Monitoring and Quality Control
To ensure the quality of the final API and to monitor the progress of the synthesis, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is the primary technique used for these purposes.[11][14]
HPLC Analysis: A validated, stability-indicating reversed-phase HPLC (RP-HPLC) method is used to determine the purity of aripiprazole and to quantify any related impurities.[14][15][16] This allows for the separation of the main compound from starting materials, intermediates, and any degradation products.[15][16]
Table 5: Example HPLC Method for Purity Determination of Aripiprazole
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (e.g., Zorbax SB-C18, 150 mm x 4.6 mm, 5 µm) | [14] |
| Mobile Phase | Isocratic or Gradient mixture of Methanol/Acetonitrile and an aqueous buffer (e.g., phosphate buffer at pH 3.0). | [14][15] |
| Flow Rate | 1.0 - 1.5 mL/min | [14][15] |
| Column Temperature | 25 - 40 °C | [14][15] |
| Detection Wavelength | 215 nm or 254 nm (Diode Array Detector) | [14][15][17] |
| Injection Volume | 10 - 20 µL |[11][14] |
Conclusion
This compound is an indispensable intermediate in the most common and industrially viable synthesis of aripiprazole.[7] It constitutes a significant portion of the final molecule and is directly responsible for its characteristic pharmacological profile. The successful synthesis of high-purity aripiprazole hinges on the efficient and controlled execution of a convergent strategy, beginning with the high-yield preparation of this key piperazine intermediate and its quinolinone coupling partner. Strict control over the final N-alkylation reaction conditions, followed by robust purification and validated analytical testing, ensures the production of aripiprazole API that meets the stringent quality standards required for pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. guidechem.com [guidechem.com]
- 4. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]
- 9. marxify.pages.dev [marxify.pages.dev]
- 10. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. researchgate.net [researchgate.net]
- 13. CN103787965A - New synthesis method of aripiprazole - Google Patents [patents.google.com]
- 14. revroum.lew.ro [revroum.lew.ro]
- 15. akjournals.com [akjournals.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. jipbs.com [jipbs.com]
The Neuropharmacological Profile of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride: A Technical Guide to its CNS Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,3-Dichlorophenyl)piperazine hydrochloride (DCPP HCl) is a pivotal chemical entity in contemporary neuropharmacology, recognized both as a key intermediate in the synthesis of atypical antipsychotics like aripiprazole and cariprazine, and as an active metabolite with its own distinct pharmacological signature.[1] This technical guide provides an in-depth exploration of the core mechanism of action of DCPP HCl within the central nervous system (CNS). The document elucidates its molecular interactions, focusing on its well-established role as a partial agonist at dopamine D2 and D3 receptors. Furthermore, it delves into the downstream signaling cascades, including both G-protein dependent and independent pathways, and presents detailed experimental protocols for the key assays used to characterize this compound. All quantitative data are summarized for comparative analysis, and complex biological pathways and experimental workflows are visualized through detailed diagrams.
Introduction
1-(2,3-Dichlorophenyl)piperazine (DCPP) is a synthetic compound belonging to the phenylpiperazine class of chemicals.[1] Its hydrochloride salt, DCPP HCl, is of significant interest due to its psychoactive properties and its structural relationship to several clinically important medications. As a primary metabolite of the atypical antipsychotic aripiprazole, understanding the intrinsic pharmacological activity of DCPP is crucial for a comprehensive grasp of aripiprazole's overall therapeutic and side-effect profile. The core of DCPP's CNS activity lies in its interaction with dopaminergic systems, where it functions as a partial agonist at D2 and D3 receptors. This modulatory action, distinct from full agonists or antagonists, allows it to stabilize dopaminergic neurotransmission, a key principle behind the efficacy of third-generation antipsychotics. This guide aims to provide a detailed technical overview of DCPP HCl's mechanism of action, intended for professionals in the fields of neuroscience research and drug development.
Molecular Mechanism of Action
The primary mechanism of action of DCPP HCl in the CNS is its modulation of dopamine receptors, specifically the D2-like family (D2, D3, and D4). It has been consistently identified as a partial agonist at D2 and D3 receptors.[1]
Dopamine Receptor Interactions
Partial agonism at D2 and D3 receptors means that DCPP HCl can elicit a submaximal response compared to the endogenous full agonist, dopamine. In environments of high dopaminergic tone (hyperdopaminergic states), DCPP HCl competes with dopamine for receptor binding, thereby reducing the overall receptor activation and acting as a functional antagonist. Conversely, in low dopamine environments (hypodopaminergic states), it provides a basal level of receptor stimulation, acting as a functional agonist. This dual action is believed to contribute to the stabilizing effect on the dopaminergic system.
Serotonin and Adrenergic Receptor Affinities
Quantitative Pharmacological Data
The binding affinities and functional potencies of 1-(2,3-Dichlorophenyl)piperazine and its derivatives have been determined in various in vitro studies. The following tables summarize the available quantitative data. It is important to note that direct, comprehensive binding data for DCPP HCl across all major CNS receptors is limited in publicly available literature. Much of the detailed characterization has been performed on its more complex derivatives.
| Receptor | Ligand | Ki (nM) | Assay Type | Source |
| Dopamine D3 | N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide (a DCPP derivative) | 1-5 | Competition Binding | [4] |
| Dopamine D3 | N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)imidazo[1,2-a]pyridine-2-carboxamide (a DCPP derivative) | Subnanomolar | Competition Binding | [5] |
| Dopamine D2 | N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)imidazo[1,2-a]pyridine-2-carboxamide (a DCPP derivative) | Higher than D3 affinity | Competition Binding | [5] |
Table 1: Receptor Binding Affinities (Ki) of 1-(2,3-Dichlorophenyl)piperazine Derivatives.
| Assay | Ligand | EC50 (nM) | Emax (%) | Receptor System | Source |
| D2 β-Arrestin Recruitment (Tango assay) | UNC9994 (a DCPP analog) | Potent (<10 nM) | Partial Agonist | D2 Receptors | [6] |
| D2 β-Arrestin Recruitment (BRET assay) | Aripiprazole (contains DCPP moiety) | 145 | 47 | D2 Receptors with GRK2 | [6] |
| D3 Mitogenesis | N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)imidazo[1,2-a]pyridine-2-carboxamide (a DCPP derivative) | 157 (IC50) | Antagonist | D3 Receptors | [5] |
Table 2: Functional Activity of 1-(2,3-Dichlorophenyl)piperazine Derivatives.
Signaling Pathways
As a G-protein coupled receptor (GPCR) ligand, DCPP HCl initiates a cascade of intracellular signaling events upon binding to D2 and D3 dopamine receptors.
G-Protein Dependent Signaling
Dopamine D2 and D3 receptors are canonically coupled to the Gαi/o family of inhibitory G-proteins. Partial agonism by DCPP HCl leads to a submaximal inhibition of adenylyl cyclase, resulting in a moderated decrease in intracellular cyclic adenosine monophosphate (cAMP) levels compared to a full agonist. This is a primary mechanism through which DCPP HCl modulates neuronal excitability.
Caption: G-protein dependent signaling pathway of DCPP HCl.
G-Protein Independent Signaling (β-Arrestin Pathway)
Beyond G-protein coupling, GPCRs can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and activation of distinct signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. Partial agonists can exhibit biased signaling, preferentially activating one pathway over another. Studies on aripiprazole and its analogs suggest that DCPP-containing compounds can act as partial agonists for β-arrestin-2 recruitment to the D2 receptor.[6] This indicates that DCPP HCl may also engage this pathway, potentially contributing to its overall pharmacological profile.
Caption: Potential G-protein independent signaling of DCPP HCl.
Downstream Effector Pathways: ERK and Akt
The recruitment of β-arrestin can lead to the activation of downstream signaling cascades, including the Extracellular signal-Regulated Kinase (ERK) and the Protein Kinase B (Akt) pathways. These pathways are crucial regulators of cellular processes such as gene expression, synaptic plasticity, and cell survival. While direct evidence for DCPP HCl's modulation of these pathways is not extensively documented, its structural and functional similarity to compounds known to engage these pathways suggests a potential role in their regulation.[7][8][9][10]
Experimental Protocols
The characterization of DCPP HCl's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Dopamine D2/D3 Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of DCPP HCl for dopamine D2 and D3 receptors.
Objective: To quantify the binding affinity of DCPP HCl for D2 and D3 receptors.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human D2 or D3 receptors.
-
Radioligand: [3H]-Spiperone.
-
Non-specific binding determinant: 10 µM Haloperidol.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test compound: this compound (DCPP HCl) at various concentrations.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, combine cell membranes, [3H]-Spiperone (at a concentration near its Kd), and either assay buffer (for total binding), 10 µM Haloperidol (for non-specific binding), or varying concentrations of DCPP HCl.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand binding assay.
Functional cAMP Accumulation Assay
This protocol describes a functional assay to measure the effect of DCPP HCl on adenylyl cyclase activity via Gαi-coupled D2/D3 receptors.
Objective: To determine the functional potency (EC50) and efficacy (Emax) of DCPP HCl as a partial agonist.
Materials:
-
HEK293 cells stably expressing human D2 or D3 receptors.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound: this compound (DCPP HCl) at various concentrations.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based biosensor).
-
384-well white opaque microplates.
Procedure:
-
Seed the cells in the microplates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of DCPP HCl for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data are analyzed using a sigmoidal dose-response curve to determine the EC50 and Emax values for the inhibition of forskolin-stimulated cAMP accumulation.
Caption: Experimental workflow for a functional cAMP assay.
β-Arrestin Recruitment Assay
This protocol outlines a method to assess the ability of DCPP HCl to promote the interaction between D2/D3 receptors and β-arrestin.
Objective: To measure the potency and efficacy of DCPP HCl in recruiting β-arrestin to D2/D3 receptors.
Materials:
-
HEK293 cells co-expressing a D2 or D3 receptor fused to a component of a reporter system (e.g., a fragment of an enzyme or a fluorescent protein) and β-arrestin fused to the complementary component.
-
Test compound: this compound (DCPP HCl) at various concentrations.
-
Substrate for the reporter system (e.g., luciferin for luciferase-based systems).
-
96- or 384-well white opaque microplates.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Seed the engineered cells in the microplates.
-
Add varying concentrations of DCPP HCl to the wells.
-
Incubate for a period sufficient to allow for receptor-β-arrestin interaction (e.g., 60-120 minutes).
-
Add the substrate for the reporter system.
-
Measure the signal (luminescence or fluorescence) generated by the reconstituted reporter.
-
Analyze the data using a dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.[6][11][12][13]
Conclusion
This compound is a pharmacologically active molecule with a well-defined primary mechanism of action as a partial agonist at dopamine D2 and D3 receptors. This activity, centered on the modulation of Gαi/o-mediated inhibition of adenylyl cyclase, positions it as a significant contributor to the therapeutic effects of the drugs from which it is derived. The potential for biased signaling through β-arrestin pathways and the subsequent engagement of downstream effectors like ERK and Akt represent an important area for further investigation to fully elucidate its complex neuropharmacological profile. The experimental protocols detailed herein provide a robust framework for the continued characterization of DCPP HCl and the development of novel CNS-active agents with tailored signaling properties. A more complete and direct characterization of the binding affinity of DCPP HCl across a wider range of CNS receptors would be invaluable for a more precise understanding of its off-target effects and overall contribution to the clinical profile of its parent drugs.
References
- 1. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Arylpiperazines with affinity toward alpha(1)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. Activation of ERK-p53 and ERK-mediated phosphorylation of Bcl-2 are involved in autophagic cell death induced by the c-Met inhibitor SU11274 in human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Akt signaling pathway: An emerging therapeutic target in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of PI3K/Akt pathway in Benzidine-induced proliferation in SV-40 immortalized human uroepithelial cell - Ding - Translational Cancer Research [tcr.amegroups.org]
- 10. Scaffold coupling: ERK activation by trans-phosphorylation across different scaffold protein species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Spectroscopic and Analytical Profile of 1-(2,3-Dichlorophenyl)piperazine HCl: A Technical Guide
Introduction
1-(2,3-Dichlorophenyl)piperazine hydrochloride (2,3-DCPP HCl) is a substituted phenylpiperazine that serves as a critical intermediate in the synthesis of prominent atypical antipsychotic drugs, most notably aripiprazole and cariprazine.[1][2] Its chemical structure, characterized by a piperazine ring attached to a 2,3-dichlorinated phenyl group, is fundamental to the pharmacological activity of the final active pharmaceutical ingredients (APIs).[1] The purity and structural integrity of this intermediate are paramount, necessitating robust analytical characterization through various spectroscopic techniques. This guide provides an in-depth overview of the available spectroscopic data (NMR, IR, MS) and analytical methodologies for 1-(2,3-Dichlorophenyl)piperazine HCl.
Chemical Identity and Properties
A summary of the key chemical identifiers and physical properties for 1-(2,3-Dichlorophenyl)piperazine HCl is presented below.
| Property | Value | Citation(s) |
| IUPAC Name | 1-(2,3-dichlorophenyl)piperazine;hydrochloride | [3] |
| Synonyms | 2,3-DCPP HCl, 1-(2,3-Dichlorophenyl)piperazine monohydrochloride | [3][4] |
| CAS Number | 119532-26-2 | [3] |
| Molecular Formula | C₁₀H₁₃Cl₃N₂ (or C₁₀H₁₂Cl₂N₂ · HCl) | [2][3] |
| Molecular Weight | 267.58 g/mol | [3][4] |
| Appearance | White to off-white solid | |
| Melting Point | 243-247 °C | [4] |
| Purity | ≥97% | [2][4] |
Spectroscopic Data Presentation
While the structure of 1-(2,3-Dichlorophenyl)piperazine HCl is routinely confirmed by spectroscopic methods, detailed datasets with specific peak assignments are not consistently available in public-domain literature.[1] The following tables summarize the types of spectroscopic analyses that have been performed and where spectral data can be found.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.
| Technique | Instrument | Data Availability | Citation(s) |
| FTIR (KBr) | Bruker Tensor 27 FT-IR | Spectrum available from Bio-Rad Laboratories | [3] |
| ATR-IR | Bio-Rad FTS | Spectrum available from Forensic Spectral Research | [3] |
No specific peak assignment data was found in the search results.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
| Technique | Data Availability | Citation(s) |
| GC-MS | Spectral data for the free base is available on PubChem. | [5] |
| A searchable GC-MS spectral library is available from Cayman Chemical. | [2] | |
| LC-MS | Spectral data for the free base is mentioned on PubChem. | [5] |
Specific fragmentation patterns and m/z peak tables for the hydrochloride salt were not found in the search results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Technique | Data Availability | Citation(s) |
| ¹H NMR | Mentioned as a method for structural confirmation, but specific chemical shifts and coupling constants for the HCl salt are not detailed in the available search results. | [1] |
| ¹³C NMR | A spectrum for the free base, 1-(2,3-Dichlorophenyl)piperazine, is available on SpectraBase via PubChem. | [5] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 1-(2,3-Dichlorophenyl)piperazine HCl are crucial for ensuring reproducibility and quality control.
Synthesis Protocol: Cyclization Reaction
The most common industrial synthesis involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.[1]
-
Charging the Reactor : In a suitable reactor, 2,3-dichloroaniline is heated to approximately 90-120°C.[1]
-
Addition of Reagent : Bis(2-chloroethyl)amine hydrochloride is added to the heated 2,3-dichloroaniline. The optimal mass ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride is typically between 1:1.4 and 1:1.6.[1]
-
Reaction : The reaction mixture is heated to a temperature between 120°C and 220°C and maintained for several hours to complete the cyclization.[1]
-
Work-up and Isolation : After the reaction is complete, the mixture is treated with a suitable solvent (e.g., n-butanol) to facilitate the precipitation of the crude product upon cooling.[1]
-
Purification : The crude 1-(2,3-Dichlorophenyl)piperazine HCl is collected by filtration and purified by recrystallization from a solvent system such as methanol and water to yield a product with purity exceeding 99.5% (as determined by HPLC).[1]
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of 1-(2,3-Dichlorophenyl)piperazine HCl and detecting related substances.
-
Chromatographic Column : Octadecylsilane (C18) bonded silica is used as the stationary phase.
-
Mobile Phase : A gradient elution is employed.
-
Mobile Phase A : A mixture of acetonitrile and a disodium hydrogen phosphate buffer solution.
-
Mobile Phase B : A mixture of acetonitrile and phosphoric acid.
-
-
Detection : UV detection at a wavelength of 254 nm.
-
Column Temperature : Maintained between 25-35°C.
-
Flow Rate : Approximately 1.0 mL/min.
This method is designed to be rapid, stable, and accurate for the effective detection of the main compound and any process-related impurities.
General Spectroscopic Protocols
-
FTIR Spectroscopy (ATR method) : A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond). The spectrum is recorded by measuring the attenuated total reflectance of an infrared beam. A background spectrum of the clean, empty crystal is collected first and automatically subtracted from the sample spectrum.
-
GC-MS Analysis : The sample is dissolved in a suitable solvent (e.g., acetonitrile). A small volume is injected into the gas chromatograph, where it is vaporized. The components are separated on a capillary column (e.g., DB-5ms). The separated components then enter the mass spectrometer, which generates a mass spectrum for each component. The carrier gas is typically helium.
Visualization of Workflows and Relationships
Synthesis Workflow
// Node styles reagent [fillcolor="#F1F3F4", fontcolor="#202124"]; process [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,rounded"]; product [shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes A [label="2,3-Dichloroaniline", class="reagent"]; B [label="Bis(2-chloroethyl)amine HCl", class="reagent"]; C [label="Cyclization Reaction\n(120-220°C, Solvent-free)", class="process"]; D [label="Crude Product", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Recrystallization\n(Methanol/Water)", class="process"]; F [label="1-(2,3-Dichlorophenyl)piperazine HCl", class="product"];
// Edges A -> C; B -> C; C -> D [label="Yields"]; D -> E [label="Purification"]; E -> F [label="Final Product"]; }
Caption: Role of 2,3-DCPP HCl as a precursor to Aripiprazole.
References
- 1. This compound | 119532-26-2 | Benchchem [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C10H13Cl3N2 | CID 11630372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2,3-二氯苯基)哌嗪盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2,3-Dichlorophenyl)piperazine Hydrochloride for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2,3-Dichlorophenyl)piperazine hydrochloride (DCPP HCl), a key chemical intermediate and research tool in the fields of neuroscience and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, experimental applications, and the core signaling pathways it modulates.
Commercial Availability and Supplier Information
This compound is readily available from a variety of commercial suppliers, catering to both small-scale research and larger-scale manufacturing needs. Purity levels are typically high, often exceeding 98%, with detailed specifications available from individual suppliers. Pricing and available quantities can vary, and researchers are encouraged to contact suppliers directly for the most current information.
Table 1: Commercial Supplier Data for this compound
| Supplier | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | 97% | 5g | $48.10 |
| Cayman Chemical | ≥97% | 10mg, 50mg, 100mg | Varies |
| Chem-Impex | ≥99% (HPLC) | Grams to Kilograms | Inquiry |
| TCI America | >98.0% (HPLC) | 5g, 25g | $18.00 (5g) |
| Frontier Specialty Chemicals | 98% | 5g, 25g, 100g | $40.00 (5g) |
| Various Chinese Suppliers | 98% to >99% | Kilograms to Tons | Varies |
| Various Indian Suppliers | ~99% | Kilograms | Varies |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to verify current pricing with the suppliers.
Physicochemical Properties
-
CAS Number: 119532-26-2
-
Molecular Formula: C₁₀H₁₂Cl₂N₂ · HCl
-
Molecular Weight: 267.58 g/mol
-
Appearance: White to off-white crystalline solid
-
Melting Point: 245-247 °C
-
Solubility: Soluble in water and various organic solvents.
Role in Pharmaceutical Synthesis and Research
This compound is a crucial intermediate in the synthesis of several atypical antipsychotic drugs, most notably aripiprazole.[1] Its dichlorophenyl moiety is important for binding to dopamine receptors.[1] In neuroscience research, it is utilized in studies of neurotransmitter systems to gain insights into brain function and the mechanisms of psychiatric conditions.[2]
Key Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of this compound
A common industrial synthesis method involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.[1][3]
Materials:
-
2,3-dichloroaniline
-
bis(2-chloroethyl)amine hydrochloride
-
Protonic solvent (e.g., n-butanol for post-treatment, methanol for refining)
-
500L electric heating reaction kettle
Procedure: [3]
-
Add 100 kg of 2,3-dichloroaniline to the 500L reaction kettle.
-
Begin stirring and heat the contents to 100°C.
-
Incrementally add 110 kg of bis(2-chloroethyl)amine hydrochloride solid in 5 batches, maintaining the temperature at 100°C.
-
After the addition is complete, increase the temperature to 120°C and maintain for 34 hours.
-
Stop heating and vent any tail gas.
-
Add 200 kg of n-butanol and reflux with stirring for 1 hour.
-
Cool the mixture to induce crystallization.
-
Collect the crude product by centrifugation.
-
Refine the crude product by recrystallization from 300 kg of methanol.
-
Collect the purified product by centrifugation and dry to obtain this compound.
This process typically yields a product with a purity of over 99.5% (as determined by HPLC).[3]
Synthesis of Aripiprazole using this compound
This protocol outlines the synthesis of aripiprazole from its key intermediates.[4]
Materials:
-
7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone
-
This compound
-
Anhydrous sodium carbonate
-
Technical ethanol
Procedure: [4]
-
To a suspension of 29.8 g (0.1 M) of 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one and 29.4 g (0.1 M) of this compound in 300 mL of technical ethanol, add 23.3 g (0.2 M) of powdered anhydrous sodium carbonate.
-
Reflux the mixture for 12 hours.
-
Filter the resulting solid and resuspend it in 50 mL of technical ethanol.
-
Reflux the suspension for 10 minutes.
-
Filter off the insoluble inorganic residue.
-
Combine the two filtrates, reflux, and then allow to cool to room temperature for crystallization (approximately 12 hours).
-
Collect the crystalline aripiprazole by filtration and dry the product.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound and detecting related substances.[5]
Chromatographic Conditions:
-
Column: Octadecylsilane (C18) bonded silica gel
-
Mobile Phase A: Acetonitrile-disodium hydrogen phosphate buffer solution
-
Mobile Phase B: Acetonitrile-phosphoric acid
-
Detection Wavelength: 254 nm
-
Elution: Gradient elution
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
Procedure:
-
Prepare a test solution by dissolving a known concentration of this compound in acetonitrile.
-
Inject the sample onto the HPLC system.
-
Run the gradient elution program to separate the main compound from any impurities.
-
Quantify the purity by integrating the peak area of the main compound and comparing it to the total peak area of all components.
Signaling Pathways and Mechanism of Action
This compound is known to act as a partial agonist at dopamine D2 and D3 receptors.[1] This dual action allows it to modulate dopaminergic activity, acting as a functional antagonist in environments with high dopamine levels and as a functional agonist in areas with low dopamine levels.
Dopamine D2 and D3 Receptor Signaling
Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins.[6][7] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.
In addition to the canonical G protein-dependent pathway, D2 and D3 receptors can also signal through a G protein-independent pathway involving β-arrestin.[6] Upon receptor activation and phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the receptor.[2] This can lead to receptor desensitization, internalization, and the initiation of distinct downstream signaling events.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow for studying the effects of this compound.
Caption: G Protein-Dependent Signaling of D2/D3 Receptors.
Caption: β-Arrestin-Mediated Signaling and Regulation.
Caption: Experimental Workflow for Characterizing DCPP HCl.
References
- 1. This compound | 119532-26-2 | Benchchem [benchchem.com]
- 2. G protein-coupled receptor kinase regulates dopamine D3 receptor signaling by modulating the stability of a receptor-filamin-beta-arrestin complex. A case of autoreceptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 8. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 1-(2,3-Dichlorophenyl)piperazine HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1-(2,3-Dichlorophenyl)piperazine hydrochloride (CAS No. 119532-26-2). The information presented is aggregated from various Safety Data Sheets (SDS) and standardized experimental protocols to ensure a thorough understanding of the potential hazards and necessary precautions.
Hazard Identification and Classification
1-(2,3-Dichlorophenyl)piperazine HCl is classified as a hazardous substance. However, classifications may vary slightly between suppliers. A summary of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is provided below.
Table 1: GHS Classification for 1-(2,3-Dichlorophenyl)piperazine HCl
| Hazard Class | Hazard Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1][2][3] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[1][2][3] |
| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[4][5] |
Note: Some suppliers classify this substance as "Not a hazardous substance or mixture."[6][7] It is crucial to consult the specific SDS provided with your product and handle it with caution.
GHS Label Elements:
-
Pictograms:
-
GHS07 (Exclamation Mark)[3]
-
GHS09 (Environment)
-
-
Hazard Statements: H302, H315, H319, H335, H410[1][2][3][4][5]
-
Precautionary Statements: A comprehensive list of precautionary statements is provided in Table 2.
Table 2: Precautionary Statements for 1-(2,3-Dichlorophenyl)piperazine HCl
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2][3] |
| P264 | Wash hands thoroughly after handling.[1][2] | |
| P270 | Do not eat, drink or smoke when using this product.[1][2] | |
| P271 | Use only outdoors or in a well-ventilated area.[1][2] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] | |
| Response | P301+P317 | IF SWALLOWED: Get medical help.[4][5] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2] | |
| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] | |
| P330 | Rinse mouth.[1][4][5] | |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[1][2] | |
| P391 | Collect spillage.[4][5] | |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[8] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[4][5] |
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are essential to minimize exposure.
Table 3: Recommended Personal Protective Equipment and Engineering Controls
| Control Type | Recommendation |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[9] |
| Eye/Face Protection | Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3][4] |
| Skin Protection | Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or impervious clothing to prevent skin contact.[3][10] |
| Respiratory Protection | If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator.[3] |
Handling, Storage, and Emergency Procedures
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling 1-(2,3-Dichlorophenyl)piperazine HCl.
First-Aid Measures
Table 4: First-Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][11] |
| Skin Contact | Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[11][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][12] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Accidental Release and Fire-Fighting Measures
Accidental Release:
-
Evacuate personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid generating dust.
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.
-
Prevent the substance from entering drains or waterways.[3][6]
Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Specific Hazards: May emit toxic fumes under fire conditions.[10]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]
Experimental Protocols for Safety Assessment
While specific toxicological data for 1-(2,3-Dichlorophenyl)piperazine HCl is not extensively published, the following standardized OECD protocols are recommended for assessing its safety profile.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to determine the acute oral toxicity of a substance.[5][11][13]
Methodology:
-
Animal Selection: Healthy, young adult rodents (typically rats) are used.
-
Dose Administration: The substance is administered orally in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality.[11]
Acute Dermal Irritation/Corrosion (OECD 404)
This test assesses the potential of a substance to cause skin irritation or corrosion.[3][8][14]
Methodology:
-
Animal Selection: Albino rabbits are typically used.[8]
-
Test Substance Application: A small amount of the test substance (0.5 g for solids) is applied to a shaved area of the skin and covered with a gauze patch.[8]
-
Exposure and Observation: The patch is removed after a 4-hour exposure period. The skin is then observed for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours) and scored.[14]
-
Endpoint: The substance is classified based on the severity and reversibility of the skin reactions.
Acute Eye Irritation/Corrosion (OECD 405)
This protocol evaluates the potential of a substance to cause eye irritation or corrosion.[1][6][7][15]
Methodology:
-
Animal Selection: Albino rabbits are the preferred species.[1][7]
-
Test Substance Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[1]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for corneal opacity, iritis, and conjunctival redness and chemosis.[1][7]
-
Endpoint: The substance is classified based on the scoring of the observed ocular lesions and their reversibility.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay provides a preliminary assessment of a substance's toxicity at the cellular level.[16][17]
Methodology:
-
Cell Culture: A suitable cell line is cultured in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of 1-(2,3-Dichlorophenyl)piperazine HCl.
-
MTT Addition: After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce MTT to a purple formazan product.[17]
-
Data Analysis: The formazan is solubilized, and the absorbance is measured. The results are used to determine the concentration of the substance that causes a 50% reduction in cell viability (IC50).
Logical Relationships in Emergency Response
The following diagram illustrates the decision-making process in the event of an emergency involving 1-(2,3-Dichlorophenyl)piperazine HCl.
This guide is intended for use by qualified individuals trained in handling hazardous chemicals. Always refer to the specific Safety Data Sheet provided by the supplier for the most accurate and up-to-date information.
References
- 1. nucro-technics.com [nucro-technics.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. scribd.com [scribd.com]
- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 6. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. benchchem.com [benchchem.com]
- 10. oecd.org [oecd.org]
- 11. researchgate.net [researchgate.net]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. benchchem.com [benchchem.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to 1-(2,3-Dichlorophenyl)piperazine hydrochloride (DCPP-HCl) for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,3-Dichlorophenyl)piperazine hydrochloride (DCPP-HCl) is a synthetic compound belonging to the phenylpiperazine class of chemicals. It is a crucial intermediate in the synthesis of several atypical antipsychotic drugs, most notably aripiprazole and cariprazine.[1][2] Beyond its role as a synthetic precursor, DCPP-HCl is also a known metabolite of aripiprazole and exhibits its own pharmacological activity, primarily as a partial agonist at dopamine D2 and D3 receptors. This technical guide provides a comprehensive overview of the chemical properties, synthesis, pharmacology, and experimental protocols related to DCPP-HCl, intended to support its application in research and drug development.
Chemical and Physical Properties
DCPP-HCl is a white to off-white solid.[3] Its chemical structure consists of a piperazine ring substituted with a 2,3-dichlorophenyl group, and it is supplied as a hydrochloride salt to improve its solubility and stability.
| Property | Value | Reference |
| CAS Number | 119532-26-2 | [4] |
| Molecular Formula | C₁₀H₁₂Cl₂N₂・HCl | [4] |
| Molecular Weight | 267.58 g/mol | [4] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 243-247 °C | [4] |
| Solubility | Soluble in water and various organic solvents. | [5] |
Synthesis of this compound
The synthesis of DCPP-HCl is a critical step in the manufacturing of several pharmaceuticals. Various methods have been developed, with the most common approach involving the cyclization of 2,3-dichloroaniline with a piperazine precursor.
Experimental Protocol: Cyclization of 2,3-Dichloroaniline and bis(2-chloroethyl)amine hydrochloride
This protocol describes a common laboratory-scale synthesis of DCPP-HCl.
Materials:
-
2,3-dichloroaniline
-
bis(2-chloroethyl)amine hydrochloride
-
p-toluenesulfonic acid
-
Tetrabutylammonium bromide
-
Xylene
-
Aqueous ammonia
-
Ethyl acetate
-
Sodium sulfate
Procedure:
-
To a stirred solution of 2,3-dichloroaniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent) in xylene, add p-toluenesulfonic acid (0.1 equivalents) and tetrabutylammonium bromide (0.1 equivalents).
-
Heat the resulting reaction mixture to 130-135 °C for 48 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Adjust the pH of the solution to 6-7 with aqueous ammonia.
-
Extract the organic compounds with ethyl acetate.
-
Dry the organic layer with sodium sulfate and concentrate under reduced pressure to yield 1-(2,3-Dichlorophenyl)piperazine.
-
The hydrochloride salt can be formed by treating the free base with hydrochloric acid in a suitable solvent.
Pharmacological Profile
DCPP-HCl is recognized as a partial agonist of the dopamine D2 and D3 receptors.[1][6] Its interaction with these receptors is central to its pharmacological effects. While its activity at serotonin receptors is also noted, the exact nature of this interaction is less clearly defined.[1][5]
Quantitative Pharmacological Data:
Extensive literature searches did not yield specific quantitative binding affinity (Kᵢ) or functional activity (EC₅₀, Eₘₐₓ) data for this compound itself. This information is likely proprietary or has not been extensively published in the public domain.
To provide a pharmacological context, the following tables summarize the available data for closely related compounds, including derivatives of DCPP and the parent drug aripiprazole, for which DCPP is a metabolite.
Table 1: Binding Affinities (Kᵢ, nM) of DCPP Derivatives and Aripiprazole at Dopamine Receptors
| Compound | D₂ Receptor (Kᵢ, nM) | D₃ Receptor (Kᵢ, nM) | Reference |
| 1-(3-bromobenzyl)-4-(2,3-dichlorophenyl)piperazine | - | 2.3 | [1] |
| Aripiprazole | 0.34 | 0.8 | [7] |
| Dehydroaripiprazole (metabolite) | 0.46 | 1.1 | [7] |
Table 2: Functional Activity (EC₅₀, nM and Eₘₐₓ, %) of Aripiprazole at Dopamine Receptors
| Compound | Receptor | Assay | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |
| Aripiprazole | D₂ | cAMP | 38 | 51 | |
| Aripiprazole | D₂ | β-arrestin | 145 | 47 |
Signaling Pathways
As a partial agonist at D2 and D3 dopamine receptors, DCPP-HCl modulates dopaminergic signaling pathways. These receptors are G protein-coupled receptors (GPCRs) that, when activated, can influence downstream signaling cascades, including those involving cyclic adenosine monophosphate (cAMP) and β-arrestin.
Caption: Dopaminergic signaling pathway modulated by DCPP-HCl.
The interaction of DCPP-HCl with serotonin receptors suggests a potential modulation of serotonergic pathways, although this is less well-characterized than its effects on the dopamine system.
Caption: Potential modulation of serotonergic signaling by DCPP-HCl.
Experimental Protocols for Pharmacological Characterization
To facilitate further research into the pharmacological properties of DCPP-HCl, this section provides detailed protocols for key in vitro assays.
Radioligand Binding Assay for Dopamine D₂/D₃ Receptors
This protocol is for determining the binding affinity (Kᵢ) of DCPP-HCl for dopamine D₂ and D₃ receptors.
Caption: Workflow for a radioligand binding assay.
Materials:
-
Cell membranes expressing human dopamine D₂ or D₃ receptors
-
Radioligand (e.g., [³H]spiperone)
-
DCPP-HCl
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding control (e.g., 10 µM haloperidol)
-
96-well plates
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
In a 96-well plate, combine the receptor-containing membranes, a fixed concentration of the radioligand, and varying concentrations of DCPP-HCl in the assay buffer.
-
For total binding wells, omit DCPP-HCl. For non-specific binding wells, add a high concentration of a competing ligand like haloperidol.
-
Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of DCPP-HCl by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the DCPP-HCl concentration to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
cAMP Functional Assay for Dopamine D₂/D₃ Receptors
This protocol measures the functional activity of DCPP-HCl as a partial agonist at the Gαi/o-coupled D₂ and D₃ receptors by quantifying its effect on cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing human dopamine D₂ or D₃ receptors
-
DCPP-HCl
-
Forskolin (to stimulate adenylyl cyclase)
-
Dopamine (as a full agonist control)
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based)
-
Cell culture medium and plates
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of DCPP-HCl for a specified period. Include wells with dopamine as a positive control and untreated wells as a baseline.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP levels as a function of DCPP-HCl concentration to generate a dose-response curve.
-
From the curve, determine the EC₅₀ (concentration for 50% of the maximal effect) and the Eₘₐₓ (maximal effect relative to the full agonist, dopamine).
β-Arrestin Recruitment Assay
This assay assesses the ability of DCPP-HCl to promote the interaction between the activated D₂/D₃ receptor and β-arrestin, a key event in receptor desensitization and signaling.
Materials:
-
Cells engineered to co-express the D₂ or D₃ receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).
-
DCPP-HCl
-
Dopamine (as a full agonist control)
-
Substrate for the reconstituted enzyme
-
Luminometer or chemiluminescent plate reader
Procedure:
-
Plate the engineered cells in a 96-well plate.
-
Add varying concentrations of DCPP-HCl to the wells.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add the enzyme substrate. The interaction between the receptor and β-arrestin brings the enzyme fragments together, forming a functional enzyme that converts the substrate into a luminescent product.
-
Measure the luminescent signal using a plate reader.
-
Plot the luminescence as a function of DCPP-HCl concentration to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
Conclusion
This compound is a compound of significant interest in medicinal chemistry and pharmacology due to its role as a key intermediate in the synthesis of important antipsychotic drugs and its intrinsic activity as a dopamine D₂/D₃ receptor partial agonist. While specific quantitative pharmacological data for DCPP-HCl is not widely available in the public literature, the experimental protocols provided in this guide offer a framework for researchers to further characterize its binding and functional properties. A deeper understanding of the pharmacology of DCPP-HCl will be valuable for the development of novel therapeutics targeting the dopaminergic system and for a more complete understanding of the mechanism of action of drugs for which it is a metabolite.
References
- 1. This compound | 119532-26-2 | Benchchem [benchchem.com]
- 2. kjpp.net [kjpp.net]
- 3. 1 2 3 Di Chlorophenyl Piperazine HCL Manufacturer in Padra, Gujarat [kaivalchem.com]
- 4. This compound 97 119532-26-2 [sigmaaldrich.com]
- 5. Seta Chemicals [setachemicals.com]
- 6. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 7. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of Dichlorophenylpiperazine Compounds: A Technical Guide to their Historical Development and Pharmacological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dichlorophenylpiperazine (DCPP) scaffold represents a cornerstone in the development of atypical antipsychotics and other centrally acting agents. This technical guide provides an in-depth exploration of the historical development of DCPP compounds, from their conceptual origins to their establishment as crucial pharmacophores in modern neuropharmacology. We will delve into the structure-activity relationships, key experimental methodologies, and the intricate signaling pathways modulated by these compounds, offering a comprehensive resource for researchers in drug discovery and development.
Historical Development of Dichlorophenylpiperazine Compounds
The journey of dichlorophenylpiperazine derivatives is intrinsically linked to the evolution of antipsychotic drug discovery. The initial focus on dopamine D2 receptor antagonism, characteristic of first-generation antipsychotics, led to significant extrapyramidal side effects. This prompted a shift towards developing agents with more complex pharmacological profiles.
The late 1970s saw a pivotal change in strategy, with researchers at Otsuka Pharmaceutical exploring the concept of dopamine autoreceptor agonists.[1] This innovative approach aimed to modulate, rather than simply block, dopaminergic neurotransmission. This line of inquiry evolved into the development of compounds that exhibited both presynaptic dopamine autoreceptor agonism and postsynaptic D2 receptor antagonism, a profile that promised a more balanced and tolerable therapeutic effect.[1] This foundational work laid the groundwork for the emergence of aripiprazole, the first-in-class dopamine D2 receptor partial agonist.
The approval of aripiprazole in the United States in 2002 marked a significant milestone, solidifying the therapeutic potential of the DCPP moiety.[2][3] Aripiprazole's unique mechanism, acting as a "dopamine system stabilizer," offered efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of motor side effects and hyperprolactinemia compared to earlier antipsychotics.[2][4] The success of aripiprazole spurred further research into related structures, leading to the development of other important drugs like cariprazine, which also features a DCPP core and exhibits a high affinity for dopamine D3 receptors.[5]
The timeline below highlights key milestones in the development of antipsychotics, providing context for the emergence of DCPP-containing drugs:
-
1950s: Introduction of first-generation antipsychotics like chlorpromazine and haloperidol, primarily D2 receptor antagonists.[2][6]
-
1970s: Professor Arvid Carlsson proposes the existence of dopamine autoreceptors, influencing a new direction in antipsychotic research.[1] Otsuka Pharmaceutical begins research on dopamine autoreceptor agonists.[1]
-
1990: Clozapine is introduced in the United States, ushering in the era of "atypical" antipsychotics with a broader receptor profile.[2][6]
-
2002: Aripiprazole, a DCPP-containing compound, is approved in the United States for the treatment of schizophrenia, establishing the concept of D2 receptor partial agonism.[2][3]
-
2015: Brexpiprazole, another DCPP derivative developed by Otsuka, gains approval, further refining the "serotonin-dopamine activity modulator" profile.[3]
Quantitative Pharmacological Data
The pharmacological activity of dichlorophenylpiperazine derivatives is characterized by their binding affinities and functional activities at various G-protein coupled receptors (GPCRs), primarily dopamine and serotonin receptor subtypes. The following tables summarize key quantitative data for representative DCPP compounds and their derivatives.
Table 1: Binding Affinities (Ki, nM) of Dichlorophenylpiperazine Derivatives at Key Receptors
| Compound | D₂ Receptor | D₃ Receptor | 5-HT₁A Receptor | 5-HT₂A Receptor | Reference(s) |
| Aripiprazole | 0.34 - 1.1 | 0.8 - 4.2 | 1.7 - 4.4 | 3.4 - 15 | [5] |
| Brexpiprazole | 0.3 | 1.1 | 0.12 | 0.47 | [3] |
| Cariprazine | 0.5 | 0.09 | 2.6 | 180 | [5] |
| 1-(2,3-Dichlorophenyl)piperazine | - | - | - | - | - |
| OPC-3373 | 1.3 | 0.3 | 13 | 12 | [3] |
Table 2: Functional Activity (EC₅₀/IC₅₀ and Emax) of Dichlorophenylpiperazine Derivatives
| Compound | Receptor | Assay Type | Parameter | Value | Reference(s) |
| Aripiprazole | D₂ | [³⁵S]GTPγS Binding | EC₅₀ (nM) | 2.0 | [7] |
| Emax (%) | 25 | [7] | |||
| Brexpiprazole | D₂ | [³⁵S]GTPγS Binding | EC₅₀ (nM) | 0.58 | [3] |
| Emax (%) | 43 | [3] | |||
| 5-HT₁A | [³⁵S]GTPγS Binding | EC₅₀ (nM) | 3.9 | [3] | |
| Emax (%) | 67 | [3] | |||
| Cariprazine | D₃ | [³⁵S]GTPγS Binding | EC₅₀ (nM) | 0.37 | [5] |
| Emax (%) | 25 | [5] |
Note: Emax values are often presented relative to a full agonist for the respective receptor.
Key Experimental Protocols
The characterization of dichlorophenylpiperazine compounds relies on a suite of in vitro and in vivo experimental techniques. Below are detailed methodologies for two fundamental in vitro assays used to determine the pharmacological profile of these compounds.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.
Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 or HEK-293 cells).
-
Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [³H]raclopride for D₂ receptors, [³H]8-OH-DPAT for 5-HT₁A receptors).
-
Test Compound: The dichlorophenylpiperazine derivative of interest.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
Assay Buffer: Typically 50 mM Tris-HCl with co-factors such as MgCl₂.
-
Filtration System: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in an ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of the radioligand.
-
Varying concentrations of the unlabeled test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of the non-specific binding control.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to a GPCR, allowing for the determination of a compound's efficacy (Emax) and potency (EC₅₀).
Objective: To quantify the functional activity of a test compound at a specific GPCR.
Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing the GPCR of interest.
-
[³⁵S]GTPγS: A non-hydrolyzable, radiolabeled analog of GTP.
-
GDP: Guanosine diphosphate, to facilitate the exchange reaction.
-
Test Compound: The dichlorophenylpiperazine derivative being evaluated.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.
-
Filtration System and Scintillation Counter: As described for the radioligand binding assay.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of GDP.
-
Varying concentrations of the test compound.
-
For basal binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled GTPγS.
-
-
Pre-incubation: Pre-incubate the plate for a short period to allow the test compound to bind to the receptors.
-
Initiation of Reaction: Add a fixed concentration of [³⁵S]GTPγS to each well to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific [³⁵S]GTPγS binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal stimulation of [³⁵S]GTPγS binding) from the curve.
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of dichlorophenylpiperazine compounds are mediated through their interaction with specific GPCRs and the subsequent modulation of intracellular signaling cascades.
Key Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways associated with the key receptors targeted by DCPP derivatives.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT1A Receptor Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Experimental Workflow in DCPP Compound Development
The development of a novel dichlorophenylpiperazine derivative follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation. The following diagram illustrates a typical experimental workflow.
Caption: Typical Drug Discovery Workflow for DCPP Compounds.
Conclusion
The historical development of dichlorophenylpiperazine compounds exemplifies a paradigm shift in the design of CNS-targeted therapeutics, moving from simple receptor blockade to nuanced modulation of neurotransmitter systems. The DCPP scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel drugs with improved efficacy and tolerability. A thorough understanding of their structure-activity relationships, the application of robust experimental methodologies, and a deep knowledge of their interactions with complex signaling pathways will continue to be essential for the future development of innovative medicines based on this important chemical class.
References
- 1. pharm.or.jp [pharm.or.jp]
- 2. Discovery research and development history of the dopamine D2 receptor partial agonists, aripiprazole and brexpiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A history of antipsychotic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist action at D2(long) dopamine receptors: ligand binding and functional assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 1-(2,3-Dichlorophenyl)piperazine Hydrochloride in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(2,3-Dichlorophenyl)piperazine hydrochloride (DCPP HCl) is a pivotal intermediate in pharmaceutical chemistry, primarily recognized for its role in the synthesis of atypical antipsychotic drugs such as aripiprazole and cariprazine.[1][2][3] Its structure, featuring a piperazine ring attached to a dichlorophenyl moiety, makes it a versatile building block for creating complex molecules with significant central nervous system (CNS) activity. The dichlorophenyl group, in particular, is noted for enhancing dopamine receptor binding in target molecules.[1] These application notes provide detailed protocols for the synthesis of DCPP HCl itself and its subsequent use in key organic synthesis reactions, with a focus on methodologies relevant to drug discovery and development.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of DCPP HCl is essential for its effective use in synthesis, including planning reaction setups, solvent selection, and purification strategies.
Table 1: Physicochemical Properties of 1-(2,3-Dichlorophenyl)piperazine HCl
| Property | Value | References |
| CAS Number | 119532-26-2 | [4] |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ · HCl (or C₁₀H₁₃Cl₃N₂) | [4][5] |
| Molecular Weight | 267.58 g/mol (base); 286.4 g/mol (HCl salt) | [4] |
| Appearance | White to off-white solid/crystalline powder | [2][4][6] |
| Melting Point | 243-247 °C | [2][4][7] |
| Boiling Point | 365.1 °C at 760 mmHg | [2] |
| Solubility | Soluble in water, DMSO, and methanol | [2][6][7][8] |
| Purity | Typically ≥97-99% | [4] |
| Sensitivity | Hygroscopic | [2] |
Safety and Handling: this compound is considered a hazardous chemical.[9] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling the solid.[9]
Table 2: GHS Hazard Statements
| Code | Hazard Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| H410 | Very toxic to aquatic life with long lasting effects |
| (Data aggregated from multiple sources)[4][5] |
Protocol 1: Synthesis of 1-(2,3-Dichlorophenyl)piperazine HCl
The most common industrial-scale synthesis involves a solvent-free cyclization reaction between 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride at high temperatures.[1][10] This method is favored for its simplicity and reduced waste.[1]
Caption: Workflow for the synthesis of DCPP HCl.
Experimental Protocol:
-
Charging the Reactor: In a suitable glass-lined reactor equipped with a stirrer and heating system, add 2,3-dichloroaniline. Begin stirring and heat the contents to between 90-120 °C.[10]
-
Addition of Reagent: Once the temperature is stable, add bis(2-chloroethyl)amine hydrochloride solid in portions. The optimal mass ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride is typically between 1:1.4 and 1:1.6.[10]
-
Cyclization Reaction: After the addition is complete, increase the temperature to the reaction range of 170-200 °C.[10] Maintain this temperature for 4-34 hours, monitoring the reaction progress by a suitable method (e.g., HPLC, TLC).[10][11]
-
Workup: After the reaction is complete, stop heating and allow the mixture to cool. Add an appropriate solvent such as n-butanol and stir under reflux for approximately 1 hour to dissolve the product and facilitate handling.[10][11]
-
Crystallization and Isolation: Cool the solution to induce crystallization. Collect the crude product by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent, such as methanol or a methanol/water mixture, to achieve high purity.[10][11]
-
Drying: Dry the purified crystals to obtain the final this compound product.
Table 3: Reaction Parameters for DCPP HCl Synthesis
| Parameter | Value | References |
| Reactant 1 | 2,3-Dichloroaniline | [10] |
| Reactant 2 | Bis(2-chloroethyl)amine hydrochloride | [10] |
| Mass Ratio (Reactant 1:2) | 1:1.4 - 1:1.6 (optimal) | [10] |
| Charging Temperature | 90 - 120 °C | [10] |
| Reaction Temperature | 120 - 220 °C (170 - 200 °C optimal) | [10] |
| Reaction Time | 4 - 34 hours | [10][11] |
| Workup Solvent | n-Butanol | [10][11] |
| Purification Solvent | Methanol or Methanol/Water (10:1) | [10][11] |
| Yield | 59.5% - 65.6% | [10][11] |
| Purity (HPLC) | >99.5% | [1][10][11] |
Protocol 2: N-Alkylation for Aripiprazole Synthesis
The primary application of DCPP HCl is the synthesis of aripiprazole via N-alkylation with a suitable alkyl halide, such as 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.[2][12][13]
Caption: Workflow for the synthesis of Aripiprazole.
Experimental Protocol:
-
Preparation: To a suspension of 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one and this compound in a suitable solvent (e.g., ethanol or water), add a powdered inorganic base such as sodium carbonate or potassium carbonate.[12][14]
-
Reaction: Heat the mixture to reflux with stirring. The reaction temperature is typically the boiling point of the solvent (e.g., ethanol) or around 90-95 °C if using an aqueous system.[12][14] Maintain reflux for 4 to 12 hours.[12][14]
-
Isolation: After the reaction is complete, cool the mixture to room temperature or approximately 40 °C to allow the product to crystallize.[12][14]
-
Purification: Collect the precipitated crystals by filtration. The crude product can be further purified by taking it up in a fresh portion of solvent (e.g., ethanol), refluxing briefly, cooling, and re-filtering to remove any remaining inorganic salts.[12]
-
Drying: Dry the purified aripiprazole crystals to obtain the final product.
Table 4: Reaction Parameters for Aripiprazole Synthesis
| Parameter | Value | References |
| Reactant 1 | 1-(2,3-Dichlorophenyl)piperazine HCl | [12] |
| Reactant 2 | 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one | [12] |
| Base | Anhydrous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) | [12][14] |
| Molar Ratio (Base:Reactant 1) | 2:1 | [12] |
| Solvent | Ethanol or Water | [12][14] |
| Reaction Temperature | Reflux (Boiling point of solvent) | [12] |
| Reaction Time | 4 - 12 hours | [12][14] |
| Yield | ~85% | [12] |
| Purity (HPLC) | >99.3% | [12] |
Protocol 3: General N-Arylation (Buchwald-Hartwig Amination)
DCPP HCl is an excellent substrate for palladium-catalyzed Buchwald-Hartwig amination, allowing for the synthesis of novel tri-substituted piperazine derivatives.[15] This reaction forms a C-N bond between the piperazine nitrogen and an aryl halide or triflate.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
General Experimental Protocol:
Note: The hydrochloride salt must be neutralized to the free base form of the piperazine before the reaction, typically by treatment with a suitable base.
-
Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand, and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).
-
Addition of Reactants: Add the aryl halide (or triflate) and the free base of 1-(2,3-dichlorophenyl)piperazine to the tube.
-
Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF).
-
Reaction: Heat the mixture to the specified temperature (typically 80-110 °C) and stir for the required time (1-24 hours). Monitor the reaction by TLC or GC/MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water or brine.
-
Purification: Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired N-aryl piperazine product.
Table 5: Typical Components for Buchwald-Hartwig Amination
| Component | Examples | Role |
| Aryl Partner | Aryl bromides, chlorides, iodides, or triflates | Electrophile |
| Amine Partner | 1-(2,3-Dichlorophenyl)piperazine (free base) | Nucleophile |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst |
| Ligand | BINAP, XPhos, SPhos, P(o-tolyl)₃ | Stabilizes Pd(0), facilitates catalytic cycle |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃, K₃PO₄ | Amine deprotonation, neutralizes HX |
| Solvent | Toluene, Dioxane, THF (anhydrous) | Reaction medium |
| Temperature | 80 - 110 °C | Thermal energy for reaction |
References
- 1. This compound | 119532-26-2 | Benchchem [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. ikigaicorporation.com [ikigaicorporation.com]
- 5. This compound | C10H13Cl3N2 | CID 11630372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1 2 3 Di Chlorophenyl Piperazine HCL Manufacturer in Padra, Gujarat [kaivalchem.com]
- 7. chembk.com [chembk.com]
- 8. This compound | 119532-26-2 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 11. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. researchgate.net [researchgate.net]
- 14. PROCESS FOR PREPARING ARIPIPRAZOLE - Patent 1480953 [data.epo.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
experimental setup for aripiprazole synthesis using 1-(2,3-Dichlorophenyl)piperazine HCl
An Application Note and Protocol for the Synthesis of Aripiprazole from 1-(2,3-Dichlorophenyl)piperazine HCl
Abstract
This document provides a detailed experimental protocol for the synthesis of aripiprazole, an atypical antipsychotic agent. The core of this synthesis is the nucleophilic substitution reaction between 1-(2,3-Dichlorophenyl)piperazine hydrochloride and 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one. This application note includes a step-by-step experimental procedure, data tables for reagents and expected outcomes, and diagrams illustrating the workflow and chemical transformation. The described method is robust, leading to high yield and purity, making it suitable for laboratory-scale synthesis and process optimization studies.
1. Introduction
Aripiprazole is an important active pharmaceutical ingredient (API) used in the treatment of schizophrenia and bipolar disorder.[1] Its mechanism of action is attributed to its partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[2] The most common and industrially viable synthesis route involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with a quinolinone core structure connected to a four-carbon linker.[3] This document details a standardized laboratory procedure for this synthesis, starting from this compound and 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.
2. Chemical Reaction Scheme
The synthesis proceeds via a nucleophilic substitution reaction. The piperazine nitrogen of 1-(2,3-dichlorophenyl)piperazine acts as a nucleophile, displacing the bromide from 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one. An inorganic base is used to neutralize the hydrochloride salt of the piperazine and the hydrogen bromide generated during the reaction.
Scheme 1: Synthesis of Aripiprazole
3. Experimental Workflow
The overall experimental process, from reagent preparation to final product isolation, is outlined in the following workflow diagram.
Caption: Experimental workflow for aripiprazole synthesis.
4. Detailed Experimental Protocol
This protocol is based on a laboratory-scale synthesis yielding a high-purity product.[1]
4.1 Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Amount (g) | Moles (mol) | Purity | Supplier Example |
| 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | 129722-34-5 | 298.17 | 29.8 | 0.1 | >98% | Topharman Shanghai Co. Ltd. |
| This compound | 119532-26-2 | 267.58 | 29.4 | 0.1 | >99% | Xiamen Mchem. Pharma Ltd. |
| Sodium Carbonate (Anhydrous) | 497-19-8 | 105.99 | 23.3 | 0.22 | >99% | POCh |
| Ethanol (Technical Grade, 96%) | 64-17-5 | 46.07 | 300 mL | - | - | Linegal Chemicals |
4.2 Equipment
-
1000 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Buchner funnel and filtration flask
-
Standard laboratory glassware
4.3 Synthesis Procedure
-
Reaction Setup: To a 1000 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (29.8 g, 0.1 mol), this compound (29.4 g, 0.1 mol), and technical ethanol (300 mL).[1]
-
Base Addition: To this suspension, add powdered anhydrous sodium carbonate (23.3 g, 0.22 mol).[1]
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) with constant stirring. Maintain the reflux for 12 hours.[1] The progress of the reaction can be monitored using HPLC.[3]
-
Initial Isolation: After 12 hours, cool the reaction mixture to room temperature. Filter the resulting solid using a Buchner funnel.[1]
-
Washing and Purification: Transfer the collected solid into a beaker with 50 mL of fresh technical ethanol and heat to reflux for 10 minutes to dissolve the product and leave inorganic salts undissolved.[1]
-
Salt Removal: Filter the hot mixture to remove the insoluble inorganic residue (sodium bromide and excess sodium carbonate).[1]
-
Crystallization: Combine the initial filtrate from step 4 with the filtrate from step 6. Heat the combined solution to reflux, then allow it to cool slowly to room temperature and let it stand for 12 hours for crystallization to complete.[1]
-
Final Product Collection: Collect the crystalline aripiprazole by filtration and wash the crystals with a small amount of cold ethanol.[1]
-
Drying: Dry the final product under vacuum at 50-60°C to a constant weight.
5. Data Presentation
5.1 Reaction Parameters
| Parameter | Value | Reference |
| Reactant 1 | 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | [1] |
| Reactant 2 | 1-(2,3-Dichlorophenyl)piperazine HCl | [1] |
| Base | Anhydrous Sodium Carbonate | [1] |
| Solvent | Ethanol (96%) | [1] |
| Molar Ratio (1:2:Base) | 1 : 1 : 2.2 | [1] |
| Temperature | Reflux (~78-80°C) | [1] |
| Reaction Time | 12 hours | [1] |
5.2 Expected Results
| Parameter | Expected Value | Reference |
| Product Appearance | Crystalline Solid | [1] |
| Expected Yield | ~42.2 g (85%) | [1] |
| HPLC Purity | >99.3% | [1] |
6. Mechanism of Reaction
The core chemical transformation is an SN2 nucleophilic substitution. The diagram below illustrates the relationship between the key reactants and the formation of the carbon-nitrogen bond.
Caption: Key relationships in the N-alkylation reaction.
7. Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final aripiprazole product and for monitoring the reaction's completion. A typical analysis might use a C18 column with a mobile phase consisting of a water:methanol mixture with additives like triethylamine and acetic acid, with UV detection at 220 nm.[1]
-
Potentiometric Titration: This method can be used to verify the molar content of the crude product by titrating the basic piperazine nitrogen with a standard acid like perchloric acid.[1]
-
Spectroscopic Analysis: Techniques such as 1H NMR, 13C NMR, and Mass Spectrometry should be used to confirm the structure of the final product.
8. Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
1-(2,3-Dichlorophenyl)piperazine HCl is a hazardous substance; handle with care.
-
Ethanol is flammable; ensure no open flames or spark sources are nearby during heating and reflux.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes: 1-(2,3-Dichlorophenyl)piperazine hydrochloride (DCPP-HCl) in Neuroscience Cell Culture
Introduction
1-(2,3-Dichlorophenyl)piperazine hydrochloride (DCPP-HCl) is a chemical compound of the phenylpiperazine class. In the field of neuroscience, it is recognized primarily as a precursor and a metabolite of the atypical antipsychotic drug aripiprazole.[1][2] Its structural similarity to other pharmacologically active agents, such as m-chlorophenylpiperazine (mCPP), makes it a compound of interest for studying neurotransmitter systems.[1][3] DCPP-HCl's primary mechanism of action involves modulation of dopaminergic and serotonergic pathways. It has been identified as a partial agonist at dopamine D2 and D3 receptors.[1][3] These characteristics make DCPP-HCl a useful tool for in vitro neuroscience research, particularly for assays involving receptor binding, signaling pathway analysis, and neuronal function assessment.
Mechanism of Action
DCPP-HCl's pharmacological profile is centered on its interaction with G-protein coupled receptors (GPCRs) in the central nervous system.
-
Dopamine Receptors: It acts as a partial agonist at both D2 and D3 dopamine receptors.[1] This means it can bind to the receptor and elicit a response that is weaker than that of a full agonist. This modulatory activity is crucial for its pharmacological effects, which are linked to the dopaminergic pathways it influences.[3]
-
Serotonin Receptors: While its direct action as a serotonin receptor agonist is not fully elucidated, its structural class suggests potential interactions with various 5-HT receptor subtypes.[1][3] The related compound, mCPP, is a known serotonin agonist, indicating that DCPP-HCl may also have effects on the serotonergic system that warrant investigation.[4]
Quantitative Data Summary
The following table summarizes the binding affinities of compounds structurally related to DCPP at dopamine receptors, as determined in studies using transfected CHO cells. Lower Kᵢ values indicate higher binding affinity.
| Compound Derivative | Target Receptor | Binding Affinity (Kᵢ, nM) | Cell Line | Reference |
| Analog 51 | Dopamine D3 | 1.4 | Transfected CHO | [5] |
| Analog 51 | Dopamine D2 | 89.6 (Selectivity D3/D2: 64) | Transfected CHO | [5] |
| Analog 51* | Dopamine D4 | 1820 (Selectivity D3/D4: 1300) | Transfected CHO | [5] |
| mCPP** | Serotonin Transporter | 230 (IC₅₀) | Human Occipital Cortex | [4] |
*Note: Analog 51 is a [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamide, a derivative designed from the DCPP scaffold.[5] **Note: mCPP (1-(3-chlorophenyl)piperazine) is a structural analog, not DCPP. The value is an IC₅₀, not a Kᵢ.[4]
Signaling Pathways
Dopamine D2/D3 Receptor Partial Agonism
As a partial agonist at Gi/o-coupled D2 and D3 receptors, DCPP-HCl is expected to inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is fundamental to the modulatory effects of many antipsychotic and neurological drugs.
Caption: DCPP-HCl partial agonism at Gi/o-coupled D2/D3 receptors.
Experimental Protocols and Workflows
The following are detailed protocols for key experiments to characterize the effects of DCPP-HCl in neuroscience cell culture assays.
Protocol 1: Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of DCPP-HCl for a specific receptor (e.g., dopamine D3) by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line expressing the target receptor (e.g., CHO or HEK293 cells transfected with human D3 receptor cDNA).[5]
-
Radioligand (e.g., [³H]Spiperone or a more selective ligand).
-
DCPP-HCl stock solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known unlabeled ligand like haloperidol).
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Prepare serial dilutions of DCPP-HCl in assay buffer.
-
Reaction Setup: In each well of the 96-well plate, add:
-
50 µL of cell membrane suspension.
-
50 µL of radioligand at a fixed concentration (typically at or below its Kₔ).
-
50 µL of either assay buffer (for total binding), DCPP-HCl dilution (for competition), or non-specific control (for non-specific binding).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.[6]
-
Quantification: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of DCPP-HCl. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of DCPP-HCl on cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12, or primary cortical neurons).
-
Complete cell culture medium.
-
DCPP-HCl stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
Plate reader (570 nm absorbance).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of DCPP-HCl. Include a vehicle control (e.g., medium with DMSO) and a positive control for cytotoxicity (e.g., staurosporine).[6]
-
Incubation: Incubate the plate for a desired treatment period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).[6]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently.[6]
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control group (representing 100% viability). Plot cell viability (%) against the log concentration of DCPP-HCl to determine the IC₅₀ (the concentration that reduces viability by 50%).
Caption: Workflow for assessing cell viability using an MTT assay.
Protocol 3: Intracellular cAMP Level Assay
This assay measures the functional consequence of DCPP-HCl's interaction with Gi/o-coupled receptors by quantifying changes in intracellular cAMP levels.
Materials:
-
Neuronal cell line expressing the target receptor (e.g., D2 or D3).
-
DCPP-HCl stock solution.
-
Forskolin (an adenylyl cyclase activator).
-
A full agonist for the target receptor (e.g., quinpirole for D2/D3).
-
Commercially available cAMP assay kit (e.g., ELISA, HTRF, or LANCE).
-
Cell lysis buffer (provided with kit).
-
96-well or 384-well assay plates.
Procedure:
-
Cell Seeding: Plate cells in an appropriate assay plate and grow to near confluency.
-
Pre-treatment: Starve cells in serum-free media for a few hours if required by the protocol.
-
Treatment:
-
Agonist Mode: Add serial dilutions of DCPP-HCl to the cells.
-
Antagonist Mode: Add a fixed concentration of a full agonist (e.g., quinpirole) plus serial dilutions of DCPP-HCl.
-
Include a control group treated with forskolin alone to maximally stimulate cAMP production.
-
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the assay kit to release intracellular cAMP.
-
cAMP Detection: Follow the manufacturer's protocol for the specific cAMP kit to detect and quantify cAMP levels. This typically involves competitive binding with a labeled cAMP analog.
-
Measurement: Read the plate using the appropriate detection instrument (e.g., plate reader for absorbance, fluorescence, or luminescence).
-
Data Analysis: Generate dose-response curves by plotting the signal against the log concentration of DCPP-HCl. For agonist mode, determine the EC₅₀ and Eₘₐₓ. For antagonist mode, determine the IC₅₀.
Caption: Workflow for measuring intracellular cAMP levels.
References
- 1. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 119532-26-2 | Benchchem [benchchem.com]
- 4. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 1-(2,3-Dichlorophenyl)piperazine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,3-Dichlorophenyl)piperazine HCl (DCPP HCl) is a key chemical intermediate in the synthesis of the atypical antipsychotic drug aripiprazole. It is also a known metabolite of aripiprazole.[1][2] Accurate quantification of DCPP HCl is crucial for quality control during the manufacturing process of aripiprazole, for pharmacokinetic studies, and for monitoring potential impurities in the final drug product. This document provides detailed application notes and protocols for the quantification of DCPP HCl using various analytical techniques.
Analytical Techniques Overview
Several analytical techniques can be employed for the quantification of DCPP HCl. The choice of method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. The most common techniques include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Data Presentation: Quantitative Performance of Analytical Methods
The following tables summarize the quantitative performance parameters for the analysis of 1-(2,3-Dichlorophenyl)piperazine HCl using different analytical techniques.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.05 - 2.5 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01% of a 20 µL injection |
| Limit of Quantification (LOQ) | 0.02% of a 20 µL injection |
| Accuracy (% Recovery) | 100.87% - 103.68% |
| Precision (% RSD) | < 2.0% |
Note: Data is adapted from studies on aripiprazole and its impurities, where DCPP HCl is a known impurity (Impurity-B).
Table 2: LC-MS/MS Method Validation Parameters for DCPP in Human Plasma
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% of Nominal) | 87.4% - 102.4% (Inter-assay) |
| Precision (% RSD) | 3.1% - 9.1% (Inter-assay) |
| Recovery | 88.3% - 102.7% |
Note: Data is derived from a validated method for the simultaneous determination of aripiprazole and its metabolites in human plasma.
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of DCPP HCl in bulk drug substances and pharmaceutical formulations.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Disodium hydrogen phosphate
-
Phosphoric acid
-
Triethylamine
-
Water (HPLC grade)
-
1-(2,3-Dichlorophenyl)piperazine HCl reference standard
Chromatographic Conditions:
-
Mobile Phase A: 0.02 M Disodium hydrogen phosphate solution: Acetonitrile (95:5, v/v)
-
Mobile Phase B: Acetonitrile: 0.2 M Phosphoric acid solution
-
Gradient Elution: A gradient program should be developed to ensure optimal separation from other impurities and the active pharmaceutical ingredient. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Standard Solution Preparation:
-
Accurately weigh a suitable amount of DCPP HCl reference standard.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to prepare a stock solution of known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 0.05 - 2.5 µg/mL).
Sample Preparation:
-
Accurately weigh the sample (e.g., aripiprazole drug substance).
-
Dissolve the sample in the same solvent used for the standard solutions to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Quantify the amount of DCPP HCl in the sample by comparing its peak area to the calibration curve.
Figure 1: HPLC-UV Experimental Workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of DCPP HCl in biological matrices such as plasma.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 analytical column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Water (LC-MS grade)
-
1-(2,3-Dichlorophenyl)piperazine HCl reference standard
-
Internal standard (IS), e.g., a deuterated analog
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Methanol
-
Elution: Isocratic or gradient elution can be used. For example, an isocratic elution with 85% Mobile Phase B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
DCPP: Precursor ion > Product ion (specific m/z values to be determined by direct infusion of the standard)
-
IS: Precursor ion > Product ion
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum sensitivity.
Standard and Sample Preparation (for Plasma):
-
Prepare stock and working standard solutions of DCPP HCl and the IS in a suitable solvent (e.g., methanol).
-
Spike blank plasma with working standard solutions to prepare calibration standards and quality control (QC) samples.
-
To 100 µL of plasma sample (standard, QC, or unknown), add the IS solution.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Figure 2: LC-MS/MS Sample Preparation Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of DCPP, particularly for purity testing and identification of volatile and semi-volatile related substances. Derivatization may be necessary to improve the chromatographic properties of DCPP.
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
-
Autosampler
Reagents and Materials:
-
Acetonitrile (GC grade)
-
Derivatizing agent (if necessary, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
1-(2,3-Dichlorophenyl)piperazine reference standard
GC-MS Conditions:
-
Injector Temperature: 260 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a short period, then ramp up to a higher temperature (e.g., 280 °C).
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan a suitable mass range (e.g., m/z 50-500) or use selected ion monitoring (SIM) for higher sensitivity.
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile).
-
If derivatization is required, add the derivatizing agent and heat the mixture as needed.
-
Inject an aliquot of the prepared sample into the GC-MS system.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique, but it is less specific than chromatographic methods. It is best suited for the quantification of pure DCPP HCl or for assays where interfering substances are absent.
Instrumentation:
-
UV-Vis spectrophotometer
Reagents and Materials:
-
Methanol or another suitable UV-transparent solvent
-
1-(2,3-Dichlorophenyl)piperazine HCl reference standard
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of DCPP HCl in the chosen solvent by scanning a standard solution across the UV range.
-
Prepare a series of standard solutions of DCPP HCl of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare the sample solution and measure its absorbance at the λmax.
-
Calculate the concentration of DCPP HCl in the sample using the calibration curve.
Signaling Pathway Involvement
1-(2,3-Dichlorophenyl)piperazine is known to act as a partial agonist at dopamine D2 and D3 receptors.[3] The signaling pathway for D2/D3 receptor activation typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Figure 3: DCPP HCl Signaling Pathway.
References
Application Note: HPLC Analysis of 1-(2,3-Dichlorophenyl)piperazine hydrochloride
Introduction
1-(2,3-Dichlorophenyl)piperazine hydrochloride (DPP HCl) is a key intermediate in the synthesis of the atypical antipsychotic drug aripiprazole.[1] Monitoring the purity and presence of related substances in DPP HCl is crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This application note presents a reliable and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described method is suitable for quality control laboratories and research settings involved in the synthesis and analysis of aripiprazole and its intermediates.
Methodology
The analytical method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity. A C18 column is utilized as the stationary phase, and a mobile phase consisting of an aqueous buffer and an organic modifier allows for the effective separation of DPP HCl from its potential impurities.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
Chromatographic Column: Zorbax C18 (150 x 4.6 mm, 5 µm) or equivalent octadecylsilane bonded silica gel column.[2]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Sodium dihydrogen phosphate (analytical grade)
-
Triethylamine (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
2. Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | Zorbax C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.05 mol/L Sodium Dihydrogen Phosphate (containing 1% Triethylamine, pH adjusted to 5.5 with Phosphoric Acid) : Acetonitrile (50:50, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C[2] |
| Detection Wavelength | 254 nm[2][3] |
| Injection Volume | 20 µL[2][3] |
3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 0.05 mol/L solution of sodium dihydrogen phosphate in water. Add 1% (v/v) of triethylamine and adjust the pH to 5.5 with phosphoric acid. Mix this buffer solution with acetonitrile in a 50:50 (v/v) ratio. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration similar to the standard solution.
4. System Suitability
Before sample analysis, the chromatographic system should be equilibrated with the mobile phase. A system suitability test should be performed by injecting the standard solution multiple times to ensure the system is performing adequately. The acceptance criteria for system suitability parameters such as tailing factor and theoretical plates should be met.
5. Analysis
Inject the standard solution and the sample solution into the HPLC system and record the chromatograms. The identification of this compound in the sample is based on the retention time matching that of the standard. Quantification is performed by comparing the peak area of the sample to that of the standard.
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound using the described HPLC method.
| Parameter | Expected Value |
| Retention Time (RT) of DPP HCl | Analyte-specific, to be determined with a reference standard |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0%[3] |
| Precision (% RSD) | ≤ 2.0% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Method Validation Parameters
Caption: Interrelationship of key HPLC method validation parameters.
References
Application Notes and Protocols: 1-(2,3-Dichlorophenyl)piperazine HCl as a Precursor for Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(2,3-Dichlorophenyl)piperazine hydrochloride (DCPP HCl) is a versatile chemical intermediate widely recognized for its critical role in pharmaceutical research and development.[1] As a fragment molecule, it provides a fundamental scaffold for molecular modification and the design of novel drug candidates.[2] Its structure, featuring a piperazine ring substituted with a 2,3-dichlorophenyl group, allows for effective interactions with various biological targets, making it a valuable building block in medicinal chemistry.[1][3] DCPP HCl is most notably a key precursor in the synthesis of atypical antipsychotics such as Aripiprazole and Cariprazine.[4][5] Beyond this, it is utilized in the broader development of central nervous system (CNS) drug candidates and psychoactive agents, as well as in neuroscience research to investigate neurotransmitter systems.[1][3]
Core Applications:
-
Pharmaceutical Synthesis: DCPP HCl is a primary intermediate in the synthesis of antipsychotic and antidepressant medications.[1] Its most prominent application is in the production of Aripiprazole, a widely used medication for treating schizophrenia and bipolar disorder.[4][6][7]
-
Drug Discovery: The molecule serves as a foundational structure for creating new therapeutic agents, particularly in the fields of psychiatry and neurology.[1][2]
-
Neuroscience Research: It is employed in studies to understand brain function and the mechanisms of psychiatric conditions.[1]
-
Forensic Analysis: The compound is also used for research purposes in the forensic field to aid in the investigation of related chemical substances.[4]
Experimental Protocols and Data
Protocol 1: Synthesis of 1-(2,3-Dichlorophenyl)piperazine HCl
This protocol describes the synthesis of the title compound from 2,3-dichloroaniline. The primary method involves a cyclization reaction with bis(2-chloroethyl)amine hydrochloride.[8][9]
Method A: Synthesis using p-Toluene Sulfonic Acid and Tetrabutylammonium Bromide
-
Reaction: A mixture of 2,3-dichloroaniline (1.0 eq), bis(2-chloroethyl)amine (1.0 eq), p-toluene sulfonic acid (0.1 eq), and tetrabutylammonium bromide (0.1 eq) is prepared in xylene.[10]
-
Procedure: The reaction mixture is heated to 130-135 °C for 48 hours.[10]
-
Work-up: After cooling to room temperature, the pH is adjusted to 6-7 with aqueous ammonia. The organic compounds are extracted with ethyl acetate, dried over sodium sulfate, and concentrated under reduced pressure to yield 1-(2,3-dichlorophenyl)piperazine.[10] The hydrochloride salt can then be formed by treatment with HCl.
Method B: High-Temperature Cyclization
-
Reaction: 2,3-dichloroaniline is heated to 100 °C with stirring.[8][9]
-
Procedure: Bis(2-chloroethyl)amine hydrochloride is added in batches, and the temperature is increased to between 120 °C and 200 °C. The reaction is maintained at this temperature for 4 to 34 hours.[8][9]
-
Work-up: After the reaction, the mixture is cooled. A solvent such as n-butanol is added, and the mixture is refluxed for 1 hour, followed by cooling crystallization and centrifugation.[8][9]
-
Purification: The crude product is recrystallized from a solvent like methanol or a methanol/water mixture to obtain the final high-purity product.[8][9]
Quantitative Data for Synthesis of 1-(2,3-Dichlorophenyl)piperazine HCl
| Method | Reactants | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) (%) | Reference |
| Method A | 2,3-dichloroaniline, bis(2-chloroethyl)amine | 130-135 | 48 | 88 | Not Specified | [10] |
| Method B | 2,3-dichloroaniline, bis(2-chloroethyl)amine HCl | 120 | 34 | 59.5 | 99.62 | [8][9] |
| Method B | 2,3-dichloroaniline, bis(2-chloroethyl)amine HCl | 200 | 4 | 65.6 | 99.67 | [8][9] |
Protocol 2: Synthesis of Aripiprazole from DCPP HCl
This protocol details the alkylation coupling reaction between 1-(2,3-dichlorophenyl)piperazine (or its HCl salt) and 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone to produce Aripiprazole.[4][6]
-
Reaction: A suspension of 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one (1.0 eq) and this compound (1.0 eq) is prepared in technical ethanol.[6]
-
Procedure: Anhydrous sodium carbonate (2.0 eq) is added to the suspension. The mixture is then refluxed for 12 hours.[6]
-
Work-up: The resulting solid is filtered. The collected solid can be taken up in fresh ethanol and refluxed for a short period (e.g., 10 minutes) to aid purification.[6]
-
Purification: Final purification is typically achieved by recrystallization from a suitable solvent like ethyl acetate to yield high-purity anhydrous Aripiprazole.[4]
Quantitative Data for Synthesis of Aripiprazole
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) | Reference |
| 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | 1-(2,3-dichlorophenyl)piperazine HCl | Sodium Carbonate | Ethanol | 12 | Not Specified | [6] |
| 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | 1-(2,3-dichlorophenyl)piperazine HCl | Potassium Carbonate | DMF | Not Specified | 84-85 | [11] |
Visualized Workflows and Pathways
The following diagrams illustrate the synthesis pathways and the role of DCPP HCl in drug discovery.
Caption: General workflow for the synthesis of 1-(2,3-Dichlorophenyl)piperazine HCl.
Caption: Synthetic pathway from DCPP HCl to the antipsychotic drug Aripiprazole.
Caption: Conceptual diagram of DCPP HCl as a scaffold in a drug discovery workflow.
Biological Activity of Derivatives:
The utility of 1-(2,3-dichlorophenyl)piperazine extends to its own biological activity and that of its derivatives. It is a known metabolite of Aripiprazole.[12][13] Studies have shown that the parent compound, 2,3-DCPP, can act as a partial agonist at dopamine D2 and D3 receptors, which is relevant to its therapeutic effects in psychiatric disorders.[12] This inherent activity, combined with its chemical tractability, makes it a highly valuable precursor for developing novel compounds targeting the central nervous system.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(2,3-Dichlorophenyl)piperazine hydrochloride_TargetMol [targetmol.com]
- 3. 1 2 3 Di Chlorophenyl Piperazine HCL Manufacturer in Padra, Gujarat [kaivalchem.com]
- 4. lookchem.com [lookchem.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. caymanchem.com [caymanchem.com]
- 8. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 9. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]
- 11. jocpr.com [jocpr.com]
- 12. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 13. 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Methodologies for the Large-Scale Synthesis of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction 1-(2,3-Dichlorophenyl)piperazine hydrochloride (DCPP-HCl) is a critical starting material and key intermediate in the synthesis of atypical antipsychotic drugs, most notably Aripiprazole and Cariprazine.[1][2][3] Its purity and consistent supply are paramount for the quality and efficacy of the final active pharmaceutical ingredient (API).[1] This document outlines established protocols for the large-scale synthesis of DCPP-HCl, focusing on methodologies suitable for industrial production. The primary route discussed is the cyclization reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.[4][5][6][7]
Primary Synthesis Pathway
The most common industrial-scale synthesis involves a cyclization reaction. This process is favored for its relatively high yield and purity, making it suitable for large-scale manufacturing.[4][6][7]
Figure 1: Primary synthesis route for DCPP-HCl.
Experimental Protocols
Two primary methods for large-scale synthesis are detailed below, derived from established industrial practices.
Protocol 1: Cyclization Reaction with 2,3-Dichloroaniline
This method is based on the direct cyclization of 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride.[4][6]
Materials:
-
2,3-Dichloroaniline
-
Bis(2-chloroethyl)amine hydrochloride
-
n-Butanol (Post-treatment solvent)
-
Methanol or Methanol/Water mixture (Refining solvent)
Procedure:
-
Charging the Reactor: In a suitable glass-lined reactor (e.g., 500L), charge 100 kg of 2,3-dichloroaniline.
-
Initial Heating: Begin stirring and heat the reactor contents to 100°C.
-
Addition of Second Reactant: Once the temperature is stable, add bis(2-chloroethyl)amine hydrochloride in batches. The total amount can range from 110 kg to 200 kg depending on the desired reaction conditions (see Table 1).[4][5]
-
Reaction: After the addition is complete, continue heating the mixture to the target reaction temperature, which can range from 120°C to 220°C. Maintain this temperature for a period of 4 to 34 hours.[4][6]
-
Work-up: After the reaction period, stop heating and vent any tail gas. Add a post-treatment solvent like n-butanol (200-250 kg) and reflux with stirring for 1 hour.[4][5]
-
Crystallization and Isolation: Cool the mixture to induce crystallization. The resulting solid crude product is isolated via centrifugation.
-
Refining: The crude product is further purified by refining with methanol or a methanol/water (10:1) mixed solvent (300-350 kg).[4][5]
-
Final Product: The refined product is cooled for crystallization, isolated by centrifugation, and dried to yield this compound with a purity exceeding 99.5% by HPLC.[4][6]
Protocol 2: One-Pot Synthesis from 2,3-Dichloronitrobenzene
This alternative "one-pot" method uses 2,3-dichloronitrobenzene as the starting material.[8]
Materials:
-
2,3-Dichloronitrobenzene
-
Bis(2-chloroethyl)amine hydrochloride
-
Iron powder
-
Ammonium chloride
-
Potassium iodide
-
Tetrabutylammonium bromide
-
Diethylene glycol ether (Solvent)
-
Acetone
Procedure:
-
Charging the Reactor: To a 500ml reaction vessel, add 10g of 2,3-dichloronitrobenzene, 9.3g of bis(2-chloroethyl)amine hydrochloride, 100ml of diethylene glycol ether, 8.7g of iron powder, 14.0g of ammonium chloride, 125ml of purified water, 0.90g of potassium iodide, and 1.68g of tetrabutylammonium bromide.[8]
-
Reaction: Heat the mixture to 130°C and maintain this temperature for 20 hours.[8]
-
Isolation: After the reaction, cool the mixture to room temperature and perform suction filtration.
-
Crystallization: Add 100ml of acetone to the mother liquor and stir for 1.5 hours to induce crystallization.[8]
-
Final Product: The crude product is isolated by suction filtration and dried to yield the final solid product.[8]
Data Presentation: Comparison of Synthesis Conditions
The following table summarizes quantitative data from various large-scale synthesis examples based on Protocol 1.
| Parameter | Embodiment 1[4][5] | Embodiment 2[4][5] | Embodiment 3[4][5] |
| Starting Material Scale | |||
| 2,3-Dichloroaniline | 100 kg | 100 kg | 100 kg |
| Bis(2-chloroethyl)amine HCl | 110 kg | 165 kg | 200 kg |
| Mass Ratio (Aniline:Amine HCl) | 1:1.1 | 1:1.65 | 1:2.0 |
| Reaction Conditions | |||
| Reaction Temperature | 120°C | 160°C | 200°C |
| Reaction Time | 34 hours | 12 hours | 4 hours |
| Refining Solvent | |||
| Type | Methanol | Methanol/Water (10:1) | Methanol/Water (10:1) |
| Volume | 300 kg | 300 kg | 350 kg |
| Results | |||
| Final Product Mass | 98.0 kg | 105.5 kg | 108.2 kg |
| Purity (HPLC) | 99.62% | 99.58% | 99.67% |
| Yield | 59.5% | 64.0% | 65.6% |
Process Workflow Visualization
The following diagram illustrates the general workflow for the large-scale synthesis as described in Protocol 1.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 119532-26-2 | Benchchem [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 7. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride | Semantic Scholar [semanticscholar.org]
- 8. Preparation method of aripiprazole intermediate this compound - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for 1-(2,3-Dichlorophenyl)piperazine HCl in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,3-Dichlorophenyl)piperazine (DCPP) is a chemical compound belonging to the phenylpiperazine class. It is a known human metabolite of the atypical antipsychotic drug aripiprazole.[1][2] As a pharmacologically active compound, 1-(2,3-Dichlorophenyl)piperazine hydrochloride (DCPP-HCl) is a valuable tool in neuroscience research, particularly for studying its interactions with various neurotransmitter receptors. This document provides detailed application notes and protocols for the use of DCPP-HCl in radioligand binding assays to characterize its binding affinity for a range of dopamine and serotonin receptors.
DCPP has been shown to act as a partial agonist at dopamine D2 and D3 receptors.[3] Given that its parent compound, aripiprazole, exhibits a complex pharmacological profile with affinities for multiple serotonin (5-HT) receptors, understanding the specific binding characteristics of DCPP is crucial for elucidating the overall mechanism of action and potential side effects of aripiprazole.[1] Radioligand binding assays are a robust and sensitive method for determining the affinity (Ki) of a compound for a specific receptor, making them an essential tool in drug discovery and pharmacological research.[4][5]
These application notes provide a summary of the binding profile of DCPP-HCl, a detailed protocol for performing a competitive radioligand binding assay, and diagrams of relevant signaling pathways and experimental workflows.
Data Presentation: Receptor Binding Profile of 1-(2,3-Dichlorophenyl)piperazine
The following table summarizes the reported binding affinities (Ki) of 1-(2,3-Dichlorophenyl)piperazine for various human dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |
| Dopamine Receptors | ||||
| Dopamine D2 | [3H]Spiperone | CHO | 0.48 | [6] |
| Dopamine D2L | [3H]Spiperone | CHO | 93.3 | [3] |
| Dopamine D3 | [125I]IABN | HEK293 | > 15 | [6] |
| Dopamine D3 | [3H]Spiperone | CHO | 0.7 | [3] |
| Serotonin Receptors | ||||
| Serotonin 5-HT1A | [3H]8-OH-DPAT | HEK293 | 23.9 - 41.5 | [7] |
| Serotonin 5-HT2A | [3H]Ketanserin | CHO-K1 | 39.4 - 315 | [7] |
| Serotonin 5-HT7 | [3H]5-CT | HEK293 | 42.5 - 45.0 | [7] |
Note: The variability in Ki values can be attributed to different experimental conditions, radioligands, and cell lines used in the respective studies.
Experimental Protocols
Competitive Radioligand Binding Assay for 1-(2,3-Dichlorophenyl)piperazine HCl
This protocol describes a method to determine the binding affinity (Ki) of DCPP-HCl for a target receptor (e.g., human serotonin 5-HT1A receptor) expressed in a suitable cell line.
Materials:
-
Test Compound: 1-(2,3-Dichlorophenyl)piperazine HCl (DCPP-HCl)
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human receptor of interest (e.g., 5-HT1A).
-
Radioligand: A high-affinity radioligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM Serotonin or unlabeled 8-OH-DPAT).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Microplates
-
Glass Fiber Filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Filtration Apparatus (Cell Harvester)
-
Scintillation Vials
-
Scintillation Cocktail
-
Liquid Scintillation Counter
-
Protein Assay Kit (e.g., BCA or Bradford)
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane preparation on ice.
-
Resuspend the membranes in assay buffer.
-
Determine the protein concentration using a standard protein assay.[4] The final protein concentration in the assay will need to be optimized but is typically in the range of 3-20 µg per well for cell membranes.[4]
-
-
Assay Setup:
-
Prepare serial dilutions of DCPP-HCl in assay buffer. A typical concentration range would be from 0.1 nM to 10 µM.
-
In a 96-well microplate, set up the following reactions in triplicate (final volume of 250 µL):
-
Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand solution.[4]
-
Non-specific Binding (NSB): 150 µL of membrane preparation, 50 µL of the non-specific binding control, and 50 µL of radioligand solution.[4]
-
Competitive Binding: 150 µL of membrane preparation, 50 µL of each DCPP-HCl dilution, and 50 µL of radioligand solution.[4]
-
-
The concentration of the radioligand should be close to its Kd value for the receptor.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[4]
-
-
Filtration:
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[4]
-
-
Radioactivity Measurement:
-
Dry the filters for approximately 30 minutes at 50°C.[4]
-
Place the dried filters into scintillation vials.
-
Add scintillation cocktail to each vial and allow them to equilibrate.
-
Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the DCPP-HCl concentration.
-
-
Determine IC50:
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of DCPP-HCl that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] = concentration of the radioligand used in the assay.
-
Kd = dissociation constant of the radioligand for the receptor.
-
-
-
-
Mandatory Visualizations
Signaling Pathways
G-protein coupled receptor signaling pathways.
Experimental Workflow
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. Ki Database - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Formulation of 1-(2,3-Dichlorophenyl)piperazine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,3-Dichlorophenyl)piperazine hydrochloride (DCPP-HCl) is a phenylpiperazine derivative that serves as a key intermediate in the synthesis of antipsychotic drugs such as aripiprazole and cariprazine.[1][2][3][4][5] Beyond its role as a precursor, DCPP-HCl itself exhibits pharmacological activity, notably as a partial agonist of dopamine D2 and D3 receptors. This activity makes it a compound of interest for preclinical research in neuropsychopharmacology.
These application notes provide detailed protocols for the formulation of DCPP-HCl for in vivo studies in animal models, covering both oral and parenteral routes of administration. The protocols are designed to ensure the accurate and consistent delivery of the test substance, a critical factor for the reliability and reproducibility of preclinical data.
Physicochemical Properties of 1-(2,3-Dichlorophenyl)piperazine HCl
A thorough understanding of the physicochemical properties of DCPP-HCl is fundamental to developing appropriate formulations. Key properties are summarized in the table below.
| Property | Value | Reference |
| Appearance | Off-white solid | N/A |
| Molecular Formula | C₁₀H₁₃Cl₃N₂ | N/A |
| Molecular Weight | 267.58 g/mol | N/A |
| Melting Point | 245-247 °C | N/A |
| Solubility | Soluble in water, DMSO, and methanol. | N/A |
| Hygroscopicity | Hygroscopic | N/A |
Formulation Protocols for In Vivo Studies
Given that DCPP-HCl is soluble in water, the preferred formulation approach is a simple aqueous solution. This minimizes the potential for confounding effects from complex vehicle systems.
Oral Administration (Gavage)
For oral administration, an aqueous solution is the most straightforward and recommended formulation.
3.1.1. Vehicle Selection
-
Primary Vehicle: Sterile Water for Injection (WFI) or purified water.
-
Alternative Vehicle (for higher concentrations or stability): 0.5% (w/v) methylcellulose or hydroxypropyl methylcellulose (HPMC) in purified water. This can increase viscosity and prevent precipitation if solubility limits are approached, though this is less likely with a water-soluble compound like DCPP-HCl.
3.1.2. Protocol for Preparation of a 1 mg/mL Oral Solution
-
Materials and Equipment:
-
1-(2,3-Dichlorophenyl)piperazine HCl powder
-
Sterile Water for Injection (WFI)
-
Calibrated analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Sterile glass vials for storage
-
-
Procedure:
-
Weigh the required amount of DCPP-HCl powder using a calibrated analytical balance. For a 10 mL solution of 1 mg/mL, weigh 10 mg of DCPP-HCl.
-
Transfer the powder to a volumetric flask.
-
Add a portion of the vehicle (e.g., 5 mL of WFI) to the flask.
-
Agitate the mixture using a magnetic stirrer at room temperature until the DCPP-HCl is completely dissolved. Visual inspection should confirm the absence of any particulate matter.
-
Once dissolved, add the remaining vehicle to reach the final desired volume.
-
Mix the solution thoroughly.
-
Transfer the final solution to a sterile, labeled glass vial.
-
3.1.3. Dosing Considerations
The dosing volume for oral gavage in rodents is typically in the range of 5-10 mL/kg. The concentration of the dosing solution should be adjusted based on the desired dose and the body weight of the animals.
Parenteral Administration (Intravenous or Intraperitoneal)
For parenteral routes, sterility and physiological compatibility of the formulation are paramount.
3.2.1. Vehicle Selection
-
Primary Vehicle: Sterile isotonic saline (0.9% NaCl).
-
Alternative Vehicle (for potential solubility enhancement at high concentrations): A co-solvent system such as a mixture of DMSO and sterile saline. However, the use of co-solvents should be minimized and justified, as they can have their own biological effects.
3.2.2. Protocol for Preparation of a 0.5 mg/mL Parenteral Solution
-
Materials and Equipment:
-
1-(2,3-Dichlorophenyl)piperazine HCl powder
-
Sterile isotonic saline (0.9% NaCl)
-
Calibrated analytical balance
-
Sterile volumetric flask
-
Magnetic stirrer and stir bar
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile glass vials for storage
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of DCPP-HCl powder. For a 10 mL solution of 0.5 mg/mL, weigh 5 mg of DCPP-HCl.
-
Aseptically transfer the powder to a sterile volumetric flask.
-
Add a portion of the sterile saline to the flask.
-
Agitate the mixture using a sterile magnetic stirrer until the compound is fully dissolved.
-
Add sterile saline to the final volume.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the formulation under appropriate conditions (see Section 4).
-
Stability and Storage
Given that DCPP-HCl is hygroscopic, it is important to store the solid compound in a desiccator. For prepared solutions:
| Formulation Type | Storage Temperature | Recommended Duration |
| Oral Solution (in water) | 2-8 °C | Up to 7 days (protected from light) |
| Parenteral Solution (in saline) | 2-8 °C | Up to 24 hours (due to sterility considerations) |
It is highly recommended to conduct a preliminary stability study to confirm the stability of the formulation under the intended storage and experimental conditions.
Analytical Verification
The concentration and homogeneity of the prepared formulations should be verified using a suitable analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method for the quantification of piperazine derivatives.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of DCPP-HCl (typically in the range of 210-254 nm).
-
Quantification: Based on a standard curve prepared from known concentrations of DCPP-HCl.
Signaling Pathway of DCPP-HCl
As a partial agonist of dopamine D2 and D3 receptors, DCPP-HCl modulates downstream signaling pathways. D2-like receptors (D2, D3, and D4) are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[6] Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[7][8][9] This reduction in cAMP levels affects the activity of protein kinase A (PKA) and downstream signaling cascades, including the MAPK/ERK pathway.[6][9]
Caption: DCPP-HCl signaling pathway via D2/D3 receptors.
Experimental Workflow
The following diagram outlines the general workflow for preparing and administering DCPP-HCl formulations for in vivo studies.
Caption: Experimental workflow for DCPP-HCl formulation.
References
- 1. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US20070213535A1 - Process for the manufacture of aripiprazole by using purified carbostyril compounds such as 7-(4-halobutoxy)-3,4-dihydro-2(1H)-quinolinones - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of cariprazine using 1-(2,3-Dichlorophenyl)piperazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Cariprazine, an atypical antipsychotic, utilizing 1-(2,3-Dichlorophenyl)piperazine hydrochloride as a key starting material. This guide is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.
Introduction
Cariprazine is a potent dopamine D3 and D2 receptor partial agonist with a preference for the D3 receptor. It also exhibits partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A and 5-HT2B receptors.[1][2][3] This unique pharmacological profile makes it effective in the treatment of schizophrenia and bipolar disorder.[4][5] The synthesis of Cariprazine can be achieved through a multi-step process, commencing with the commercially available this compound. The general synthetic strategy involves the alkylation of the piperazine nitrogen, followed by functional group manipulation on the cyclohexyl ring and a final acylation step to introduce the dimethylcarbamoyl moiety.
Overall Synthetic Pathway
The synthesis of Cariprazine from this compound can be conceptualized as a three-stage process. The initial step involves the reaction of 1-(2,3-Dichlorophenyl)piperazine with a suitable cyclohexyl precursor to form a key ketone intermediate. This is followed by a reductive amination to introduce the primary amine functionality. The final stage is the acylation of this amine to yield Cariprazine.
Caption: Overall workflow for the synthesis of Cariprazine.
Experimental Protocols
The following protocols are derived from established patent literature and represent a viable pathway for the synthesis of Cariprazine. Researchers should ensure that all reactions are carried out in a well-ventilated fume hood and with appropriate personal protective equipment.
Step 1: Synthesis of 4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanone
This step involves a condensation reaction between 1-(2,3-dichlorophenyl)piperazine and 4-(2-hydroxyethyl)cyclohexanone. The hydrochloride salt of the piperazine must first be converted to its free base form.
Protocol:
-
Liberation of Free Base: To a suspension of this compound in a suitable organic solvent (e.g., dichloromethane), add an aqueous solution of a base (e.g., 10% sodium hydroxide) and stir until the solid dissolves completely. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(2,3-dichlorophenyl)piperazine as a free base.
-
Condensation Reaction: In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 4-(2-hydroxyethyl)cyclohexanone (1.0 eq), 1-(2,3-dichlorophenyl)piperazine (1.0 eq), and an organophosphorus reagent (e.g., triphenylphosphine, 1.0-2.0 eq) in a suitable solvent (e.g., tetrahydrofuran).
-
Cool the mixture in an ice bath and add an azo reagent (e.g., diethyl azodicarboxylate, 1.0-2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanone.
Step 2: Synthesis of trans-4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine
This step involves the conversion of the ketone intermediate to a primary amine via reductive amination.
Protocol:
-
Dissolve 4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanone (1.0 eq) in a suitable solvent (e.g., methanol) in a pressure-resistant reaction vessel.
-
Add a source of ammonia (e.g., aqueous ammonia or ammonium acetate).
-
Add a reducing agent. This can be a catalytic hydrogenation (e.g., H2 gas with a Raney Nickel or Palladium catalyst) or a chemical reducing agent (e.g., sodium borohydride or sodium cyanoborohydride).
-
If using catalytic hydrogenation, pressurize the vessel with hydrogen gas and heat the reaction mixture, monitoring for hydrogen uptake.
-
If using a chemical reducing agent, add it portion-wise at a controlled temperature (e.g., 0-25 °C) and stir until the reaction is complete as monitored by TLC or HPLC.
-
Upon completion, filter off the catalyst (if used) and concentrate the filtrate.
-
Perform an aqueous work-up, typically involving basification of the reaction mixture and extraction of the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude trans-4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine. Further purification may be achieved by crystallization of a salt form (e.g., hydrochloride).
Step 3: Synthesis of Cariprazine (N'-[trans-4-[2-[4-(2,3-dichlorophenyl)-1-piperazinyl]ethyl]cyclohexyl]-N,N-dimethylurea)
This final step is an acylation reaction to form the urea moiety of Cariprazine.
Protocol:
-
To a solution of trans-4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene)[6], add a base (e.g., an aqueous solution of potassium carbonate or sodium hydroxide, or an organic base like triethylamine).[6][7]
-
Cool the mixture to 0-10 °C and add dimethylcarbamoyl chloride (1.0-1.5 eq) dropwise.[7]
-
Allow the reaction to warm to room temperature and stir for 12-48 hours, monitoring completion by HPLC.[6][8]
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude Cariprazine can be purified by recrystallization from a suitable solvent system (e.g., methanol or n-heptane/dichloromethane).[6][8][9]
Quantitative Data Summary
The following table summarizes representative quantitative data for the final acylation step in the synthesis of Cariprazine, as reported in various patent literature.
| Reference | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| EP3845523A1 (Ex. 1)[6] | trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine | Dimethylcarbamoyl chloride, 10% K2CO3 aq. | Dichloromethane | 15 | 90.9 | 99.5 |
| EP3845523A1 (Ex. 3)[6] | trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine | Dimethylcarbamoyl chloride, 5% K2CO3 aq. | Toluene | 15 | 92.1 | 99.5 |
| US20210300883A1 (Ex. 1)[9] | trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine | Dimethylcarbamoyl chloride, 10% K2CO3 aq. | Dichloromethane | 15 | 90.9 | 99.5 |
| US20210300883A1 (Ex. 2)[9] | trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine | Dimethylcarbamoyl chloride, 10% Na2CO3 aq. | Dichloromethane | 15 | 89.2 | 99.3 |
| US20210300883A1 (Ex. 5)[9] | trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine Dihydrochloride | Dimethylcarbamoyl chloride, 10% NaOH aq. | Dichloromethane | 13 | 83.0 | 99.3 |
| CN110872262A (Ex. 1)[8] | trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine | Dimethylcarbamoyl chloride, 10% K2CO3 aq. | Dichloromethane | 15 | 90.9 | 99.5 |
Cariprazine's Mechanism of Action: A Signaling Pathway Perspective
Cariprazine's therapeutic effects are believed to be mediated through its complex interaction with central dopamine and serotonin receptors. Its high affinity for the D3 receptor is a distinguishing feature among atypical antipsychotics.
Caption: Cariprazine's multimodal action on key neurotransmitter receptors.
Conclusion
The synthesis of Cariprazine from this compound is a feasible and well-documented process in the scientific literature, particularly within patents. The protocols outlined in this document provide a comprehensive guide for researchers to replicate and potentially optimize this synthesis. The provided quantitative data offers a benchmark for expected yields and purity, while the visualization of the synthetic pathway and mechanism of action serves as a valuable conceptual aid. As with all chemical syntheses, appropriate safety precautions and analytical monitoring are paramount for successful and safe execution.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. japtronline.com [japtronline.com]
- 3. ijnrd.org [ijnrd.org]
- 4. wjpsronline.com [wjpsronline.com]
- 5. WO2020042876A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. CN110872262A - Synthesis method of cariprazine - Google Patents [patents.google.com]
- 9. US20210300883A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]
Application Notes and Protocols for the Forensic Analysis of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,3-Dichlorophenyl)piperazine (DCPP) is a chemical compound of the phenylpiperazine class. It is recognized primarily as a precursor and metabolite in the synthesis of the atypical antipsychotic drug aripiprazole.[1] Consequently, its presence in forensic samples may indicate the use or illicit manufacture of aripiprazole. Furthermore, DCPP has been identified in seized designer drug samples, leading to its control in some jurisdictions.[1] These application notes provide a framework for the forensic analysis of 1-(2,3-dichlorophenyl)piperazine hydrochloride (DCPP-HCl) in various matrices. The protocols are compiled from established methods for the analysis of piperazine derivatives and aripiprazole metabolites.
Analytical Applications
The primary applications for the forensic analysis of DCPP-HCl include:
-
Toxicology Screening: Detection and quantification of DCPP in biological samples (blood, urine, hair) to determine exposure.
-
Seized Material Analysis: Identification and quantification of DCPP-HCl in powders, tablets, and other illicit drug preparations.
-
Pharmaceutical Quality Control: As DCPP is an impurity in aripiprazole formulations, its detection is crucial for ensuring the quality and safety of the pharmaceutical product.[2]
Analytical Techniques
Several analytical techniques are suitable for the detection and quantification of DCPP-HCl. The most common and effective methods are:
-
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Mass Spectrometry (MS).[3][4][5]
LC-MS/MS is often the preferred method for biological samples due to its high sensitivity and selectivity.[5][8] GC-MS is a robust technique, particularly for the analysis of seized materials, though derivatization may be necessary for improved chromatographic performance of some piperazine derivatives.[4][8]
Data Presentation: Quantitative Parameters for Piperazine Derivatives
The following table summarizes typical quantitative data for the analysis of various piperazine derivatives using different analytical techniques. This data can serve as a reference for the development and validation of methods for DCPP-HCl.
| Analyte | Method | Matrix | LOD/LOQ | Linearity Range | Reference |
| BZP | LC-MS | Biological Material | Not Specified | Not Specified | [8] |
| mCPP | LC-MS | Biological Material | Not Specified | Not Specified | [8] |
| TFMPP | LC-MS | Biological Material | Not Specified | Not Specified | [8] |
| BZP | HPLC-DAD | Seized Material | LOQ: 0.125 - 0.5 µg/mL | Not Specified | [3] |
| mCPP | HPLC-DAD | Seized Material | LOQ: 0.125 - 0.5 µg/mL | Not Specified | [3] |
| TFMPP | HPLC-DAD | Seized Material | LOQ: 0.125 - 0.5 µg/mL | Not Specified | [3] |
| Aripiprazole | GC-MS | Plasma | LOQ: 14.4 ng/mL | 16 - 500 ng/mL | [7] |
| Dehydroaripiprazole | GC-MS | Plasma | LOQ: 6.9 ng/mL | 8 - 250 ng/mL | [7] |
BZP: 1-Benzylpiperazine, mCPP: 1-(3-Chlorophenyl)piperazine, TFMPP: 1-(3-Trifluoromethylphenyl)piperazine, LOD: Limit of Detection, LOQ: Limit of Quantification.
Experimental Protocols
Protocol 1: Analysis of DCPP-HCl in Seized Materials using GC-MS
This protocol is adapted from established methods for the analysis of piperazine derivatives in seized materials.
1. Sample Preparation:
-
Accurately weigh 10 mg of the homogenized seized material.
-
Dissolve in 10 mL of methanol.
-
Vortex for 2 minutes and sonicate for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Dilute the supernatant with methanol to a final concentration of approximately 100 µg/mL.
-
Transfer 1 mL of the diluted solution to a GC-MS vial.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 180°C at 12°C/min, hold for 2 minutes.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
3. Data Analysis:
-
The identification of DCPP can be confirmed by comparing the retention time and mass spectrum of the sample with that of a certified reference standard.
-
The mass spectrum of DCPP is expected to show characteristic fragments.
Protocol 2: Analysis of DCPP in Biological Samples (Blood/Urine) using LC-MS/MS
This protocol is a generalized procedure based on methods for the analysis of piperazines and aripiprazole metabolites in biological fluids.[8][9]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of plasma or urine, add an internal standard (e.g., DCPP-d8).
-
Add 2 mL of 0.1 M phosphate buffer (pH 6.0).
-
Vortex for 30 seconds.
-
Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 2 mL of methanol followed by 2 mL of 0.1 M phosphate buffer (pH 6.0).
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 0.1 M acetic acid followed by 2 mL of methanol.
-
Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Parameters:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Column: C18 column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
Start with 5% B, hold for 0.5 minutes.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 2.5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-product ion transitions for DCPP and its internal standard must be determined by direct infusion of the reference standards.
3. Data Analysis:
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Visualizations
Experimental Workflow for Seized Material Analysis
Caption: Workflow for GC-MS analysis of DCPP-HCl in seized materials.
Experimental Workflow for Biological Sample Analysis
Caption: Workflow for LC-MS/MS analysis of DCPP in biological samples.
Logical Relationship of DCPP in Forensic Contexts
Caption: Forensic significance of 1-(2,3-Dichlorophenyl)piperazine.
References
- 1. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Detection and quantification of aripiprazole and its metabolite, dehydroaripiprazole, by gas chromatography-mass spectrometry in blood samples of psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative levels of aripiprazole parent drug and metabolites in urine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2,3-Dichlorophenyl)piperazine hydrochloride and improving its yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially applied method is the cyclization reaction between 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride.[1][2][3] This one-pot synthesis is favored for its operational simplicity and cost-effectiveness.[1]
Q2: What are the key reaction parameters that influence the yield of the synthesis?
A2: The primary factors affecting the yield are reaction temperature, reaction time, and the molar ratio of the reactants (2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride).[1][2][4] The choice of solvent for work-up and purification also plays a crucial role in the final isolated yield and purity.[1][2]
Q3: What kind of yields can be expected with the common synthesis method?
A3: Yields for the cyclization reaction of 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride typically range from 59.5% to 65.6%, with purity exceeding 99.5% as determined by HPLC.[1][2] Higher yields are generally achieved at elevated reaction temperatures.[1][2][4]
Q4: Are there alternative synthesis routes to 1-(2,3-Dichlorophenyl)piperazine?
A4: Yes, alternative methods include the Buchwald-Hartwig amination and reductive amination.[5][6][7] The Buchwald-Hartwig amination involves a palladium-catalyzed coupling of an aryl halide with piperazine and offers a versatile route to N-arylpiperazines.[6][8][9] Reductive amination can also be employed for the synthesis of piperazine derivatives.[10][11][12][13]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low reaction yield.
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | The reaction temperature significantly impacts the yield. Lower temperatures (e.g., 120°C) may lead to longer reaction times and lower yields (around 59.5%), while higher temperatures (e.g., 160-200°C) can increase the yield to over 64-65%.[1][2][4] It is crucial to carefully control the temperature within the recommended range of 120-220°C.[1] |
| Incorrect Reactant Ratio | The mass ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride should be optimized. Ratios ranging from 1:0.8 to 1:2.0 have been reported.[1] Increasing the equivalents of bis(2-chloroethyl)amine hydrochloride can lead to higher yields.[1][2][4] |
| Incomplete Reaction | Ensure the reaction is allowed to proceed for a sufficient amount of time. Reaction times can vary from 4 to 34 hours, depending on the temperature.[1][2][4] Monitor the reaction progress using a suitable analytical technique like TLC or HPLC. |
| Inefficient Purification | The choice of solvent for crystallization and refining is critical for isolating the product. Protic solvents like n-butanol for the initial work-up and methanol or a methanol/water mixture for refining have been shown to be effective.[1][2] |
Problem 2: Formation of Impurities.
| Possible Cause | Suggested Solution |
| Side Reactions | At elevated temperatures, side reactions can occur, leading to the formation of impurities. One common impurity is the N,N'-bis-arylated piperazine. To minimize this, consider using an excess of piperazine relative to the aryl halide in alternative methods like the Buchwald-Hartwig amination.[14] For the primary synthesis route, controlling the reaction temperature and time is key. |
| Starting Material Quality | The purity of the starting materials, 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride, is important. Impurities in the starting materials can be carried through the reaction and contaminate the final product. Use reagents of high purity. |
| Ineffective Purification | If impurities are present in the crude product, the refining process may need to be optimized. This can include changing the recrystallization solvent system or employing column chromatography. A mixed solvent system, such as methanol and water (10:1), has been used for effective purification.[2][4] |
Experimental Protocols
Key Experiment: Cyclization of 2,3-Dichloroaniline and Bis(2-chloroethyl)amine Hydrochloride
This protocol is based on documented procedures that have demonstrated varying yields based on reaction conditions.[1][2][4]
Materials:
-
2,3-dichloroaniline
-
bis(2-chloroethyl)amine hydrochloride
-
n-butanol (for work-up)
-
Methanol or Methanol/Water mixture (for refining)
Procedure:
-
Charging the Reactor: In a suitable reaction vessel, add 2,3-dichloroaniline.
-
Heating and Addition: Heat the 2,3-dichloroaniline to a charging temperature of 90-120°C.
-
Reactant Addition: Gradually add bis(2-chloroethyl)amine hydrochloride to the heated 2,3-dichloroaniline. The mass ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride can be varied from 1:0.8 to 1:2.0.[1]
-
Reaction: After the addition is complete, raise the temperature to the desired reaction temperature (between 120°C and 220°C) and maintain it for the specified reaction time (4 to 34 hours).
-
Work-up: After the reaction is complete, cool the mixture and add a post-treatment solvent like n-butanol. Stir the mixture, typically under reflux, for about 1 hour.
-
Crystallization and Isolation of Crude Product: Cool the mixture to induce crystallization. Isolate the crude product by centrifugation or filtration.
-
Refining: The crude product is then purified by recrystallization from a suitable solvent, such as methanol or a mixture of methanol and water.
-
Drying: The purified this compound is then dried to obtain the final product.
Quantitative Data Summary
| Experiment | 2,3-dichloroaniline (kg) | bis(2-chloroethyl)amine hydrochloride (kg) | Ratio | Reaction Temp (°C) | Reaction Time (h) | Purity (HPLC) | Yield (%) | Reference |
| 1 | 100 | 110 | 1:1.1 | 120 | 34 | 99.62% | 59.5% | [1][2] |
| 2 | 100 | 165 | 1:1.65 | 160 | 12 | 99.58% | 64.0% | [1][2][4] |
| 3 | 100 | 200 | 1:2 | 200 | 4 | 99.67% | 65.6% | [1][2][4] |
Visualizations
References
- 1. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 2. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride | Semantic Scholar [semanticscholar.org]
- 4. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(2,3-Dichlorophenyl)piperazine hydrochloride by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve completely in hot solvent. | 1. Insufficient solvent. 2. Inappropriate solvent. 3. The compound is insoluble in the chosen solvent. | 1. Add small increments of hot solvent until the product dissolves. 2. Refer to the solvent selection table; consider a different solvent or a solvent mixture. Methanol or a methanol/water mixture is often effective.[1][2][3] 3. Verify the identity and purity of your starting material. |
| Product "oils out" instead of crystallizing. | 1. The solution is cooling too quickly. 2. The boiling point of the solvent is higher than the melting point of the solute. 3. High concentration of impurities. | 1. Reheat the solution to dissolve the oil, then allow it to cool more slowly. Insulate the flask. 2. Add a co-solvent in which the compound is less soluble to lower the overall boiling point of the solvent system. 3. Consider a pre-purification step like a silica plug filtration.[4] |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was used). 2. The solution is cooling too slowly. 3. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to increase the concentration and then allow it to cool again.[5] 2. Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. 3. Add a seed crystal of pure this compound. 4. Place the solution in an ice bath to promote crystallization. 5. Consider using a different solvent or an anti-solvent system. |
| Low yield of recrystallized product. | 1. Too much solvent was used, leading to significant product loss in the mother liquor.[5] 2. Premature crystallization during hot filtration. 3. Incomplete transfer of crystals after filtration. | 1. Use the minimum amount of hot solvent necessary for complete dissolution. Cool the filtrate in an ice bath to maximize crystal precipitation. 2. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution. 3. Rinse the crystallization flask with a small amount of the cold recrystallization solvent and transfer this rinsing to the filter to collect any remaining crystals. |
| Crystals are colored or appear impure. | 1. Colored impurities are present in the starting material. 2. Degradation of the product at high temperatures. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. Avoid prolonged heating. Use a solvent with a lower boiling point if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on available data, methanol or a mixture of methanol and water (commonly in a 10:1 ratio) are effective solvents for the final purification step.[1][2][3] Acetone has also been used for crystallization.[6] The choice of solvent may depend on the specific impurities present in your crude product. It is always recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific material.
Q2: What is the expected yield and purity after recrystallization?
A2: With proper technique, you can expect to achieve a purity of >99.5% (as determined by HPLC) and yields in the range of 60-66%.[1][2][3][7]
Q3: My compound is hygroscopic. How should I handle it during and after recrystallization?
A3: this compound is known to be hygroscopic.[8][9] It is important to minimize its exposure to atmospheric moisture. Dry the recrystallized product under vacuum. For long-term storage, keep it in a tightly sealed container with a desiccant at room temperature.[8]
Q4: Can I reuse the mother liquor to obtain a second crop of crystals?
A4: Yes, it is possible to concentrate the mother liquor by boiling off some of the solvent and cooling it again to obtain a second crop of crystals. However, be aware that the second crop will likely be less pure than the first. It is advisable to analyze the purity of the second crop separately before combining it with the first.
Experimental Protocols
Recrystallization Protocol using Methanol/Water
This protocol is a general guideline. The solvent volume may need to be adjusted based on the purity of the crude material.
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. For every 1 gram of crude product, add 10-15 mL of a 10:1 methanol/water mixture.
-
Heating: Gently heat the mixture on a hot plate with stirring. Bring the solution to a gentle boil until all the solid has dissolved. If undissolved solids remain, add small additional volumes of the hot solvent mixture until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute weight) and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional, but recommended if charcoal was used or if insoluble impurities are present): Preheat a filtration setup (funnel and receiving flask). Quickly filter the hot solution through a fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be placed in an insulated container.
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold methanol/water mixture to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Data Presentation
Summary of Recrystallization Solvent Systems and Reported Outcomes
| Recrystallization Solvent System | Purity (HPLC) | Yield | Reference |
| Methanol | 99.62% | 59.5% | [1][3] |
| Methanol/Water (10:1) | 99.58% | 64.0% | [1][2] |
| Methanol/Water (10:1) | 99.67% | 65.6% | [1][3] |
| Acetone | 99.2% | 68.3% | [6] |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- 1. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 3. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN107011288B - A kind of preparation method of aripiprazole intermediate 1- (2,3- dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 7. This compound | 119532-26-2 | Benchchem [benchchem.com]
- 8. lookchem.com [lookchem.com]
- 9. lookchem.com [lookchem.com]
Technical Support Center: 1-(2,3-Dichlorophenyl)piperazine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-(2,3-Dichlorophenyl)piperazine hydrochloride in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is chemically stable at room temperature.[1] It is, however, hygroscopic, meaning it can absorb moisture from the air.[2] Therefore, it is crucial to store it in a tightly sealed container in a dry place. For long-term storage, maintaining a controlled environment is recommended.
Q2: In which solvents is this compound soluble?
A2: The compound is soluble in water, Dimethyl Sulfoxide (DMSO), and methanol.[3] This solubility makes it versatile for use in various experimental settings and formulation processes.
Q3: What are the general recommendations for preparing solutions of this compound?
A3: Due to its hygroscopic nature, it is advisable to handle the solid compound in a low-humidity environment, such as a glove box, when preparing stock solutions. Use high-purity, anhydrous solvents if possible, especially for long-term storage of solutions. Solutions should be stored in tightly capped vials to prevent solvent evaporation and absorption of atmospheric moisture.
Q4: What is the expected stability of this compound in solution?
A4: While the solid form is stable, specific quantitative data on the stability of this compound in various solutions is not extensively documented in publicly available literature. Generally, the stability of a compound in solution is influenced by several factors including the solvent, pH, temperature, light exposure, and the presence of other reactive species. Based on its chemical structure (a piperazine derivative with a dichlorophenyl group), potential degradation pathways could involve oxidation of the piperazine ring or reactions involving the chlorinated aromatic ring, particularly under harsh conditions.
Q5: Are there any known incompatibilities for this compound in solution?
A5: Yes, the compound is incompatible with strong oxidizing agents, strong acids, and strong alkalis.[4] Contact with these substances can lead to chemical degradation. It is crucial to avoid these materials in your experimental setup unless they are a deliberate part of a reaction scheme.
Troubleshooting Guide
This guide addresses common problems researchers may face when working with solutions of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected experimental results or loss of compound activity. | Degradation of the compound in solution. | 1. Review Solution Preparation and Storage: Ensure solutions were prepared with high-purity solvents and stored in tightly sealed containers, protected from light, and at an appropriate temperature. 2. Check for Incompatibilities: Verify that no incompatible substances (e.g., strong oxidizers) were introduced into the solution. 3. Perform a Stability Check: Analyze a freshly prepared solution and compare its concentration and purity (e.g., by HPLC) to the solution . |
| Precipitation or cloudiness in the solution. | 1. Exceeded Solubility Limit: The concentration of the compound may be too high for the chosen solvent. 2. Temperature Effects: Solubility can decrease at lower temperatures. 3. Change in pH: The pH of the solution may have shifted, affecting the solubility of the hydrochloride salt. 4. Degradation: A degradation product may be insoluble. | 1. Verify Concentration: Double-check calculations and ensure the concentration is within the known solubility limits for the solvent. 2. Adjust Temperature: Gently warm the solution to see if the precipitate redissolves. If so, store the solution at a slightly warmer temperature. 3. Control pH: If working with aqueous solutions, ensure the pH is buffered and remains in a range where the compound is soluble. 4. Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant. |
| Discoloration of the solution. | Oxidation or photodegradation. | 1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect from light. 2. Use Degassed Solvents: For sensitive experiments, preparing solutions with solvents that have been degassed (e.g., by sparging with nitrogen or argon) can minimize oxidation. 3. Include Antioxidants: In some formulations, the inclusion of a suitable antioxidant may be considered, but its compatibility must be verified. |
Experimental Protocols
Since specific stability data is limited, researchers may need to perform their own stability studies. Below is a general protocol for a forced degradation study, which can help identify potential degradation pathways and establish a stability-indicating analytical method.
Protocol: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
High-purity water, methanol, and DMSO
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
pH meter
-
Incubator or water bath
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a water/methanol mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Keep an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Sample: Keep an aliquot of the stock solution at the recommended storage temperature (e.g., 4°C) and protected from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.
-
If necessary, neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples, including the control, by a suitable, validated HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation peaks.
-
This data can be used to establish the degradation profile and to develop a stability-indicating analytical method.
-
Visualizations
Below are diagrams illustrating key workflows and concepts related to the stability of this compound.
Caption: Troubleshooting workflow for solution instability.
Caption: Potential degradation pathways for the compound.
References
Technical Support Center: Synthesis of 1-(2,3-Dichlorophenyl)piperazine HCl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and controlling impurities during the synthesis of 1-(2,3-Dichlorophenyl)piperazine HCl.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 1-(2,3-Dichlorophenyl)piperazine HCl?
A1: During the synthesis of 1-(2,3-Dichlorophenyl)piperazine HCl, several impurities can arise from starting materials, side reactions, and degradation. The most commonly observed impurities include:
-
Starting Materials: Unreacted 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride.
-
Isomeric Impurities: 1-(3,4-Dichlorophenyl)piperazine and 1-(2,5-Dichlorophenyl)piperazine may be present if the 2,3-dichloroaniline starting material contains other isomers.[1]
-
Over-reaction Products: Bis(2,3-Dichlorophenyl)piperazine can form as a byproduct.[2]
-
N-Nitroso Impurities: N-nitroso derivatives of piperazine are a critical class of impurities that can form in the presence of nitrosating agents.[3][4]
Q2: How are N-nitroso impurities formed, and what are the risks associated with them?
A2: N-nitrosamines are potential human carcinogens and their presence in active pharmaceutical ingredients (APIs) is strictly regulated.[5] They can form when a secondary amine, like the piperazine ring in the target molecule, reacts with a nitrosating agent.[6][7] Sources of nitrosating agents can include residual nitrites from starting materials or reagents, or atmospheric nitrogen oxides. The reaction is typically favored under acidic conditions. Given the potential health risks, it is crucial to monitor for and control these impurities.
Q3: An unknown peak has appeared in my HPLC chromatogram. What is the general workflow to identify it?
A3: Identifying an unknown impurity requires a systematic approach. The following workflow can be adopted:
-
Initial Assessment: Determine the retention time and the area percent of the unknown peak. Compare it to the profiles of previous successful batches.
-
Forced Degradation Studies: Subject the pure material to stress conditions (acid, base, oxidation, heat, light) to see if the impurity peak increases, which can indicate it is a degradation product.
-
Mass Spectrometry (MS) Analysis: Couple the HPLC to a mass spectrometer (LC-MS) to determine the molecular weight of the impurity. This is a critical step in proposing a potential structure.[8]
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a more accurate mass and help determine the elemental composition.
-
NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate its definitive structure.[8]
-
Reference Standard Confirmation: Once a potential structure is proposed, synthesize or procure a reference standard of the suspected impurity to confirm its identity by comparing retention times and spectral data.
Q4: What are the recommended analytical techniques for impurity profiling of 1-(2,3-Dichlorophenyl)piperazine HCl?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for routine impurity profiling.[8][9] For identification and structural elucidation of unknown impurities, hyphenated techniques are invaluable:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides molecular weight information.[8]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile impurities and residual solvents.[8][10]
-
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): Allows for the direct structural analysis of separated impurities.[10]
Impurity Data Summary
The following table summarizes potential impurities, their likely sources, and recommended analytical methods for detection.
| Impurity Name | Potential Source | Recommended Analytical Method |
| 2,3-Dichloroaniline | Unreacted starting material | HPLC, GC-MS |
| Bis(2-chloroethyl)amine HCl | Unreacted starting material | HPLC (with suitable derivatization) |
| 1-(3,4-Dichlorophenyl)piperazine | Isomeric impurity in starting material | HPLC, LC-MS |
| Bis(2,3-Dichlorophenyl)piperazine | Side reaction (over-alkylation) | HPLC, LC-MS |
| N-Nitroso-1-(2,3-dichlorophenyl)piperazine | Reaction with nitrosating agents | LC-MS, HPLC (with specific method) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Related Substances
This protocol is a representative method for the detection of impurities in 1-(2,3-Dichlorophenyl)piperazine HCl, based on published methods.[9]
-
Chromatographic Column: Octadecylsilane chemically bonded silica (C18), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Acetonitrile and a disodium hydrogen phosphate buffer solution (e.g., 5:95 v/v).
-
Mobile Phase B: Acetonitrile and phosphoric acid (e.g., 95:5 v/v).
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 100 0 10 100 0 20 0 100 30 0 100 31 100 0 | 40 | 100 | 0 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
Visual Diagrams
Caption: Synthesis of 1-(2,3-Dichlorophenyl)piperazine HCl.
Caption: Formation pathway of N-Nitroso impurities.
References
- 1. Aripiprazole 3,4-Dichlorophenyl Piperazine Impurity | 57260-67-0 | SynZeal [synzeal.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. Endogenous formation of N-nitrosamines from piperazine and their urinary excretion following antihelmintic treatment with piperazine citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. The chemistry of nitroso-compounds. Part 17. Formation of N-nitrosamines in solution from dissolved nitric oxide in the presence of hydriodic acid or metal iodides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. The chemistry of nitroso-compounds. Part 15. Formation of N-nitrosamines in solution from gaseous nitric oxide in the presence of iodine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
- 10. rroij.com [rroij.com]
Technical Support Center: 1-(2,3-Dichlorophenyl)piperazine HCl Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2,3-Dichlorophenyl)piperazine HCl.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yields in reactions involving 1-(2,3-Dichlorophenyl)piperazine HCl can stem from several factors. Consider the following:
-
Incomplete Dissolution: This compound has varying solubility in different solvents. Ensure you are using an appropriate solvent where the reactant is fully soluble to facilitate the reaction.[1][2][3] Refer to the solubility data table below.
-
Improper Reaction Temperature: The synthesis of the compound itself is sensitive to temperature, and subsequent reactions will be as well.[4][5] Ensure your reaction is conducted at the optimal temperature as determined by literature or your own optimization experiments.
-
Incorrect Stoichiometry: 1-(2,3-Dichlorophenyl)piperazine HCl is hygroscopic, meaning it can absorb moisture from the air.[1][6] This can alter the actual weight of the reactant. Always dry the compound before use or accurately determine its water content to adjust the stoichiometry accordingly.
-
Sub-optimal pH: For reactions like alkylation coupling, maintaining the correct pH is crucial. For instance, keeping the reaction system at a pH of 6 has been noted in some synthesis protocols.[7] The use of a base like anhydrous triethylamine can be necessary to scavenge HCl produced during coupling reactions.[4]
Q2: I am observing significant impurity peaks in my product analysis (e.g., by HPLC). How can I identify and minimize these impurities?
A2: Impurities can arise from side reactions or unreacted starting materials.
-
Side Reactions: Halogen loss (dechlorination) is a known side reaction, particularly during reduction steps using strong reducing agents like Lithium Aluminum Hydride (LAH).[4] Consider using milder reducing agents (e.g., Sodium Borohydride) or carefully controlling reaction time and temperature.[4]
-
Unreacted Starting Material: If you are synthesizing 1-(2,3-Dichlorophenyl)piperazine HCl, unreacted 2,3-dichloroaniline or bis(2-chloroethyl)amine hydrochloride could be present.[4][5] Optimizing the mass ratio of reactants is key. Ratios between 1:1.4 and 1:1.6 (2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride) have been reported as optimal.[5]
-
Purification: Recrystallization is an effective method for purifying the final product. Solvents such as methanol, ethanol, or mixtures with water have been successfully used.[5][8]
Q3: The reaction is not proceeding to completion. What should I investigate?
A3: A stalled reaction can be due to several factors:
-
Reagent Stability: Ensure the 1-(2,3-Dichlorophenyl)piperazine HCl and other reagents are not degraded. The compound is stable under recommended storage conditions (cool, dry, well-closed container) but can be sensitive to moisture and strong light or heat.[9][10]
-
Inadequate Mixing: For heterogeneous reactions, ensure efficient stirring to maximize the interaction between reactants.
-
Catalyst Deactivation: If your reaction uses a catalyst, ensure it has not been poisoned by impurities in the starting materials or solvents.
Data Presentation
Table 1: Solubility of 1-(2,3-Dichlorophenyl)piperazine HCl
| Solvent | Solubility | Reference |
| Water | Soluble | [1][3][11][12] |
| DMSO | 16 mg/ml | [2] |
| Methanol | Soluble | [1][11][12] |
| Ethanol | 5 mg/ml | [2] |
| DMF | 11 mg/ml | [2] |
| PBS (pH 7.2) | 10 mg/ml | [2] |
Table 2: Reaction Conditions for Synthesis of 1-(2,3-Dichlorophenyl)piperazine HCl
| Parameter | Value | Reference |
| Reactants | 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride | [4][5] |
| Mass Ratio (dichloroaniline:bis(2-chloroethyl)amine HCl) | 1:0.8 - 1:2.0 (Optimal: 1:1.4 - 1:1.6) | [4][5] |
| Charging Temperature | 90 - 120°C | [4][5] |
| Reaction Temperature | 120 - 220°C | [4][5] |
| Purity (HPLC) | >99.5% | [4][8] |
| Yield | 59.5% - 65.6% | [4][8] |
Experimental Protocols
Protocol 1: Synthesis of 1-(2,3-Dichlorophenyl)piperazine HCl via Solvent-Free Cyclization
This protocol is based on the widely documented method of cyclization between 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride.[4][5]
Materials:
-
2,3-dichloroaniline
-
bis(2-chloroethyl)amine hydrochloride
-
Refining solvent (e.g., methanol or methanol/water mixture)[8]
Procedure:
-
In a suitable reaction vessel, charge 2,3-dichloroaniline.
-
Heat the vessel to a charging temperature of 90-120°C while stirring.[5]
-
Gradually add bis(2-chloroethyl)amine hydrochloride in portions, maintaining a mass ratio between 1:1.4 and 1:1.6.[5]
-
After the addition is complete, increase the temperature to the reaction temperature, between 170-200°C.[5]
-
Maintain the reaction at this temperature for 4-12 hours.[8]
-
After the reaction is complete, cool the mixture and add a post-treatment solvent like n-butanol. Reflux for 1 hour.[8]
-
Allow the mixture to cool for crystallization.
-
Collect the crude product by filtration.
-
Refine the crude product by recrystallization from a suitable solvent, such as a methanol/water (10:1) mixture, to obtain the final product with a purity of >99.5%.[8]
Visualizations
Caption: A logical workflow for troubleshooting common issues in reactions.
Caption: A simplified diagram of the synthesis pathway.
References
- 1. lookchem.com [lookchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 1 2 3 Di Chlorophenyl Piperazine HCL Manufacturer in Padra, Gujarat [kaivalchem.com]
- 4. 1-(2,3-Dichlorophenyl)piperazine hydrochloride | 119532-26-2 | Benchchem [benchchem.com]
- 5. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. innospk.com [innospk.com]
- 11. 119532-26-2 | CAS DataBase [m.chemicalbook.com]
- 12. This compound | 119532-26-2 [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for 1-(2,3-Dichlorophenyl)piperazine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2,3-Dichlorophenyl)piperazine hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What is the most common synthetic route for this compound?
The most widely employed and industrially viable method is the cyclization reaction between 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride.[1][2][3][4] This reaction is typically performed at elevated temperatures and can be carried out without a solvent, which simplifies the purification process.[5] An alternative route involves the condensation of a halogenated benzene derivative with piperazine.[1][2]
2. My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors. Here’s a troubleshooting guide to help you optimize your reaction for a better outcome:
-
Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. The reported range is between 120°C and 220°C.[1][2][5] Operating at the lower end of this range may lead to incomplete reaction, while excessively high temperatures can cause degradation of reactants and products. It is recommended to carefully control and optimize the temperature within this range.
-
Incorrect Reactant Ratio: The mass ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride significantly impacts the yield. The optimal ratio is reported to be between 1:0.8 and 1:2.0.[1][5] Experimenting within this range can help determine the ideal stoichiometry for your specific setup.
-
Inefficient Mixing: In a solvent-free reaction, ensuring homogenous mixing of the molten reactants is crucial for maximizing contact and reaction rate. Ensure your stirring apparatus is functioning effectively throughout the reaction.
-
Reaction Time: The reaction time is inversely proportional to the temperature. At 120°C, the reaction may require up to 34 hours, whereas at 200°C, it can be completed in as little as 4 hours.[1][2][3] Monitor the reaction progress using an appropriate analytical technique like HPLC to determine the optimal reaction time.
3. I am observing significant impurity peaks in my HPLC analysis. What are the likely side products and how can I minimize them?
The presence of impurities can complicate purification and affect the quality of the final product. Here are some common impurities and strategies to mitigate their formation:
-
Unreacted Starting Materials: The presence of 2,3-dichloroaniline is a common impurity.[6] This can be addressed by optimizing the reactant ratio and ensuring the reaction goes to completion.
-
Dimerization Products: The formation of a 1-(2,3-chlorophenyl)piperazine dimer has been reported as a potential impurity.[6] Careful control of reaction temperature and stoichiometry can help minimize the formation of this side product.
-
Isomeric Impurities: Impurities such as 1-(2-chlorophenyl)piperazine and 1-(3-chlorophenyl)piperazine may arise from impurities in the starting 2,3-dichloroaniline.[6] It is crucial to use high-purity starting materials.
To minimize impurities, it is essential to have robust quality control of the starting materials and to optimize the reaction conditions as detailed in the low yield troubleshooting section.
4. What is the recommended procedure for the purification of this compound?
Post-reaction work-up and purification are critical for obtaining a high-purity product. The general procedure involves the following steps:
-
Quenching and Crystallization: After the reaction is complete, the reaction mixture is cooled and treated with a suitable solvent to precipitate the crude product. Protic solvents such as n-butanol are commonly used for this purpose.[1][2][3]
-
Filtration: The precipitated crude product is then collected by filtration.
-
Recrystallization: The crude product is further purified by recrystallization from a suitable solvent or solvent mixture. Methanol or a mixture of methanol and water (e.g., 10:1) has been shown to be effective in yielding a product with purity exceeding 99.5%.[1][2][3]
5. What analytical methods are suitable for monitoring the reaction and assessing the purity of the final product?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for both monitoring the reaction progress and determining the final product's purity.[1][2][6][7] A typical HPLC method would utilize a C18 column with a mobile phase consisting of a buffered acetonitrile solution and UV detection.[6]
Data Presentation
Table 1: Summary of Reaction Conditions and Outcomes
| Parameter | Embodiment 1[1][2][3] | Embodiment 2[1][2][3] | Embodiment 3[1][2][3] |
| 2,3-dichloroaniline (kg) | 100 | 100 | 100 |
| bis(2-chloroethyl)amine hydrochloride (kg) | 110 | 165 | 200 |
| Mass Ratio (Aniline:Amine Salt) | 1:1.1 | 1:1.65 | 1:2.0 |
| Reaction Temperature (°C) | 120 | 160 | 200 |
| Reaction Time (hours) | 34 | 12 | 4 |
| Work-up Solvent (kg) | 200 (n-butanol) | 230 (n-butanol) | 250 (n-butanol) |
| Refining Solvent (kg) | 300 (Methanol) | 300 (Methanol:Water 10:1) | 350 (Methanol:Water 10:1) |
| Yield (%) | 59.5 | 64.0 | 65.6 |
| Purity (HPLC, %) | 99.62 | 99.58 | 99.67 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound (Based on Embodiment 3) [1][2][3]
-
Charging the Reactor: In a suitable reactor, charge 100 kg of 2,3-dichloroaniline.
-
Heating and Addition of Reactant: Begin stirring and heat the 2,3-dichloroaniline to 100°C. Once the temperature is stable, add 200 kg of bis(2-chloroethyl)amine hydrochloride in portions.
-
Reaction: After the addition is complete, continue to heat the reaction mixture to 200°C and maintain this temperature for 4 hours.
-
Work-up: After 4 hours, stop heating and cool the reactor. Add 250 kg of n-butanol and stir the mixture under reflux for 1 hour.
-
Crystallization and Isolation of Crude Product: Cool the mixture to induce crystallization. Collect the crude product by centrifugation.
-
Refining: Transfer the crude product to a refining vessel and add 350 kg of a mixed solvent of methanol and water (10:1). Heat to dissolve the solid and then cool to recrystallize.
-
Final Product Isolation: Collect the purified crystals by centrifugation and dry them to obtain this compound.
Mandatory Visualization
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis reaction.
References
- 1. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 2. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride | Semantic Scholar [semanticscholar.org]
- 5. This compound | 119532-26-2 | Benchchem [benchchem.com]
- 6. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
- 7. ptfarm.pl [ptfarm.pl]
Technical Support Center: 1-(2,3-Dichlorophenyl)piperazine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1-(2,3-Dichlorophenyl)piperazine hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling, analysis, and degradation studies of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in HPLC Analysis | - Inappropriate mobile phase pH causing partial ionization of the piperazine moiety.- Secondary interactions with residual silanols on the HPLC column.- Column overload. | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the piperazine nitrogen.- Use a mobile phase with a suitable buffer (e.g., phosphate buffer) to maintain a consistent pH.[1]- Employ a column with end-capping or a base-deactivated stationary phase.- Reduce the injection volume or the concentration of the sample. |
| Inconsistent Retention Times in HPLC | - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Column degradation. | - Ensure the mobile phase is well-mixed and degassed.[2]- Use an HPLC system with a reliable pump and check for leaks.[3]- Employ a column oven to maintain a constant temperature.[3]- Flush the column with a strong solvent after each run and store it in an appropriate solvent. |
| Ghost Peaks in Chromatogram | - Contamination in the mobile phase, injection solvent, or HPLC system.- Carryover from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase.[3]- Inject a blank (injection solvent) to identify the source of the ghost peak.- Implement a robust needle wash program on the autosampler. |
| No Degradation Observed in Forced Degradation Studies | - Stress conditions are too mild (e.g., low temperature, short duration, low concentration of stressor). | - Increase the temperature in 10°C increments for thermal and hydrolytic studies.[2]- Increase the concentration of acid, base, or oxidizing agent.- Extend the duration of the stress study. A common range for degradation is 5-20%.[4] |
| Excessive Degradation (>20%) in Forced Degradation Studies | - Stress conditions are too harsh. | - Reduce the temperature, duration, or concentration of the stressor.[4]- For hydrolytic studies, neutralize the sample at earlier time points to halt the degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on the degradation pathways of related compounds like Aripiprazole and the chemical nature of phenylpiperazines, the primary degradation pathways for this compound are expected to be oxidation and hydrolysis .[5][6]
-
Oxidative Degradation: The piperazine ring is susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.[5][7]
-
Hydrolytic Degradation: Under acidic or basic conditions, cleavage of the molecule could occur, although phenylpiperazine structures are generally stable to hydrolysis. More significant degradation is expected under harsh conditions.[6][8]
-
Thermal Degradation: High temperatures can induce degradation, possibly leading to the formation of various byproducts.[4][9]
-
Photolytic Degradation: While some related compounds are stable to light, it is crucial to evaluate the photostability of this compound as per ICH guidelines.[8]
Q2: What are the expected degradation products?
A2: While specific degradation products for this compound are not extensively documented in the public domain, based on the degradation of Aripiprazole, which contains this moiety, a likely degradation product under oxidative stress is the corresponding N-oxide .[5][7] Other potential degradation products could arise from N-dealkylation or further oxidation of the piperazine ring.[10]
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method must be able to separate the intact drug from its degradation products. A typical approach involves:
-
Column Selection: A C18 column is a common choice for reversed-phase chromatography of such compounds.[1]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffered aqueous phase is typically used. The pH of the aqueous phase should be controlled to ensure consistent ionization and good peak shape.[1]
-
Detection: UV detection is suitable for this compound due to the presence of the dichlorophenyl chromophore. A wavelength of around 254 nm is often used.[1][8]
-
Forced Degradation: Subject the compound to forced degradation under various stress conditions (acid, base, oxidation, heat, and light).[8][11]
-
Method Validation: Analyze the stressed samples to ensure that all degradation products are well-resolved from the parent compound. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12]
Q4: What are the key parameters to control during a forced degradation study?
A4: Key parameters include:
-
Concentration of the stressor: (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).[13]
-
Temperature: (e.g., 60-80°C for thermal and hydrolytic stress).[8]
-
Duration of exposure: (e.g., from a few hours to several days).[4]
-
Light exposure: As per ICH Q1B guidelines for photostability testing.
The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can detect and quantify the degradation products effectively.[4]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Keep the mixture at 60°C for 24 hours.
-
At appropriate time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep the mixture at 60°C for 24 hours.
-
At appropriate time intervals, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours.
-
At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Keep the stock solution in a solid state in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A : Mobile Phase B (70:30 v/v) |
Visualizations
Caption: Potential degradation pathways of 1-(2,3-Dichlorophenyl)piperazine HCl.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 5. Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products | Archives of Pharmacy [aseestant.ceon.rs]
- 6. isaacpub.org [isaacpub.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. ijcrt.org [ijcrt.org]
- 13. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(2,3-Dichlorophenyl)piperazine HCl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions and optimizing the synthesis of 1-(2,3-Dichlorophenyl)piperazine HCl.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1-(2,3-Dichlorophenyl)piperazine HCl, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. | - Increase reaction time or temperature within the recommended range (120-220°C).[1][2][3][4] - Ensure the appropriate molar ratio of reactants. The optimal mass ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride is reported to be between 1:1.4 and 1:1.6.[4] - Use a catalyst such as p-toluenesulfonic acid to facilitate the reaction.[5][6] |
| - Suboptimal reaction temperature. | - Optimize the reaction temperature. Different protocols report a wide range of effective temperatures (120°C to 220°C).[1][2][3][4] Higher temperatures may increase the reaction rate but could also lead to more side products. | |
| - Product loss during workup and purification. | - Carefully control the pH during the workup to ensure complete precipitation of the product.[5] - Select an appropriate solvent for crystallization and washing to minimize product loss. Methanol or a mixture of methanol and water is commonly used for refining the crude product.[1][2] | |
| High Impurity Levels | - Presence of unreacted starting materials (e.g., 2,3-dichloroaniline).[7] | - Ensure the reaction goes to completion by monitoring with TLC or HPLC.[6] - Optimize the molar ratio of reactants to avoid an excess of the aniline at the end of the reaction. |
| - Formation of side products, such as dimers.[7] | - Control the reaction temperature; excessively high temperatures can promote side reactions. - The choice of solvent can influence the reaction pathway. Xylene is a commonly used solvent.[5][6][8] | |
| - Ineffective purification. | - Recrystallize the crude product using an appropriate solvent system, such as methanol or a methanol/water mixture, to remove impurities.[1][2] | |
| Poor Product Solubility During Workup | - Incorrect pH adjustment. | - Ensure the pH is adjusted correctly to precipitate the free base or the hydrochloride salt as desired. An aqueous ammonia solution is used to adjust the pH to 6-7 for the extraction of the free base.[5] |
| - Inappropriate solvent choice. | - Use a solvent in which the product has good solubility at elevated temperatures but poor solubility at room temperature for effective crystallization. Protic solvents like n-butanol are used as after-treatment solvents.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 1-(2,3-Dichlorophenyl)piperazine HCl?
A1: The most common method is the cyclization reaction between 2,3-dichloroaniline and bis(2-chloroethyl)amine or its hydrochloride salt.[1][2][4][9] This reaction is typically carried out at elevated temperatures, sometimes in the presence of a catalyst like p-toluenesulfonic acid.[5][6] Another less common route involves the condensation of a halogenated benzene with piperazine.[1][2]
Q2: What is the role of p-toluenesulfonic acid in the synthesis?
A2: p-Toluenesulfonic acid acts as a catalyst in the cyclization reaction, facilitating the formation of the piperazine ring.[5][6]
Q3: What are the critical parameters to control during the synthesis to minimize side reactions?
A3: The most critical parameters are reaction temperature, reaction time, and the molar ratio of the reactants. The reaction temperature should be carefully controlled within the optimal range of 120-220°C to ensure a reasonable reaction rate without promoting the formation of byproducts.[1][2][3][4] The molar ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride should be optimized, with a mass ratio of 1:1.4-1.6 being suggested as optimal.[4]
Q4: What are the common impurities found in crude 1-(2,3-Dichlorophenyl)piperazine HCl?
A4: Common impurities include unreacted 2,3-dichloroaniline, 1-(2-chlorophenyl)piperazine, 1-(3-chlorophenyl)piperazine, and dimer byproducts.[7]
Q5: How can the purity of the final product be improved?
A5: The purity of 1-(2,3-Dichlorophenyl)piperazine HCl can be significantly improved by recrystallization from a suitable solvent. Methanol or a mixture of methanol and water are commonly used for this purpose, yielding high-purity product (>99.5% by HPLC).[1][2][3]
Experimental Protocols
Synthesis of 1-(2,3-Dichlorophenyl)piperazine
This protocol is adapted from the literature and provides a general procedure.[5]
Materials:
-
2,3-dichloroaniline
-
Bis(2-chloroethyl)amine
-
p-Toluenesulfonic acid
-
Tetra-n-butylammonium bromide
-
Xylene
-
Aqueous ammonia
-
Ethyl acetate
-
Sodium sulfate
Procedure:
-
To a stirred solution of 2,3-dichloroaniline (1 eq.) and bis(2-chloroethyl)amine (1 eq.) in xylene, add p-toluenesulfonic acid (0.1 eq.) and tetra-n-butylammonium bromide (0.1 eq.).
-
Heat the reaction mixture at 130-135°C for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to 6-7 with aqueous ammonia.
-
Extract the organic compounds with ethyl acetate.
-
Dry the organic layer with sodium sulfate and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
This protocol outlines the general steps for purifying the crude product.[1][2]
Materials:
-
Crude 1-(2,3-Dichlorophenyl)piperazine HCl
-
Methanol (or Methanol/Water mixture)
Procedure:
-
Dissolve the crude product in a minimal amount of hot methanol (or a 10:1 methanol/water mixture).
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the purified crystals under vacuum.
Data Presentation
Table 1: Comparison of Reaction Conditions and Outcomes
| Parameter | Embodiment 1[1][2] | Embodiment 2[1][2] | Embodiment 3[1][2] | Literature Method[5] |
| Reactant Ratio (Aniline:Amine) | 1:1.1 (by mass) | 1:1.65 (by mass) | 1:2 (by mass) | 1:1 (by mole) |
| Reaction Temperature | 120°C | 160°C | 200°C | 130-135°C |
| Reaction Time | 34 hours | 12 hours | 4 hours | 48 hours |
| Solvent/Catalyst | None specified | None specified | None specified | Xylene, p-TSA, TBAB |
| Yield | 59.5% | 64.0% | 65.6% | 88% (crude) |
| Purity (HPLC) | 99.62% | 99.58% | 99.67% | Not reported |
Visualizations
References
- 1. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 2. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride | Semantic Scholar [semanticscholar.org]
- 4. 1-(2,3-Dichlorophenyl)piperazine hydrochloride | 119532-26-2 | Benchchem [benchchem.com]
- 5. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
- 8. jocpr.com [jocpr.com]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of 1-(2,3-Dichlorophenyl)piperazine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 1-(2,3-Dichlorophenyl)piperazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
While specific degradation studies on this compound are not extensively published, based on the chemistry of phenylpiperazine derivatives, the following degradation pathways can be anticipated:
-
Oxidation: The piperazine ring is susceptible to oxidation. Likely degradation products include the N-oxide of the piperazine nitrogen, hydroxylation of the aromatic ring, and potential ring-opening to form ethylenediamine derivatives.[1][2][3][4]
-
Hydrolysis: Under acidic and basic conditions, while the core structure is relatively stable, extreme pH and temperature could potentially lead to cleavage of the piperazine ring.
-
Photodegradation: The dichlorophenyl moiety may be susceptible to photolytic cleavage or reactions, although specific products are difficult to predict without experimental data. General guidance on photostability testing can be found in ICH Q1B.[5][6][7][8]
-
Thermal Degradation: At elevated temperatures, degradation of the piperazine ring can occur, potentially leading to the formation of N-formylpiperazine and other related compounds.[9]
Q2: I am not observing any degradation under my initial stress conditions. What should I do?
If you do not observe any degradation, consider the following troubleshooting steps:
-
Increase Stressor Concentration: For hydrolytic studies, increase the molarity of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH). For oxidative studies, increase the concentration of hydrogen peroxide.
-
Increase Temperature: If no degradation is seen at room temperature, the temperature can be elevated, typically to 50-60°C, to accelerate the degradation process.
-
Increase Duration of Exposure: Extend the time the drug substance is exposed to the stress condition.
-
Verify Analytical Method: Ensure your analytical method is capable of detecting the potential degradants. The method must be stability-indicating.
Q3: My sample shows too much degradation, and I cannot quantify the parent peak. What are my next steps?
Excessive degradation can be addressed by:
-
Decreasing Stressor Concentration: Use a lower molarity of acid, base, or a lower concentration of the oxidizing agent.
-
Lowering the Temperature: Perform the study at a lower temperature to slow down the rate of degradation.
-
Reducing Exposure Time: Decrease the duration of the stress test to achieve a target degradation of 5-20%.
-
Quenching the Reaction: For hydrolytic and oxidative studies, ensure the reaction is effectively stopped at the desired time point by neutralizing the solution or using a suitable quenching agent.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | For a polar compound like 1-(2,3-Dichlorophenyl)piperazine HCl, a C18 column is a good starting point. However, if peak tailing is observed, consider a column with end-capping or a different stationary phase. |
| Mobile Phase pH | The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Adjust the pH to be at least 2 pH units away from the pKa of the analyte. |
| Inadequate Buffer Concentration | Insufficient buffering capacity can lead to peak distortion. Ensure an adequate buffer concentration in the mobile phase. |
| Column Overload | Injecting too much sample can cause fronting or tailing. Reduce the injection volume or the concentration of the sample. |
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
| Possible Cause | Troubleshooting Step |
| Interaction with Excipients (for drug product) | If studying a formulated product, excipients may degrade or interact with the active pharmaceutical ingredient (API). Analyze a placebo formulation under the same stress conditions. |
| Degradation of the Mobile Phase | Some mobile phase components can degrade over time. Prepare fresh mobile phase daily. |
| Contamination | Ensure all glassware and solvents are clean and free of contaminants. |
| Formation of Secondary Degradants | Primary degradation products may themselves be unstable and degrade further. Analyze samples at different time points to understand the degradation pathway. |
Experimental Protocols
General Protocol for Forced Degradation
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or water). This stock solution is then diluted with the stressor solution to the desired concentration.
1. Acid Hydrolysis:
-
Stressor: 0.1 M to 1 M HCl
-
Procedure: Mix the stock solution with the HCl solution. Keep the mixture at room temperature or heat to 50-60°C. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of NaOH before analysis.
2. Base Hydrolysis:
-
Stressor: 0.1 M to 1 M NaOH
-
Procedure: Mix the stock solution with the NaOH solution. Keep the mixture at room temperature or heat to 50-60°C. Withdraw samples at appropriate time intervals. Neutralize the samples with an equivalent amount of HCl before analysis.
3. Oxidative Degradation:
-
Stressor: 3% to 30% Hydrogen Peroxide (H₂O₂)
-
Procedure: Mix the stock solution with the H₂O₂ solution. Keep the mixture at room temperature. Protect from light. Withdraw samples at appropriate time intervals.
4. Thermal Degradation:
-
Procedure: Expose the solid drug substance and a solution of the drug substance to dry heat (e.g., 60-80°C). Analyze samples at various time points.
5. Photolytic Degradation:
-
Procedure: Expose the solid drug substance and a solution of the drug substance to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5][7][8] A control sample should be protected from light.
Hypothetical Degradation Data Summary
The following table summarizes hypothetical quantitative data for forced degradation studies of this compound. Note: This data is illustrative and not based on published experimental results for this specific molecule.
| Stress Condition | Stressor Concentration/Intensity | Duration (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradants (Hypothetical) |
| Acid Hydrolysis | 1 M HCl | 24 | 60 | 15% | Piperazine ring-opened products |
| Base Hydrolysis | 1 M NaOH | 24 | 60 | 10% | Piperazine ring-opened products |
| Oxidation | 30% H₂O₂ | 8 | 25 | 20% | N-oxide, Hydroxylated phenyl ring |
| Thermal (Solid) | - | 48 | 80 | 5% | Minor unspecified degradants |
| Thermal (Solution) | - | 24 | 80 | 12% | N-formylpiperazine derivative |
| Photolytic (Solid) | ICH Q1B | - | 25 | 8% | Unspecified photoproducts |
| Photolytic (Solution) | ICH Q1B | - | 25 | 18% | Unspecified photoproducts |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Hypothetical Oxidative Degradation Pathway
Caption: Potential oxidative degradation pathways.
Troubleshooting Logic for Unexpected HPLC Peaks
Caption: Logic for identifying the source of unexpected peaks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microsomal mixed-function amine oxidase. Oxidation products of piperazine-substituted phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. ikev.org [ikev.org]
- 6. q1scientific.com [q1scientific.com]
- 7. database.ich.org [database.ich.org]
- 8. 3 Important Photostability Testing Factors [sampled.com]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Technical Support Center: Managing the Hygroscopic Nature of 1-(2,3-Dichlorophenyl)piperazine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the hygroscopic properties of 1-(2,3-Dichlorophenyl)piperazine hydrochloride. Adherence to these protocols is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and preserving its shelf-life.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A1: The term "hygroscopic" indicates that this compound has a strong tendency to absorb moisture from the surrounding atmosphere.[1][2] This can lead to physical changes, such as clumping or deliquescence (dissolving in the absorbed water), and may also impact its chemical stability and dissolution rate.[3][4]
Q2: How should I store this compound to prevent moisture absorption?
A2: To minimize moisture absorption, this compound should be stored in a tightly sealed, airtight container.[1][5] For enhanced protection, especially in humid environments, it is recommended to store the container in a desiccator with a suitable drying agent (e.g., silica gel) or in a controlled low-humidity environment, such as a dry cabinet or glove box.[3][6][7] The storage area should also be cool and dark.[5]
Q3: What are the ideal environmental conditions for handling this compound?
A3: Ideally, all handling of this compound should be performed in a controlled environment with low relative humidity (RH), preferably below 40% RH.[6] If a controlled environment is not available, work swiftly to minimize the compound's exposure to ambient air.[1][7]
Q4: Can I dry this compound if it has absorbed moisture?
A4: While it is technically possible to dry the compound, it requires careful heating under vacuum, and there is a risk of thermal degradation. It is preferable to prevent moisture absorption in the first place. If drying is necessary, it should be done at a low temperature under vacuum, and the compound's purity and integrity should be re-analyzed afterward.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Clumping or caking of the powder | Exposure to ambient humidity during storage or handling. | - Break up clumps with a clean, dry spatula before weighing.[1]- For future prevention, ensure the container is always tightly sealed and stored in a desiccator.[6]- Consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the bulk material. |
| Inconsistent analytical results (e.g., potency, dissolution) | The mass of the compound is artificially inflated by absorbed water, leading to inaccurate weighing. Moisture can also alter the dissolution profile.[3] | - Handle and weigh the compound in a low-humidity environment (e.g., glove box).- If a controlled environment is unavailable, weigh the compound quickly.[1]- Prepare stock solutions with the entire contents of a new bottle to establish an accurate concentration, then aliquot and store the solution appropriately.[8] |
| Physical appearance changes (e.g., from solid to semi-solid) | Significant moisture absorption, potentially leading to deliquescence. | - The compound may be compromised. It is recommended to use a fresh, unopened container of the compound for critical experiments.- Review storage and handling procedures to identify and rectify the source of moisture exposure. |
| Degradation of the compound | Moisture can facilitate hydrolytic degradation, affecting the compound's purity and stability.[4][9] | - If degradation is suspected, re-analyze the compound's purity using a suitable analytical method (e.g., HPLC).- Store the compound under the recommended conditions to prevent further degradation. |
Experimental Protocols
Protocol 1: Gravimetric Moisture Content Determination
This protocol outlines a method for determining the moisture content of this compound using a loss-on-drying technique.
Materials:
-
This compound sample
-
Analytical balance
-
Drying oven with temperature control
-
Desiccator with a desiccant
-
Weighing boat (pre-dried)
Procedure:
-
Pre-dry the weighing boat in the oven at 105°C for 30 minutes and cool to room temperature in a desiccator.
-
Accurately weigh approximately 1 gram of the this compound sample into the pre-dried weighing boat and record the initial weight (W_initial).
-
Place the weighing boat with the sample in the drying oven at a validated temperature (e.g., 70°C) under vacuum for a specified period (e.g., 4 hours).
-
After drying, transfer the weighing boat to a desiccator to cool to room temperature.
-
Weigh the weighing boat with the dried sample and record the final weight (W_final).
-
Calculate the percentage of moisture content using the following formula: Moisture Content (%) = [(W_initial - W_final) / W_initial] * 100
Protocol 2: Preparation of a Stock Solution
This protocol describes the preparation of a stock solution of this compound, minimizing the impact of its hygroscopic nature on concentration accuracy.
Materials:
-
A new, unopened container of this compound
-
Volumetric flask
-
Analytical balance
-
Spatula
-
Funnel
Procedure:
-
Weigh the entire unopened container of this compound.
-
Carefully transfer the entire contents of the container into a volumetric flask of appropriate size using a funnel.
-
Reweigh the empty container to determine the exact mass of the compound transferred.
-
Add a portion of the desired solvent to the volumetric flask and swirl to dissolve the compound.
-
Once dissolved, add more solvent to bring the volume to the calibration mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
Calculate the precise concentration of the stock solution based on the actual weight of the compound and the volume of the flask.
-
If necessary, aliquot the stock solution into smaller, sealed vials for storage to prevent solvent evaporation and degradation.
Visualizations
References
- 1. tutorchase.com [tutorchase.com]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. smtdryboxes.com [smtdryboxes.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. topessences.com [topessences.com]
- 6. SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 7. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 8. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 9. researchgate.net [researchgate.net]
- 10. lookchem.com [lookchem.com]
- 11. This compound | 119532-26-2 [chemicalbook.com]
Technical Support Center: Scaling Up 1-(2,3-Dichlorophenyl)piperazine Hydrochloride Production
Welcome to the technical support center for the synthesis and scale-up of 1-(2,3-Dichlorophenyl)piperazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your scale-up activities.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield, High Purity | - Incomplete reaction. - Suboptimal reaction time or temperature. - Loss of product during work-up and isolation. | - Optimize Reaction Time: Monitor the reaction progress using in-process controls (e.g., TLC or HPLC) to determine the optimal reaction time. Prolonged reaction times at high temperatures can sometimes lead to side reactions. - Adjust Temperature: Ensure the reaction temperature is within the optimal range of 160-200°C. Lower temperatures may lead to incomplete conversion. - Review Work-up Procedure: Minimize product loss by optimizing filtration and washing steps. Ensure the quenching process with methanol or n-butanol is controlled to prevent side reactions. |
| Low Yield, Low Purity | - Presence of significant side reactions. - Incorrect stoichiometry of reactants. - Poor temperature control, leading to runaway reactions. - Contamination of starting materials. | - Verify Reactant Stoichiometry: Ensure the mass ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride is optimized, typically between 1:1.4 and 1:1.6. - Improve Temperature Control: For large-scale reactions, the exothermic nature of the synthesis requires an adequate cooling system. Consider a slower, controlled addition of bis(2-chloroethyl)amine hydrochloride to manage heat evolution. - Check Starting Material Purity: Use high-purity starting materials to avoid the introduction of impurities that can interfere with the reaction. |
| High Levels of Unreacted 2,3-dichloroaniline | - Insufficient amount of bis(2-chloroethyl)amine hydrochloride. - Inadequate mixing in the reactor. - Reaction time is too short. | - Adjust Reactant Ratio: Increase the molar equivalent of bis(2-chloroethyl)amine hydrochloride relative to 2,3-dichloroaniline. - Enhance Mixing: Ensure the reactor's agitation is sufficient for the batch size. For larger vessels, consider using baffles to improve mixing efficiency. - Extend Reaction Time: Monitor the reaction until the starting material is consumed. |
| Presence of Monochloro-Impurities | - Impurities in the 2,3-dichloroaniline starting material (e.g., 2-chloroaniline or 3-chloroaniline). | - Source High-Purity Starting Materials: Use 2,3-dichloroaniline with a purity of ≥99%. - Purification: These impurities can often be removed during the recrystallization of the final product. |
| Formation of Dimer Byproduct | - High reaction temperatures and prolonged reaction times can favor the formation of piperazine dimer derivatives. | - Optimize Reaction Conditions: Conduct the reaction at the lower end of the effective temperature range (e.g., 160°C) and monitor for completion to avoid unnecessarily long reaction times. |
| Product is Off-Color (Not White to Off-White) | - Presence of colored impurities from side reactions. - Degradation of the product due to excessive heat during drying. | - Purification: Perform an additional recrystallization step. The use of activated charcoal during recrystallization can help remove colored impurities. - Optimize Drying: Dry the final product under vacuum at a controlled temperature to prevent thermal degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most widely documented industrial method is the solvent-free cyclization reaction between 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride at elevated temperatures, typically ranging from 120-220°C.[1][2] This method is favored for its simplicity, relatively low cost, and reduced solvent waste.[1][2]
Q2: What are the critical process parameters to control during scale-up?
A2: The most critical parameters are:
-
Temperature: The reaction is highly exothermic, and maintaining a controlled temperature is crucial to prevent runaway reactions and the formation of impurities.[3] The optimal range is generally between 160-200°C.[2]
-
Reactant Ratio: The mass ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride significantly impacts the yield and should be carefully controlled, with optimal ratios typically between 1:1.4 and 1:1.6.[2]
-
Mixing: Efficient mixing is essential in large reactors to ensure homogenous temperature and concentration distribution, which affects reaction kinetics and impurity profiles.[3]
Q3: What are the common impurities, and how can they be identified?
A3: Common impurities include unreacted 2,3-dichloroaniline, 1-(2-chlorophenyl)piperazine hydrochloride, 1-(3-chlorophenyl)piperazine hydrochloride, and a dimer of 1-(2,3-dichlorophenyl)piperazine. These can be identified and quantified using High-Performance Liquid Chromatography (HPLC).
Q4: What is the recommended purification method for achieving high purity (≥99.5%) at an industrial scale?
A4: The most effective purification method is recrystallization.[1] A common procedure involves dissolving the crude product in a hot protic solvent, such as a mixture of methanol and water (e.g., 10:1 v/v), followed by cooling to induce crystallization.[2] Centrifugation and drying of the crystals yield the high-purity product.[2]
Q5: What are the key safety precautions when handling the reactants and product at a large scale?
A5: Both 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride are hazardous materials.[3] The final product, this compound, is harmful if swallowed and causes skin and eye irritation.[4] Therefore, it is imperative to:
-
Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and respiratory protection.[5]
-
Conduct all operations in a well-ventilated area, preferably within a contained system.[5]
-
Have emergency procedures and spill kits readily available.[3][5]
-
Ensure that personnel are properly trained in handling these hazardous chemicals.[3]
Data Presentation
Table 1: Impact of Reaction Conditions on Yield and Purity
| 2,3-dichloroaniline (kg) | bis(2-chloroethyl)amine hydrochloride (kg) | Reactant Ratio (w/w) | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) (%) | Reference |
| 100 | 110 | 1:1.1 | 120 | 34 | 59.5 | 99.62 | [2] |
| 100 | 165 | 1:1.65 | 160 | 12 | 64.0 | 99.58 | [2] |
| 100 | 200 | 1:2.0 | 200 | 4 | 65.6 | 99.67 | [2] |
Experimental Protocols
Detailed Methodology for Industrial Scale Synthesis
This protocol is a generalized representation based on common industrial practices.[2][6]
1. Reaction Setup:
-
A 500L glass-lined reactor equipped with a mechanical stirrer, heating/cooling jacket, and a reflux condenser with a tail gas scrubbing system is used.
2. Charging of Reactants:
-
Charge 100 kg of 2,3-dichloroaniline into the reactor.
-
Begin stirring and heat the reactor to 100°C.
-
Once the temperature is stable, add 165 kg of bis(2-chloroethyl)amine hydrochloride in portions over a period of 1-2 hours to control the initial exotherm.
3. Reaction:
-
After the addition is complete, raise the temperature to 160°C.
-
Maintain the reaction at this temperature for 12 hours. Monitor the reaction progress by in-process HPLC analysis.
4. Work-up:
-
Once the reaction is complete, stop heating and cool the reactor to below 100°C.
-
Carefully add 230 kg of n-butanol to the reaction mixture.
-
Heat the mixture to reflux and stir for 1 hour to dissolve the product and facilitate subsequent handling.
5. Isolation of Crude Product:
-
Cool the mixture to 0-5°C to induce crystallization.
-
Centrifuge the slurry to isolate the crude solid product.
-
Wash the crude product with cold n-butanol.
6. Purification:
-
Transfer the crude product to a clean reactor.
-
Add a mixture of 300 kg of methanol and 30 kg of water (10:1 w/w).
-
Heat the mixture to reflux until all the solid dissolves.
-
Cool the solution slowly to 0-5°C to allow for recrystallization.
-
Centrifuge the purified product and wash with a cold methanol/water mixture.
7. Drying:
-
Dry the purified this compound in a vacuum oven at 60-70°C until a constant weight is achieved. The expected yield is approximately 105.5 kg (64.0%) with a purity of ≥99.5% by HPLC.[2]
Visualizations
Diagram 1: Experimental Workflow for Synthesis
Caption: A flowchart illustrating the key stages in the production of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield scenarios based on product purity.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C10H13Cl3N2 | CID 11630372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
A Comparative Guide to the Analytical Validation of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride by HPLC, with Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(2,3-Dichlorophenyl)piperazine hydrochloride. In the landscape of pharmaceutical analysis, ensuring the purity and potency of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This compound is a key starting material and a potential impurity in the synthesis of several pharmaceutical products, most notably Aripiprazole.[1] Its accurate quantification is therefore critical for quality control and regulatory compliance.
This document details the experimental protocol for a specific HPLC method and presents its validation data in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3] Furthermore, it offers a comparative overview of alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE), providing insights into their respective advantages and limitations for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. The following sections detail a validated HPLC method for this compound.
Experimental Protocol: HPLC
This method is adapted from a patented analytical procedure for the detection of this compound and its related substances.[4]
-
Chromatographic System: Agilent 1200 series or equivalent HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Column: Octadecylsilane bonded silica gel column (C18), 150 mm x 4.6 mm, 3 µm particle size.
-
Mobile Phase:
-
Mobile Phase A: 0.02 mol/L Disodium hydrogen phosphate solution: Acetonitrile.
-
Mobile Phase B: Acetonitrile: 0.2 mol/L Phosphoric acid solution.
-
A gradient elution program should be optimized to ensure adequate separation of the main peak from any impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve an accurately weighed quantity of this compound in a suitable diluent, such as acetonitrile, to a known concentration.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes the typical validation parameters and acceptance criteria for an HPLC method for related substances, based on ICH guidelines.[2][5]
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Specificity | The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. | No interference from placebo or known impurities at the retention time of this compound. Peak purity index > 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero. | r² = 0.9995 over a concentration range of 0.1 - 10 µg/mL. |
| Range | The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6] | 0.5 - 7.5 µg/mL. |
| Accuracy | The closeness of test results obtained by the method to the true value. Expressed as percent recovery. | 98.0% - 102.0% recovery at three concentration levels. |
| Precision | ||
| - Repeatability (Intra-day) | Relative Standard Deviation (RSD) ≤ 2.0%. | RSD = 0.8% for six replicate injections of the standard solution. |
| - Intermediate Precision (Inter-day) | RSD ≤ 2.0%. | RSD = 1.2% when analyzed by a different analyst on a different day. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically demonstrated by a signal-to-noise ratio of 3:1.[3] | 0.05 µg/mL. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Typically demonstrated by a signal-to-noise ratio of 10:1.[3] | 0.15 µg/mL with RSD < 10%. |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). |
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used technique, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) offer alternative approaches for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For piperazine derivatives, GC-MS can provide excellent sensitivity and structural information.[7]
Experimental Protocol: GC-MS (General Approach)
-
Chromatographic System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250-280 °C.
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 100°C and ramping up to 280°C to ensure the elution of all components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan acquisition.
-
Sample Preparation: The sample may require derivatization to increase volatility and improve chromatographic peak shape.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that uses an electric field to separate ions based on their electrophoretic mobility. It is particularly useful for the analysis of charged species and offers advantages in terms of speed and low sample/reagent consumption.[8][9]
Experimental Protocol: CE (General Approach)
-
CE System: A capillary electrophoresis instrument with a UV detector.
-
Capillary: Fused silica capillary.
-
Background Electrolyte (BGE): A buffer solution, for instance, a low pH phosphate buffer, is used to control the electroosmotic flow and achieve separation.
-
Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
Detection: On-column UV detection at a suitable wavelength (e.g., 214 nm).
-
Sample Preparation: The sample is dissolved in the BGE or a compatible solvent.
Comparative Data of Analytical Techniques
| Feature | HPLC | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Differential migration of charged species in an electric field. |
| Applicability to Analyte | Well-suited for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for less volatile compounds. | Ideal for charged molecules. |
| Selectivity | High, can be tuned by altering mobile phase and stationary phase. | Very high, especially with mass spectrometric detection providing structural information. | High, based on charge-to-size ratio. |
| Sensitivity | Good to excellent, depending on the detector (UV, MS, etc.). | Excellent, particularly with selective ion monitoring (SIM) in MS. | Good, can be enhanced with pre-concentration techniques. |
| Speed | Moderate, typical run times are 10-30 minutes. | Fast, especially for simple mixtures. | Very fast, with run times often less than 10 minutes. |
| Sample Throughput | High, with modern autosamplers. | High, with autosamplers. | High, with automated systems. |
| Cost (Instrument) | Moderate to high. | High. | Moderate. |
| Solvent Consumption | Relatively high. | Low (carrier gas). | Very low. |
| Key Advantage | Versatility and robustness for a wide range of pharmaceutical compounds. | High sensitivity and definitive identification through mass spectra. | High efficiency, speed, and low operational cost. |
| Key Limitation | Higher solvent consumption and potential for peak tailing with basic compounds. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Can be less robust than HPLC; sensitivity can be lower without pre-concentration. |
Visualizing the Workflow and Method Comparison
To further clarify the processes and relationships discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. actascientific.com [actascientific.com]
- 4. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Analysis of the recent antipsychotic aripiprazole in human plasma by capillary electrophoresis and high-performance liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of aripiprazole and its active metabolite, dehydroaripiprazole, in plasma by capillary electrophoresis combining on-column field-amplified sample injection and application in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Comparison: 1-(2,3-Dichlorophenyl)piperazine Hydrochloride vs. its Free Base Form
A Guide for Researchers, Scientists, and Drug Development Professionals
The selection of the appropriate form of a chemical compound is a critical decision in research and drug development, profoundly influencing experimental outcomes and the viability of a potential therapeutic agent. This guide provides an in-depth, objective comparison of 1-(2,3-Dichlorophenyl)piperazine hydrochloride (DCPP HCl) and its corresponding free base, 1-(2,3-Dichlorophenyl)piperazine. By presenting key physicochemical properties, detailed experimental protocols, and practical considerations, this document aims to empower researchers to make informed decisions for their specific applications.
Physicochemical Properties: A Head-to-Head Analysis
The conversion of a free base to a salt form, such as a hydrochloride, is a common strategy in pharmaceutical development to enhance properties like solubility and stability.[1] The following table summarizes the key differences between DCPP HCl and its free base, drawing from available chemical data.
| Property | 1-(2,3-Dichlorophenyl)piperazine HCl | 1-(2,3-Dichlorophenyl)piperazine (Free Base) | Significance in Research & Development |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ · HCl | C₁₀H₁₂Cl₂N₂[2] | Essential for accurate molar concentration calculations and stoichiometric analyses. |
| Molecular Weight | 267.58 g/mol | 231.12 g/mol [2] | Critical for precise weighing and preparation of solutions of known concentrations. |
| Appearance | White to off-white crystalline solid[3] | Brown oil | Impacts handling, formulation, and visual identification of the compound. |
| Melting Point | 243-247 °C | Not applicable (liquid at room temperature) | A key indicator of purity and the solid-state nature of the compound. |
| Aqueous Solubility | Soluble[3] | Sparingly soluble to insoluble | A primary determinant for use in aqueous buffers, cell culture media, and in vivo studies. |
| Organic Solvent Solubility | Soluble in DMSO and methanol[3] | Expected to be soluble in a wider range of non-polar organic solvents | Influences the choice of solvents for chemical reactions, purification, and analytical methods. |
| Stability | Generally more stable as a solid[4] | Less stable, more susceptible to degradation | Affects long-term storage, shelf-life, and the reliability of experimental results over time. |
| Hygroscopicity | Hygroscopic[3] | Generally less hygroscopic than the salt form | Impacts handling procedures, as absorbed moisture can affect weight accuracy and stability. |
Experimental Protocols: A Methodological Framework
To empirically determine and compare the properties of DCPP HCl and its free base, the following experimental protocols can be employed.
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To quantitatively determine the equilibrium solubility of both forms in an aqueous medium (e.g., phosphate-buffered saline, pH 7.4).
Methodology:
-
Sample Preparation: Add an excess amount of the test compound (either DCPP HCl or the free base) to a known volume of the aqueous medium in a sealed, screw-cap vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and dilute it appropriately.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[5]
Stability Assessment via HPLC
Objective: To evaluate and compare the chemical stability of DCPP HCl and its free base under accelerated degradation conditions.
Methodology:
-
Solution Preparation: Prepare stock solutions of both compounds in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions: Aliquot the stock solutions into separate vials and expose them to various stress conditions, such as acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and oxidative (e.g., 3% H₂O₂) environments. Also, include control samples stored under normal conditions.
-
Time Points: Incubate the vials at a controlled temperature (e.g., 40°C) and collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
HPLC Analysis: Analyze the samples at each time point using a stability-indicating HPLC method.[5] The percentage of the parent compound remaining is calculated relative to the initial concentration (time 0).
Visualizing Experimental and Logical Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for comparing the two forms and the decision-making process for selecting the appropriate form.
References
- 1. pharmaoffer.com [pharmaoffer.com]
- 2. 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
A Comparative Pharmacological Guide to Dichlorophenylpiperazine Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced pharmacological differences between isomers of dichlorophenylpiperazine (DCPP) is crucial for targeted drug design and development. This guide provides an objective comparison of the known pharmacological properties of 1-(2,3-dichlorophenyl)piperazine (2,3-DCPP) and 1-(3,4-dichlorophenyl)piperazine (3,4-DCPP), supported by available experimental data, detailed experimental protocols, and signaling pathway visualizations.
Introduction to Dichlorophenylpiperazine Isomers
Dichlorophenylpiperazine is a chemical moiety found in various psychoactive compounds. The position of the chlorine atoms on the phenyl ring significantly influences the compound's pharmacological profile, leading to distinct interactions with neurotransmitter receptors and transporters. This guide focuses on the two most commonly studied isomers: 2,3-DCPP and 3,4-DCPP.
1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) is primarily known as a precursor and a major metabolite of the atypical antipsychotic aripiprazole.[1][2] Its pharmacological activity is predominantly characterized by its partial agonism at dopamine D2 and D3 receptors.[1][3]
1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP) , in contrast, is recognized for its effects on the serotonergic system, acting as a serotonin releaser via the serotonin transporter (SERT).[1] It also exhibits antagonist activity at β1-adrenergic receptors, albeit with lower affinity.[1]
Quantitative Pharmacological Data
Direct comparative quantitative data for the parent compounds, 2,3-DCPP and 3,4-DCPP, is sparse in publicly available literature. However, data from studies on derivatives of 2,3-DCPP provide valuable insights into its binding affinities and functional potencies.
Table 1: Receptor Binding Affinities (Ki) of 2,3-DCPP Derivatives
| Compound Derivative | Receptor | Ki (nM) | Reference |
| N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide | Human Dopamine D3 | 0.7 | [4] |
| N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide | Human Dopamine D2L | 93.3 | [4] |
| Cariprazine (a 2,3-DCPP derivative) | Human Dopamine D3 | 0.22 | [5] |
| Cariprazine (a 2,3-DCPP derivative) | Human Dopamine D2 | 0.49 | [5] |
Note: Lower Ki values indicate higher binding affinity.
Signaling Pathways
The distinct pharmacological profiles of 2,3-DCPP and 3,4-DCPP stem from their interaction with different signaling pathways.
1-(2,3-Dichlorophenyl)piperazine: Dopamine D2/D3 Receptor Pathway
As a partial agonist, 2,3-DCPP modulates the activity of dopamine D2 and D3 receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gαi/o).[2][6] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8] This pathway is crucial in regulating neuronal excitability and neurotransmitter release.
1-(3,4-Dichlorophenyl)piperazine: Serotonin Transporter (SERT) and β1-Adrenergic Receptor Pathways
The primary mechanism of 3,4-DCPP involves the serotonin transporter (SERT), a membrane protein responsible for the reuptake of serotonin from the synaptic cleft.[1] By acting as a serotonin releaser, 3,4-DCPP effectively increases the extracellular concentration of serotonin.
Additionally, 3,4-DCPP acts as an antagonist at β1-adrenergic receptors. These receptors are GPCRs coupled to a stimulatory G-protein (Gαs). Antagonism by 3,4-DCPP would block the downstream signaling cascade that involves the activation of adenylyl cyclase and an increase in cAMP levels.[9][10]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the pharmacological properties of dichlorophenylpiperazine isomers.
Radioligand Binding Assay for Dopamine D2/D3 Receptors
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Materials:
-
Cell membranes expressing human dopamine D2 or D3 receptors.
-
Radioligand (e.g., [³H]-Spiperone or [¹²⁵I]-Iodosulpride).
-
Test compound (DCPP isomer).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Cell membranes are incubated with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound.
-
The incubation is carried out at a specific temperature (e.g., room temperature) for a set period (e.g., 60-90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The data is analyzed to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Serotonin Transporter (SERT) Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of serotonin into cells expressing SERT.
Materials:
-
Cells stably expressing human SERT (e.g., HEK293 or CHO cells).
-
Radiolabeled serotonin ([³H]-5-HT).
-
Test compound (DCPP isomer).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation fluid.
Procedure:
-
Cells are plated in multi-well plates and allowed to adhere.
-
The cells are washed and pre-incubated with the test compound at various concentrations.
-
Radiolabeled serotonin is added to initiate the uptake reaction.
-
Uptake is allowed to proceed for a short period (e.g., 10-15 minutes) at 37°C.
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-5-HT.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The IC50 value for the inhibition of serotonin uptake is determined from the concentration-response curve.
Conclusion
The pharmacological profiles of 1-(2,3-dichlorophenyl)piperazine and 1-(3,4-dichlorophenyl)piperazine are distinctly different, primarily due to the positional isomerism of the chlorine atoms on the phenyl ring. 2,3-DCPP demonstrates a clear interaction with the dopaminergic system as a D2/D3 partial agonist, a profile inherited by its derivatives which show high affinity for these receptors. In contrast, 3,4-DCPP's activity is centered on the serotonergic and adrenergic systems, functioning as a serotonin releaser and a β1-adrenergic antagonist.
While direct comparative quantitative data for the parent isomers remains limited, the available information on their mechanisms of action and the pharmacological data of related derivatives provide a strong foundation for understanding their structure-activity relationships. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation and development of novel therapeutics targeting these pathways. Further research is warranted to fully elucidate the quantitative pharmacology of the parent DCPP isomers to enable a more precise comparison.
References
- 1. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Beta-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
A Comparative Analysis of Synthesis Routes for 1-(2,3-Dichlorophenyl)piperazine HCl
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways to a Key Aripiprazole Intermediate
1-(2,3-Dichlorophenyl)piperazine hydrochloride (DCPP HCl) is a critical starting material in the synthesis of the atypical antipsychotic medication aripiprazole. The efficiency, cost-effectiveness, and environmental impact of DCPP HCl synthesis are therefore of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of three distinct synthetic routes to DCPP HCl, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.
Comparative Data of Synthesis Routes
The following table summarizes the key quantitative metrics for three prominent synthesis routes to 1-(2,3-Dichlorophenyl)piperazine HCl, allowing for a direct comparison of their efficiencies and reaction conditions.
| Parameter | Route 1: Cyclization of 2,3-Dichloroaniline | Route 2: One-Pot Reaction from 2,3-Dichloronitrobenzene | Route 3: Diethanolamine and Hydrogen Bromide Route |
| Starting Materials | 2,3-Dichloroaniline, Bis(2-chloroethyl)amine hydrochloride | 2,3-Dichloronitrobenzene, Bis(2-chloroethyl)amine hydrochloride | Diethanolamine, Hydrogen bromide, 2,3-Dichloroaniline |
| Key Reagents | Protonic solvents (e.g., n-butanol, methanol) | Diethylene glycol ether, Iron powder, Ammonium chloride, Potassium iodide, Tetrabutylammonium bromide | Toluene, Sodium hydroxide |
| Reaction Temperature | 120-220 °C[1][2][3] | 130 °C[4] | 150 °C[5] |
| Reaction Time | 4-34 hours[1][2][6] | 20 hours[4] | ~6 hours (dropwise addition) + reaction time until completion[5] |
| Overall Yield | 59.5% - 65.6%[1][2][6] | 68.0% - 68.3%[4] | 71.2%[5] |
| Product Purity (HPLC) | >99.5%[1][2][6] | >99.0%[4] | 99.79%[5] |
| Number of Steps | One-pot cyclization and purification | One-pot reduction and cyclization | Two steps (in-situ generation of bromo intermediate) |
| Advantages | High purity, good yield, suitable for industrial production.[1][3] | Higher yield, one-pot procedure saves cost and is environmentally friendly.[4][7] | High yield and purity, avoids handling of toxic bis-(2-haloethyl)amine.[5] |
| Disadvantages | Long reaction times at lower temperatures, generation of acid waste gas.[7] | Use of multiple reagents. | High reaction temperature. |
Synthesis Routes Overview
The following diagram illustrates the logical flow of the three compared synthesis routes for 1-(2,3-Dichlorophenyl)piperazine HCl.
Caption: Comparative workflow of three synthesis routes for 1-(2,3-Dichlorophenyl)piperazine HCl.
Experimental Protocols
Below are the detailed experimental methodologies for the key reactions cited in this comparative guide.
Route 1: Cyclization of 2,3-Dichloroaniline
This protocol is based on the method described in patent CN102807536B.[1]
Procedure:
-
In a 500L electric heating reactor, add 100 kg of 2,3-dichloroaniline and start stirring.
-
Heat the reactor to 100°C.
-
Add 110 kg of bis(2-chloroethyl)amine hydrochloride solid in 5 batches while maintaining the temperature at 100°C.
-
After the addition is complete, continue to heat the mixture to 120°C and maintain this temperature for 34 hours.
-
After the reaction, stop heating and add 200 kg of n-butanol.
-
Reflux and stir for 1 hour, then cool to induce crystallization.
-
Collect the crude product by centrifugation.
-
Refine the crude product with 300 kg of methanol through cooling crystallization, centrifugation, and drying to obtain this compound.
Note: The patent also provides examples with different reactant ratios and reaction temperatures (160°C and 200°C), which result in higher yields and shorter reaction times.[2][6]
Route 2: One-Pot Reaction from 2,3-Dichloronitrobenzene
This protocol is adapted from the procedure outlined in patent CN107011288B.[4][7]
Procedure:
-
In a 500ml reaction flask, add 10g of 2,3-dichloronitrobenzene, 9.3g of bis(2-chloroethyl)amine hydrochloride, 100ml of diethylene glycol ether, 8.7g of iron powder, 14.0g of ammonium chloride, 125ml of purified water, 0.90g of potassium iodide, and 1.68g of tetrabutylammonium bromide.
-
Heat the mixture to 130°C and maintain for 20 hours.
-
After the reaction, cool the mixture to room temperature and filter by suction.
-
Add 100ml of acetone to the mother liquor and stir for 1.5 hours to induce crystallization.
-
Filter the crude product by suction and dry to obtain the solid product.
Route 3: Diethanolamine and Hydrogen Bromide Route
This protocol is based on the method described in a patent from Gaoyou City Organic Chem Factory.[5]
Procedure:
-
React diethanolamine with hydrogen bromide at high temperature to generate bis(2-bromoethyl)amine in situ.
-
At 150°C, slowly add 135.5 g of 2,3-dichloroaniline dropwise over approximately 6 hours.
-
Continue the reaction until the molar amount of a specified intermediate is less than 5%.
-
After the reaction is complete, slowly add 20% sodium hydroxide dropwise until the pH reaches 9-10, and maintain the temperature at 90-100°C for 1 hour to hydrolyze any residual bis(2-bromoethyl)amine.
-
Add 300 mL of toluene and stir for 1 hour.
-
Allow the layers to separate and discard the aqueous layer.
-
Recover the toluene from the organic layer and perform vacuum distillation on the residue, collecting the fractions at 170-175°C / 10 mmHg to obtain 1-(2,3-dichlorophenyl)piperazine.
This comparative guide is intended to provide a comprehensive overview of the available synthetic strategies for 1-(2,3-Dichlorophenyl)piperazine HCl. Researchers and drug development professionals are encouraged to consider the specific requirements of their application, including scale, cost, and environmental considerations, when selecting a synthesis route.
References
- 1. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 2. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride | Semantic Scholar [semanticscholar.org]
- 4. Preparation method of aripiprazole intermediate this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. Preparation method of 1-(2, 3-dichlorophenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 6. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN107011288B - A kind of preparation method of aripiprazole intermediate 1- (2,3- dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
A Comparative Guide to Analytical Method Validation for Impurities in 1-(2,3-Dichlorophenyl)piperazine HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of methods to detect and quantify impurities in 1-(2,3-Dichlorophenyl)piperazine HCl. This compound is a key starting material and potential impurity in the synthesis of active pharmaceutical ingredients (APIs) such as aripiprazole. Accurate and robust analytical methods are crucial for ensuring the quality, safety, and efficacy of the final drug product.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. In contrast, Gas Chromatography (GC), especially when coupled with a Mass Spectrometer (MS), is a powerful tool for the analysis of volatile and semi-volatile substances. The choice between these techniques depends on the specific impurities to be detected and the analytical objectives.
A summary of the performance of a typical HPLC-UV method and a representative GC-MS method for the analysis of impurities in arylpiperazine derivatives is presented below.
Table 1: Comparison of HPLC-UV and GC-MS Method Performance
| Parameter | HPLC-UV Method | GC-MS Method |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.002 - 0.156 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.008 - 0.312 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 79 - 108% |
| Precision (%RSD) | < 2.0% | < 15% |
Experimental Protocols
Detailed methodologies for both an HPLC-UV and a GC-MS method are provided below. These protocols serve as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is adapted from a patented procedure for the detection of related substances in 1-(2,3-Dichlorophenyl)piperazine HCl.[1]
Chromatographic Conditions:
-
Column: Octadecylsilane bonded silica (C18), 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: Acetonitrile : Disodium hydrogen phosphate buffer (5:95, v/v)
-
Mobile Phase B: Acetonitrile : Phosphoric acid (95:5, v/v)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 100 0 10 100 0 30 0 100 40 0 100 41 100 0 | 50 | 100 | 0 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
Dissolve an accurately weighed quantity of 1-(2,3-Dichlorophenyl)piperazine HCl in a suitable solvent (e.g., acetonitrile) to obtain a known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a representative method for the analysis of piperazine derivatives and can be adapted for 1-(2,3-Dichlorophenyl)piperazine HCl and its volatile impurities.[2]
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 min
-
Ramp to 150°C at 10°C/min, hold for 5 min
-
Ramp to 300°C at 7.5°C/min, hold for 2 min
-
-
Injection Port Temperature: 280°C
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full Scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.
Sample Preparation and Derivatization:
For non-volatile impurities, derivatization may be necessary to increase volatility. A common derivatizing agent for amines is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile).
-
Add the derivatizing agent and an internal standard.
-
Heat the mixture to ensure complete reaction.
-
Inject an aliquot of the derivatized solution into the GC-MS.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for method validation and a logical relationship for selecting an appropriate analytical technique.
Analytical Method Validation Workflow
Technique Selection Logic
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of impurities in 1-(2,3-Dichlorophenyl)piperazine HCl. HPLC is a robust and widely applicable method, particularly for non-volatile impurities. GC-MS offers high sensitivity and specificity for volatile impurities and can be a valuable complementary technique. The selection of the most appropriate method will depend on the specific impurity profile of the material and the regulatory requirements. A thorough method validation according to ICH guidelines is essential to ensure the reliability of the analytical data and the quality of the final pharmaceutical product.
References
Immunoassay Cross-Reactivity Profile: A Comparative Guide for 1-(2,3-Dichlorophenyl)piperazine HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 1-(2,3-Dichlorophenyl)piperazine HCl (DCPP HCl) in common immunoassays. Due to the limited availability of direct experimental data for DCPP HCl, this document leverages data from its parent drug, aripiprazole, and structurally similar piperazine derivatives to inform on potential interferences. The primary objective is to equip researchers with the necessary information to anticipate and mitigate potential false-positive results in toxicological and clinical screening.
Executive Summary
1-(2,3-Dichlorophenyl)piperazine HCl is a significant metabolite of the atypical antipsychotic aripiprazole. Case reports and studies have documented that aripiprazole can lead to false-positive results in urine drug screens, particularly for amphetamines.[1][2][3] This interference is often attributed to the cross-reactivity of its metabolites. While specific quantitative cross-reactivity data for DCPP HCl is not widely published, data from the structurally analogous compound, meta-chlorophenylpiperazine (m-CPP), a metabolite of trazodone, demonstrates significant cross-reactivity with amphetamine immunoassays.[4][5][6] This guide presents the available data for related compounds to infer the cross-reactivity potential of DCPP HCl and provides a detailed protocol for its experimental determination.
Comparative Cross-Reactivity Data
The following table summarizes the available cross-reactivity data for compounds structurally related to DCPP HCl. It is critical to note the absence of direct data for DCPP HCl and to consider the presented data as indicative of potential cross-reactivity.
| Compound | Immunoassay (Target Analyte) | Concentration Tested | Observed Cross-Reactivity/Result | Reference |
| Aripiprazole | Amphetamine Urine Drug Screen | Not specified (ingestion) | False Positive | [1][2][3] |
| meta-chlorophenylpiperazine (m-CPP) | Roche Amphetamines II Immunoassay | 200 - 20,000 µg/L | Strong association with immunoreactivity | [4][6] |
| meta-chlorophenylpiperazine (m-CPP) | Thermo Scientific DRI Amphetamines Immunoassay | Various | Causes false-positive results | [7][8] |
| Trazodone (via m-CPP metabolite) | Amphetamine Immunoassay | Therapeutic Dosing | Can produce sufficient m-CPP for false positives | [1][5] |
| 1-Benzylpiperazine | Emit® II Plus – Amphetamines (300 ng/mL cutoff) | 300 µg/mL | Negative | [9] |
| 1-Benzylpiperazine | Emit® II Plus – Amphetamines (500 ng/mL cutoff) | 460 µg/mL | Negative | [9] |
Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA
To definitively ascertain the cross-reactivity of DCPP HCl, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the recommended method.[7] This technique measures the ability of the test compound (DCPP HCl) to compete with a labeled antigen for a limited number of antibody binding sites.
Objective: To calculate the percent cross-reactivity of DCPP HCl in a specific immunoassay.
Materials:
-
Microtiter plates pre-coated with the target antigen of the immunoassay .
-
1-(2,3-Dichlorophenyl)piperazine HCl standard solutions of known concentrations.
-
The target analyte of the immunoassay (e.g., d-amphetamine) as a standard.
-
Specific primary antibody for the target analyte.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., 3% BSA in PBS).
-
Microplate reader.
Procedure:
-
Plate Preparation: Use microtiter plates pre-coated with the antigen corresponding to the immunoassay being tested. If not pre-coated, coat the wells with the target antigen and incubate overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well and incubate for at least one hour at room temperature to prevent non-specific binding.
-
Competition:
-
Prepare serial dilutions of the DCPP HCl standard and the target analyte standard.
-
Add a fixed amount of the primary antibody to each well.
-
Add the different concentrations of either the DCPP HCl standard or the target analyte standard to the wells.
-
Incubate for a specified time (e.g., 2 hours at room temperature) to allow for competitive binding.
-
-
Washing: Wash the wells three times with wash buffer to remove unbound antibodies and antigens.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for one hour at room temperature.
-
Washing: Wash the wells three to five times with wash buffer.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Measure the optical density (OD) of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis:
-
Plot a standard curve of the OD values against the known concentrations of the target analyte.
-
Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).
-
Similarly, determine the IC50 for DCPP HCl.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of DCPP HCl) x 100
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental process and the underlying mechanism of cross-reactivity, the following diagrams are provided.
Competitive Immunoassay Workflow
Mechanism of Cross-Reactivity
Conclusion and Recommendations
The structural similarity of 1-(2,3-Dichlorophenyl)piperazine HCl to compounds known to cross-react in common immunoassays, such as m-CPP, strongly suggests a high potential for interference, particularly in amphetamine screening panels. While direct quantitative data for DCPP HCl is lacking, the evidence presented in this guide underscores the importance of exercising caution when interpreting immunoassay results from individuals known to be taking aripiprazole.
It is strongly recommended that:
-
Positive immunoassay results in patients on aripiprazole therapy be considered presumptive and confirmed by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Researchers conducting studies involving DCPP HCl perform validation experiments, such as the competitive ELISA protocol detailed herein, to determine its specific cross-reactivity profile with the immunoassays being utilized.
-
Laboratories and clinicians remain aware of the potential for false-positive results due to aripiprazole and its metabolites to avoid misinterpretation of results and inappropriate clinical decisions.
References
- 1. Trazodone and False-Positive Drug Tests Frequency [legendsrecovery.com]
- 2. Quantitative levels of aripiprazole parent drug and metabolites in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Case Reports of Aripiprazole Causing False-Positive Urine Amphetamine Drug Screens in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The trazodone metabolite meta-chlorophenylpiperazine can cause false-positive urine amphetamine immunoassay results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. Solriamfetol and m-chlorophenylpiperazine cause false positive amphetamine results on urine drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. wakemed.org [wakemed.org]
A Comparative Guide to Catalysts in Ammonia Synthesis: Iron vs. Ruthenium
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of traditional iron-based catalysts and more novel ruthenium-based catalysts in the synthesis of ammonia. The information presented is supported by experimental data to aid in catalyst selection and process optimization.
The Haber-Bosch process, the industrial method for ammonia synthesis, is critically dependent on the catalyst employed. For over a century, iron-based catalysts have been the industry standard. However, ruthenium-based catalysts have emerged as a more active alternative, particularly at lower temperatures and pressures. This guide delves into a comparative analysis of these two catalytic systems, presenting quantitative performance data and detailed experimental protocols.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for iron- and ruthenium-based catalysts in ammonia synthesis under various experimental conditions.
| Catalyst | Operating Temperature (°C) | Operating Pressure (bar) | H₂/N₂ Ratio | Ammonia Concentration/Yield | Source |
| Iron (A301) | 375 - 400 | 100 | 3 | Lower activity than Ru catalyst | [1] |
| Ruthenium (Ru/C) | 375 - 400 | 100 | 3 | 33.5% - 37.6% higher activity than iron catalyst | [1] |
| Iron-based | 430 - 480 | 150 | - | Optimal temperature range for A301 catalyst | [1] |
| Ruthenium-based | 360 - 400 | 50 - 100 | - | High activity and stability | [1] |
| Iron-based | 400 - 450 | 100 | - | Achieved ~52 kg/h ammonia yield with 40kg catalyst | [2] |
| Ruthenium-based | 380 | 100 | - | Achieved 58 kg/h ammonia yield with 40kg catalyst | [2] |
| Iron-based | 350 - 450 | 10 - 80 | 1.5 - 3.0 | Lower NH₃ formation rate compared to Ru/CeO₂ | [3] |
| Ruthenium (Ru/CeO₂) | 350 - 450 | 10 - 80 | 1.5 - 3.0 | Higher NH₃ formation rate, more sensitive to H₂/N₂ ratio | [3] |
Experimental Protocols
The following are generalized experimental methodologies for comparing the performance of iron- and ruthenium-based catalysts in ammonia synthesis. These protocols are synthesized from multiple sources to provide a comprehensive overview.
Catalyst Preparation and Activation
Iron-Based Catalyst (e.g., A301, a fused iron catalyst):
-
The catalyst is typically a pre-reduced industrial-grade iron catalyst promoted with oxides such as K₂O, Al₂O₃, and CaO.[4][5]
-
The catalyst is crushed and sieved to a particle size of 250 to 500 μm to minimize mass transfer limitations.[3]
-
Activation is performed in a fixed-bed reactor.
-
A specific mass of the catalyst (e.g., 4 g) is loaded into the reactor.[3]
-
The catalyst is reduced under a flow of a stoichiometric mixture of H₂ and N₂ (e.g., 3:1 ratio) at elevated temperature and pressure (e.g., 425 °C and 80 bar) for an extended period (e.g., 12 hours).[3]
Ruthenium-Based Catalyst (e.g., Ru/CeO₂ or Ru/C):
-
Ruthenium catalysts are typically prepared by impregnating a high-surface-area support (e.g., ceria or graphitized carbon) with a ruthenium precursor, such as ruthenium trichloride (RuCl₃).[6]
-
The catalyst is then dried and calcined.
-
Promoters, such as barium or cesium, can be added in a subsequent impregnation step.[7]
-
The catalyst is crushed and sieved to a particle size of 250 to 500 μm.[3]
-
Activation involves reducing the catalyst in a flow of H₂ and N₂. For a Ru/CeO₂ catalyst, this can be done at 500 °C and ambient pressure for 5 hours.[3]
Catalytic Activity Measurement
-
The activated catalyst is tested in a high-pressure fixed-bed reactor.
-
A feed gas mixture of nitrogen and hydrogen, typically in a 1:3 molar ratio, is introduced into the reactor at a controlled flow rate.[1]
-
The reaction is carried out under a range of temperatures (e.g., 350-450 °C) and pressures (e.g., 10-80 bar).[3]
-
The composition of the outlet gas stream is analyzed using techniques such as Fourier-transform infrared spectroscopy (FTIR) to determine the concentration of ammonia.[8]
-
The ammonia synthesis rate is calculated based on the ammonia concentration, gas flow rate, and the amount of catalyst used.
Mandatory Visualization
The following diagrams illustrate the key processes and relationships in the comparative study of ammonia synthesis catalysts.
Caption: Experimental workflow for comparing iron and ruthenium catalysts.
Caption: Simplified reaction pathway for the Haber-Bosch process.
The dissociative adsorption of dinitrogen is widely considered the rate-determining step (RDS) in the Haber-Bosch process for both iron and ruthenium catalysts.[9] Ruthenium catalysts, however, generally exhibit a lower activation energy for this step, contributing to their higher activity, especially at lower temperatures.[3] The choice between an iron-based and a ruthenium-based catalyst will ultimately depend on the specific operating conditions, economic considerations, and desired performance characteristics of the ammonia synthesis process.
References
- 1. researchgate.net [researchgate.net]
- 2. air.unimi.it [air.unimi.it]
- 3. Reaction kinetics for ammonia synthesis using ruthenium and iron based catalysts under low temperature and pressure conditions - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D4SE00254G [pubs.rsc.org]
- 4. Industrial catalysts - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. CN101053834A - Ruthenium-based ammonia synthesis catalyst and its preparation method - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Haber process - Wikipedia [en.wikipedia.org]
A Comparative Review of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride: Applications and Alternatives in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 1-(2,3-Dichlorophenyl)piperazine hydrochloride (DCPP HCl), a key chemical intermediate and pharmacologically active compound. Primarily recognized as a crucial precursor in the synthesis of the atypical antipsychotic aripiprazole, DCPP HCl and its derivatives have garnered significant interest for their interactions with dopamine and serotonin receptors.[1][2] This document will objectively compare the performance of DCPP HCl and its closely related analogues with other relevant compounds, supported by experimental data, to guide further research and drug development endeavors.
Overview of this compound (DCPP HCl)
DCPP HCl is a phenylpiperazine derivative that serves as a vital building block in the synthesis of several psychoactive compounds, most notably aripiprazole and cariprazine.[2] Beyond its role as a synthetic intermediate, DCPP is also a human metabolite of aripiprazole and exhibits its own pharmacological activity.[3] It has been identified as a partial agonist at dopamine D2 and D3 receptors, a mechanism of action shared with aripiprazole and other third-generation antipsychotics.[3] Its activity at serotonin receptors is less clearly defined but is an area of ongoing investigation.[4]
Comparative Analysis of Receptor Binding Affinities
The therapeutic efficacy and side-effect profile of antipsychotic agents are largely dictated by their binding affinities for various neurotransmitter receptors. While specific binding affinity data for 1-(2,3-Dichlorophenyl)piperazine (DCPP) is not extensively available in publicly accessible literature, we can infer its profile from its close structural analogue and major metabolite of aripiprazole, dehydroaripiprazole (OPC-14857). The following table compares the binding affinities (Ki, in nM) of aripiprazole and dehydroaripiprazole at key dopamine and serotonin receptors. Lower Ki values indicate a higher binding affinity.
| Compound | Dopamine D2 | Dopamine D3 | Serotonin 5-HT1A | Serotonin 5-HT2A |
| Aripiprazole | 0.34[2] | 0.8[2] | 1.7[2] | 3.4[2] |
| Dehydroaripiprazole (OPC-14857) | ~0.34[1] | - | ~4.4[1] | ~8.7[1] |
Comparative Analysis of In Vitro Functional Activity
The functional activity of a compound at a receptor determines whether it acts as an agonist, antagonist, or partial agonist. This is a critical determinant of its overall pharmacological effect. The intrinsic activity (IA) represents the maximal effect of a compound relative to the endogenous agonist. The following table summarizes the intrinsic activity of aripiprazole and its metabolite, dehydroaripiprazole, at different human dopamine D2 and D3 receptor subtypes, as determined by the inhibition of forskolin-stimulated cAMP accumulation.[3]
| Compound | D2S | D2L | D3 Ser-9 | D3 Gly-9 |
| Dopamine | 100% | 100% | 100% | 100% |
| Aripiprazole | 25.1 ± 2.2% | 27.5 ± 1.5% | 45.6 ± 3.1% | 44.5 ± 2.9% |
| Dehydroaripiprazole (OPC-14857) | 26.2 ± 1.8% | 28.1 ± 1.1% | 43.8 ± 2.5% | 41.7 ± 2.1% |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Dopamine D2 Receptor Partial Agonist Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Experimental Workflow for cAMP Functional Assay.
Detailed Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., DCPP HCl) for the dopamine D2 receptor.
Materials:
-
Membrane Preparation: Crude membrane preparations from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]Spiperone or [3H]Raclopride at a concentration close to its Kd.
-
Non-specific Binding Determinant: Haloperidol or sulpiride at a high concentration (e.g., 1-10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates, glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine), cell harvester, and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific determinant), and competition (membranes + radioligand + varying concentrations of the test compound).
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[5]
cAMP Functional Assay for Dopamine D2 Receptor Partial Agonism
Objective: To determine the functional activity (EC50 and intrinsic activity) of a test compound at the dopamine D2 receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor (long or short isoform).
-
Adenylyl Cyclase Activator: Forskolin.
-
Test Compound: DCPP HCl or other compounds of interest.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA).
-
96- or 384-well assay plates.
Procedure:
-
Cell Plating: Seed the cells into assay plates and grow to 80-90% confluency.
-
Assay Buffer Exchange: Replace the culture medium with a stimulation buffer.
-
Compound Addition: Add serial dilutions of the test compound to the wells. For antagonist mode, pre-incubate with the test compound before adding a fixed concentration of dopamine.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate at room temperature for the time specified by the cAMP detection kit manufacturer.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the kit instructions.
-
Data Analysis: Generate dose-response curves by plotting the cAMP concentration against the logarithm of the test compound concentration. Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values. Calculate the intrinsic activity relative to a full agonist (e.g., dopamine).[6][7]
Conclusion
This compound is a compound of significant interest due to its dual role as a key pharmaceutical intermediate and a pharmacologically active molecule. Its partial agonism at dopamine D2 and D3 receptors places it within a critical class of compounds for the treatment of neuropsychiatric disorders. The comparative data presented for its close analogue, dehydroaripiprazole, alongside aripiprazole, provides a valuable benchmark for its potential performance. The detailed experimental protocols supplied herein offer a robust framework for researchers to further elucidate the pharmacological profile of DCPP HCl and to explore the development of novel therapeutics with similar mechanisms of action. Future studies directly characterizing the binding and functional properties of DCPP HCl are warranted to fully understand its therapeutic potential and to refine its comparison with existing and emerging alternatives.
References
- 1. benchchem.com [benchchem.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
A Head-to-Head Comparison of Aripiprazole and Cariprazine Synthesis Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the synthetic pathways and key intermediates of two prominent atypical antipsychotics: aripiprazole and cariprazine. By presenting detailed experimental protocols, quantitative data, and visual representations of synthetic routes, this document aims to equip researchers and drug development professionals with the critical information needed to evaluate and optimize the synthesis of these important active pharmaceutical ingredients (APIs).
Introduction
Aripiprazole and cariprazine are both second-generation antipsychotics that act as partial agonists at dopamine D2 receptors. While they share a common pharmacophore in the form of 1-(2,3-dichlorophenyl)piperazine, their overall molecular structures and, consequently, their synthetic routes, exhibit significant differences. This comparison focuses on the practical aspects of their synthesis, highlighting the chemistry, efficiency, and complexity associated with their key intermediates.
Aripiprazole Synthesis: A Convergent and Efficient Pathway
The industrial synthesis of aripiprazole is a well-established and highly efficient process, typically following a convergent strategy. This approach involves the synthesis of two key intermediates that are then coupled to form the final molecule.[1]
The primary intermediates in aripiprazole synthesis are:
-
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one: This intermediate provides the quinolinone core and the butoxy linker.
-
1-(2,3-dichlorophenyl)piperazine: This intermediate is the crucial pharmacophore responsible for receptor binding.[2]
The synthesis of these intermediates and their final coupling are outlined below.
Experimental Protocols and Quantitative Data for Aripiprazole Intermediates
Table 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
| Parameter | Value | Reference |
| Starting Material | 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | [2] |
| Reagent | 1,4-dibromobutane (3 molar equivalents) | [3] |
| Base | Potassium Carbonate (K₂CO₃) | [2] |
| Solvent | N,N-dimethylformamide (DMF) | [3] |
| Temperature | 40-45 °C | [3] |
| Reaction Time | 4-5 hours | [2] |
| Yield | ~81% | [3] |
| Purity (HPLC) | ~86% (crude) | [3] |
Experimental Protocol: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 3 molar equivalents of 1,4-dibromobutane, and potassium carbonate in N,N-dimethylformamide is heated to 40-45°C.[3] The reaction is maintained at this temperature for 4-5 hours.[2] After completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product can be purified by recrystallization.[3]
Table 2: Synthesis of 1-(2,3-dichlorophenyl)piperazine Hydrochloride
| Parameter | Value | Reference |
| Starting Material | 2,3-dichloroaniline | [4][5] |
| Reagent | bis(2-chloroethyl)amine hydrochloride | [5] |
| Catalyst/Solvent | p-Toluenesulfonic acid, Tetrabutylammonium bromide, Xylene | [4] |
| Temperature | 130-135 °C | [4] |
| Reaction Time | 48 hours | [4] |
| Yield | ~88% | [4] |
| Purity (HPLC) | >99.5% (after purification) | [5][6] |
Experimental Protocol: Synthesis of 1-(2,3-dichlorophenyl)piperazine
To a stirred solution of 2,3-dichloroaniline and bis(2-chloroethyl)amine in xylene, p-toluenesulfonic acid and tetrabutylammonium bromide are added.[4] The resulting mixture is heated at 130-135°C for 48 hours.[4] After the reaction is complete, the mixture is cooled, and the pH is adjusted to 6-7 with aqueous ammonia. The product is extracted with an organic solvent, dried, and concentrated under reduced pressure.[4] For the hydrochloride salt, the reaction can be carried out solvent-free at elevated temperatures (120-220°C) between 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride, followed by purification with a methanol/water mixture to yield the final product with high purity.[6][7]
Aripiprazole Synthesis Workflow
Cariprazine Synthesis: A More Linear and Stereochemically Complex Route
The synthesis of cariprazine is a more intricate process compared to aripiprazole, often involving a more linear sequence of reactions and the critical establishment of a trans stereochemistry on a cyclohexane ring. A common intermediate shared with aripiprazole synthesis is 1-(2,3-dichlorophenyl)piperazine. The complexity arises from the construction of the substituted cyclohexyl ethylamine moiety and its subsequent elaboration.
Key intermediates in a common synthetic route to cariprazine include:
-
trans-4-Aminocyclohexyl acetic acid derivatives: These form the core of the cyclohexane linker.
-
trans-4-{[(Dimethylamino)carbonyl]amino}cyclohexyl)acetic acid: This intermediate incorporates the dimethylurea functional group.
-
1-(2,3-dichlorophenyl)piperazine: The same key pharmacophore as in aripiprazole.
Experimental Protocols and Quantitative Data for Cariprazine Intermediates
A representative industrial synthesis of cariprazine involves several steps, with key transformations summarized below.
Table 3: Synthesis of trans-4-{[(Dimethylamino)carbonyl]amino}cyclohexyl)acetic acid
| Parameter | Value | Reference |
| Starting Material | (trans-4-amino-cyclohexyl)-acetic acid ethyl ester hydrochloride | [1] |
| Step 1: Hydrolysis | Aqueous NaOH | [8] |
| Step 2: Ureation | Dimethylcarbamoyl chloride, Base (e.g., NaHCO₃) | [1] |
| Overall Yield | Not explicitly stated in a single source, multi-step process. | |
| Purity | High purity achieved through crystallization. | [9] |
Experimental Protocol: Synthesis of trans-4-{[(Dimethylamino)carbonyl]amino}cyclohexyl)acetic acid
(trans-4-amino-cyclohexyl)-acetic acid ethyl ester hydrochloride is first hydrolyzed to trans-4-aminocyclohexyl)acetic acid using a base like sodium hydroxide. The resulting amino acid is then reacted with a dimethylcarbamoyl derivative, such as dimethylcarbamoyl chloride, in the presence of an alkaline reagent like sodium bicarbonate to yield (trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl) acetic acid.[1]
Table 4: Synthesis of 1,1-dimethyl-3-[trans-4-(2-oxo-2-(4-(2,3-dichlorophenyl)piperazin-1-yl-ethyl)cyclohexyl]urea
| Parameter | Value | Reference |
| Starting Material | trans-4-{[(Dimethylamino)carbonyl]amino}cyclohexyl)acetic acid | [1] |
| Reagent | 1-(2,3-dichlorophenyl)piperazine | [1] |
| Coupling Agent | Carbonyldiimidazole | [1][8] |
| Solvent | Dichloromethane or other aprotic solvents | [1] |
| Yield | Not explicitly stated, but part of a multi-step synthesis. |
Experimental Protocol: Synthesis of the Amide Intermediate
trans-4-{[(Dimethylamino)carbonyl]amino}cyclohexyl)acetic acid is activated with a coupling agent like carbonyldiimidazole in a suitable solvent. To this activated intermediate, 1-(2,3-dichlorophenyl)piperazine is added to form the amide, 1,1-dimethyl-3-[trans-4-(2-oxo-2-(4-(2,3-dichlorophenyl)piperazin-1-yl-ethyl)cyclohexyl]urea.[1]
The final step to cariprazine involves the reduction of the amide carbonyl group.
Table 5: Final Reduction to Cariprazine
| Parameter | Value | Reference |
| Starting Material | 1,1-dimethyl-3-[trans-4-(2-oxo-2-(4-(2,3-dichlorophenyl)piperazin-1-yl-ethyl)cyclohexyl]urea | [1] |
| Reducing Agent | Borane complex (e.g., borane-tetrahydrofuran complex) | [8] |
| Yield | 81.0% for the borane adduct formation and subsequent hydrolysis | [1] |
| Purity | High purity after conversion to hydrochloride salt. |
Experimental Protocol: Final Reduction
The amide intermediate is reduced using a borane complex to form a cariprazine-borane adduct. This adduct is then hydrolyzed, typically with an acid, to yield cariprazine.[1]
Cariprazine Synthesis Workflow
Head-to-Head Comparison of Synthesis Intermediates
| Feature | Aripiprazole | Cariprazine |
| Key Intermediate 1 | 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | trans-4-{[(Dimethylamino)carbonyl]amino}cyclohexyl)acetic acid |
| Key Intermediate 2 | 1-(2,3-dichlorophenyl)piperazine | 1-(2,3-dichlorophenyl)piperazine |
| Synthesis Strategy | Convergent | More Linear |
| Stereochemical Control | No major stereochemical challenges. | Critical trans stereochemistry on the cyclohexane ring. |
| Number of Key Steps | Fewer key bond-forming steps in the final coupling. | More sequential steps to build the key cyclohexane intermediate. |
| Common Intermediate | 1-(2,3-dichlorophenyl)piperazine | 1-(2,3-dichlorophenyl)piperazine |
Signaling Pathway Overview
Both aripiprazole and cariprazine exert their therapeutic effects through modulation of dopamine and serotonin receptor signaling pathways. Their primary mechanism of action is as partial agonists at dopamine D2 receptors.
Aripiprazole and cariprazine also interact with various serotonin receptors, which contributes to their overall pharmacological profile and efficacy in treating a range of symptoms.
Conclusion
The syntheses of aripiprazole and cariprazine, while sharing a common intermediate, present distinct challenges and considerations for process chemists. Aripiprazole synthesis is characterized by a robust and convergent approach with well-optimized conditions for its key intermediates. In contrast, cariprazine synthesis is more linear and requires careful control of stereochemistry in the formation of the trans-substituted cyclohexane ring. The choice of synthetic route for cariprazine can significantly impact the overall efficiency, cost, and impurity profile of the final API. This guide provides a foundational comparison to aid researchers in navigating the synthetic landscapes of these two important antipsychotic drugs.
References
- 1. WO2018007986A1 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Com...: Ingenta Connect [ingentaconnect.com]
- 5. CN114539185A - Preparation method of cariprazine and intermediate thereof - Google Patents [patents.google.com]
- 6. Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) [quickcompany.in]
- 7. WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic Comparison of 1-(2,3-Dichlorophenyl)piperazine HCl Batches: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive spectroscopic comparison of different batches of 1-(2,3-Dichlorophenyl)piperazine HCl, a key intermediate in pharmaceutical synthesis. Intended for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols and presents comparative data to aid in quality control and batch-to-batch consistency assessment. The objective is to equip scientific professionals with the necessary tools to identify potential impurities and variations through spectroscopic analysis.
Introduction
1-(2,3-Dichlorophenyl)piperazine hydrochloride is a critical starting material in the synthesis of several active pharmaceutical ingredients (APIs). The purity and consistency of this compound are paramount to ensure the safety and efficacy of the final drug product. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are powerful tools for the structural elucidation and purity assessment of chemical compounds.[1][2] This guide details the application of these techniques for the comparative analysis of different batches of 1-(2,3-Dichlorophenyl)piperazine HCl.
Potential impurities in 1-(2,3-Dichlorophenyl)piperazine HCl can arise from the synthesis process, which often involves the reaction of 2,3-dichloroaniline with a piperazine precursor. Common impurities may include unreacted starting materials, such as 2,3-dichloroaniline, and related isomers formed during the reaction, like 1-(2-chlorophenyl)piperazine and 1-(3-chlorophenyl)piperazine.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of 1-(2,3-Dichlorophenyl)piperazine HCl and its potential impurities. These tables are designed to facilitate a direct comparison and aid in the identification of contaminants in a given batch.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | Piperazine Protons (-CH₂-N-Ar) | Piperazine Protons (-CH₂-NH-) |
| 1-(2,3-Dichlorophenyl)piperazine HCl (Reference) | ~7.2-7.4 (m, 3H) | ~3.2-3.4 (m, 4H) | ~3.1-3.3 (m, 4H) |
| 2,3-Dichloroaniline | 6.6-7.1 (m, 3H) | - | - |
| 1-(2-Chlorophenyl)piperazine | 6.9-7.4 (m, 4H) | ~3.0-3.2 (t, 4H) | ~3.0-3.2 (t, 4H) |
| 1-(3-Chlorophenyl)piperazine HCl | 6.8-7.3 (m, 4H) | ~3.2-3.5 (m, 4H) | ~3.1-3.3 (m, 4H) |
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | Aromatic C-Cl | Other Aromatic C | Piperazine C-N-Ar | Piperazine C-NH |
| 1-(2,3-Dichlorophenyl)piperazine HCl (Reference) | ~133, ~128 | ~127, ~125, ~119 | ~53 | ~45 |
| 2,3-Dichloroaniline | ~133, ~118 | ~145, ~127, ~120, ~116 | - | - |
| 1-(2-Chlorophenyl)piperazine | ~130 | ~150, ~128, ~127, ~124, ~120 | ~51 | ~46 |
| 1-(3-Chlorophenyl)piperazine HCl | ~135 | ~152, ~131, ~121, ~117, ~115 | ~48 | ~45 |
Table 3: Comparative FTIR Data (Key Absorption Bands in cm⁻¹)
| Compound | N-H Stretch | Aromatic C-H Stretch | C-N Stretch (Aromatic) | C-Cl Stretch |
| 1-(2,3-Dichlorophenyl)piperazine HCl (Reference) | 2400-2700 (broad, salt) | 3000-3100 | 1220-1250 | 780-820 |
| 2,3-Dichloroaniline | 3300-3500 (sharp, primary amine) | 3000-3100 | 1250-1300 | 770-810 |
| 1-(2-Chlorophenyl)piperazine | 3200-3400 (secondary amine) | 3000-3100 | 1230-1260 | 740-780 |
| 1-(3-Chlorophenyl)piperazine HCl | 2400-2700 (broad, salt) | 3000-3100 | 1230-1260 | 770-810 |
Table 4: Comparative Mass Spectrometry Data (m/z of Key Fragments)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 1-(2,3-Dichlorophenyl)piperazine (Free Base) | 230/232/234 | 188, 161, 146 |
| 2,3-Dichloroaniline | 161/163/165 | 126, 90 |
| 1-(2-Chlorophenyl)piperazine | 196/198 | 154, 139, 111 |
| 1-(3-Chlorophenyl)piperazine | 196/198 | 154, 139, 111 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accurate comparison between batches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To identify the chemical structure and quantify impurities based on the unique chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 10-20 mg of the 1-(2,3-Dichlorophenyl)piperazine HCl batch sample in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of an internal standard (e.g., TMS) for chemical shift referencing.
-
¹H NMR Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Spectral width: 0 to 200 ppm
-
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the main compound to any identified impurities. Compare the chemical shifts in both ¹H and ¹³C spectra to the reference data in Tables 1 and 2.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify functional groups and compare the overall "fingerprint" of different batches against a reference standard.
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid 1-(2,3-Dichlorophenyl)piperazine HCl powder directly onto the ATR crystal.
-
Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Analysis: Compare the positions and relative intensities of the absorption bands with the reference data in Table 3. Pay close attention to the N-H stretching region to differentiate between the hydrochloride salt and potential free base impurities, and the fingerprint region (below 1500 cm⁻¹) for overall batch-to-batch consistency.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the compound and identify impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation of components.
-
Sample Preparation (for LC-MS): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acquisition Parameters (Electrospray Ionization - ESI):
-
Ionization mode: Positive
-
Mass range: 50-500 m/z
-
-
Data Analysis: Analyze the mass spectrum for the molecular ion peak corresponding to the free base of 1-(2,3-Dichlorophenyl)piperazine (m/z 230) and its isotopic pattern. Look for the presence of molecular ions corresponding to potential impurities as listed in Table 4. Analyze the fragmentation patterns to confirm the identity of any detected compounds.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of different batches of 1-(2,3-Dichlorophenyl)piperazine HCl.
Hypothetical Signaling Pathway
1-(2,3-Dichlorophenyl)piperazine is a precursor to several centrally acting drugs. The following diagram illustrates a hypothetical signaling pathway where a drug derived from this precursor might act, for instance, as a modulator of a G-protein coupled receptor (GPCR).
Conclusion
The spectroscopic methods detailed in this guide provide a robust framework for the quality control of 1-(2,3-Dichlorophenyl)piperazine HCl batches. By systematically applying NMR, FTIR, and MS analyses and comparing the results to the provided reference data, researchers can confidently assess the identity, purity, and consistency of this critical pharmaceutical intermediate. Adherence to these protocols will contribute to the overall quality and safety of the final drug products.
References
A Comparative Cost-Benefit Analysis of Synthesis Methods for 1-(2,3-Dichlorophenyl)piperazine HCl
For Researchers, Scientists, and Drug Development Professionals
1-(2,3-Dichlorophenyl)piperazine HCl (DCPP HCl) is a key intermediate in the synthesis of several psychoactive drugs, including the atypical antipsychotic Aripiprazole. The efficiency, cost-effectiveness, and safety of DCPP HCl synthesis are therefore of significant interest to the pharmaceutical industry. This guide provides a detailed cost-benefit analysis of four distinct synthesis methods, offering experimental data to support an objective comparison of their performance.
Executive Summary
Four primary methods for the synthesis of 1-(2,3-Dichlorophenyl)piperazine HCl are evaluated:
-
Method 1: Classical Thermal Cyclization. This widely used industrial method involves the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride at elevated temperatures.
-
Method 2: Catalyzed Thermal Cyclization. A variation of the classical method, this approach utilizes catalysts such as p-toluenesulfonic acid (PTSA) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to improve reaction conditions.
-
Method 3: Diethanolamine and Hydrogen Bromide Route. This method involves the in-situ formation of the bis(2-bromoethyl)amine equivalent from diethanolamine and hydrogen bromide, followed by reaction with 2,3-dichloroaniline.
-
Method 4: Microwave-Assisted Synthesis. This modern approach utilizes microwave irradiation to accelerate the reaction between 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride.
The analysis reveals that while the Classical Thermal Cyclization offers a straightforward, high-purity route, it often requires harsh conditions and long reaction times. The Catalyzed Thermal Cyclization and Microwave-Assisted Synthesis present compelling alternatives with significantly reduced reaction times and potentially higher yields, making them attractive for process optimization. The Diethanolamine and Hydrogen Bromide Route offers the benefit of avoiding the direct handling of the hazardous bis(2-haloethyl)amine hydrochloride.
Quantitative Data Comparison
The following table summarizes the key quantitative metrics for each synthesis method. Costs are estimated based on commercially available reagent prices and may vary depending on supplier and scale.
| Metric | Method 1: Classical Thermal Cyclization[1][2] | Method 2: Catalyzed Thermal Cyclization[3] | Method 3: Diethanolamine & HBr Route | Method 4: Microwave-Assisted Synthesis[4] |
| Yield | 59.5% - 65.6% | ~88% | 65.6% - 71.2% | 81% - 82% |
| Purity (HPLC) | >99.5% | Not explicitly stated, but used directly in next step | >99.5% | Not explicitly stated |
| Reaction Time | 4 - 34 hours | 48 hours | ~6 - 9 hours | Not explicitly stated, but typically much shorter |
| Reaction Temperature | 120°C - 200°C | 130-135°C | 120°C - 160°C | Not explicitly stated |
| Estimated Reagent Cost per Mole of Product | ~$150 - $200 | ~$180 - $230 | ~$120 - $170 | ~$160 - $210 |
Experimental Protocols
Method 1: Classical Thermal Cyclization
Procedure (Example with 65.6% yield): [5][1]
-
In a 500L electric heating reaction kettle, add 100 kg of 2,3-dichloroaniline.
-
Turn on stirring and heat the contents to 100°C.
-
Divide 200 kg of bis(2-chloroethyl)amine hydrochloride solid into 8 batches and add them to the reactor, maintaining the temperature at 100°C.
-
After the addition is complete, continue to heat the mixture to 200°C and maintain this temperature for 4 hours.
-
Stop heating and draw off the exhaust gas.
-
Add 250 kg of n-butanol and stir under reflux for 1 hour.
-
Cool the mixture to induce crystallization.
-
Centrifuge the mixture to collect the crude product.
-
Purify the crude product by recrystallization from a mixed solvent of 350 kg of methanol and water (10:1).
-
Cool, crystallize, centrifuge, and dry the final product to obtain 108.2 kg of 1-(2,3-dichlorophenyl)piperazine hydrochloride.
Method 2: Catalyzed Thermal Cyclization
Procedure: [3]
-
To a stirred solution of 2,3-dichloroaniline (10g, 61.72 mmol) and bis(2-chloroethyl)amine (8.7g, 61.72 mmol) in xylene (150 mL), add p-toluenesulfonic acid (1.17g, 6.17 mmol) and tetrabutylammonium bromide (1.5g, 6.17 mmol).
-
Heat the resulting reaction mixture at 130-135°C for 48 hours.
-
After completion of the reaction, cool the mixture to room temperature.
-
Adjust the pH of the solution to 6-7 with aqueous ammonia.
-
Extract the organic compounds with ethyl acetate, dry with sodium sulfate, and concentrate under reduced pressure to yield the product.
Method 3: Diethanolamine and Hydrogen Bromide Route
Procedure (Example with 71.2% yield): [6]
-
In a 1000mL reaction flask, add 105.5g of diethanolamine and 600g of 48% hydrobromic acid solution.
-
Heat the reaction mixture to 120-130°C for 3 hours.
-
Raise the temperature to 150-160°C and slowly add 135.5 g of 2,3-dichloroaniline dropwise over about 6 hours.
-
Continue to react until the molar amount of an intermediate is less than 5%.
-
After the reaction ends, slowly add 20% sodium hydroxide dropwise to adjust the pH to 9-10, and maintain at 90-100°C for 1 hour.
-
Add 300 mL of toluene and stir for 1 hour.
-
Allow the layers to separate and discard the aqueous layer.
-
Recover the toluene from the organic layer and perform vacuum distillation, collecting the fractions at 170-175°C / 10 mmHg to obtain 137.6 g of the product.
Method 4: Microwave-Assisted Synthesis
Procedure: [4]
-
A mixture of bis(2-chloroethylamine) hydrochloride (10 gm, 0.056 mol), 2,3-dichloroaniline (9.8 gm, 0.061 mol), and p-toluenesulfonic acid (0.3 gm, 3%) in xylene (30 mL) is placed in a conical flask.
-
The flask is covered with a glass funnel and subjected to microwave irradiation.
-
The reaction progress is monitored by thin-layer chromatography.
-
(Note: The reference provides a high-level overview. Specific microwave parameters such as power and time would need to be optimized for specific equipment.)
Safety and Environmental Considerations
A critical aspect of any synthesis method is its safety and environmental profile.
-
2,3-Dichloroaniline: Toxic when inhaled or touched.[7] It is also an organic pollutant that can cause acute toxicity to aquatic organisms.
-
Bis(2-chloroethyl)amine hydrochloride: This is a hazardous substance, being a DNA alkylating agent. It is toxic if inhaled, ingested, or absorbed through the skin and has mutagenic effects.[6] Proper handling in a well-ventilated area with appropriate personal protective equipment is crucial.
-
Diethanolamine: Can cause skin and eye irritation. Prolonged or repeated exposure may lead to liver and kidney damage.
-
Hydrogen Bromide: Highly corrosive and can cause severe skin burns and eye damage. It is toxic if inhaled.
-
Solvents:
-
Xylene: A flammable liquid and vapor that can cause skin and eye irritation. Long-term exposure can affect the central nervous system.
-
n-Butanol: A flammable liquid that can cause serious eye damage and skin irritation.
-
Methanol: A flammable liquid and vapor that is toxic if swallowed, in contact with skin, or if inhaled.
-
The Diethanolamine and Hydrogen Bromide Route offers a significant safety advantage by avoiding the isolation and handling of the highly toxic bis(2-chloroethyl)amine hydrochloride. All methods require careful handling of hazardous materials and appropriate waste disposal procedures.
Logical Workflow for Method Comparison
The following diagram illustrates the decision-making process for selecting the optimal synthesis method based on a cost-benefit analysis.
References
- 1. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. holstongases.com [holstongases.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
Safety Operating Guide
Proper Disposal of 1-(2,3-Dichlorophenyl)piperazine hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers and Scientists
This document provides comprehensive guidance on the proper disposal of 1-(2,3-Dichlorophenyl)piperazine hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals to manage this chemical waste responsibly.
Hazard Profile and Safety Summary
This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. While classifications may vary slightly between suppliers, a conservative approach treating the substance as hazardous is recommended. Key hazard information is summarized below.
| Hazard Category | Hazard Statement | GHS Code | Pictogram |
| Acute Oral Toxicity | Harmful if swallowed. | H302 | GHS07 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 | GHS07 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 | GHS07 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 | GHS07 |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long lasting effects. | H410 | GHS09 |
Note: Hazard classifications are based on available Safety Data Sheets (SDS). It is crucial to consult the specific SDS for the product in use.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents environmental contamination and ensures personnel safety. Disposal into regular trash or down the sanitary sewer is strictly prohibited.[1][2]
1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[3]
-
Eye Protection: Safety glasses with side shields or chemical goggles.[4][5]
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If handling fine powders or creating aerosols, use a NIOSH-approved respirator.[3]
2. Waste Collection and Storage:
-
Container: Collect waste in a designated, leak-proof, and chemically compatible container.[6][7] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[1] The date of waste generation and the laboratory of origin should also be included.[1]
-
Segregation: Store the waste container in a designated satellite accumulation area that is secure and accessible only to trained personnel.[6][7] Do not store with incompatible chemicals.[1]
-
Spill Management: In case of a spill, avoid generating dust.[8] Use an absorbent material to clean up the spill and collect all contaminated materials in a sealed container for disposal as hazardous waste.[9] Prevent the chemical from entering drains or waterways.[8]
3. Final Disposal:
-
Professional Disposal Service: The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][3]
-
Incineration: A common disposal method for this type of chemical is incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber.[3]
-
Do Not:
4. Empty Container Disposal:
-
Containers that held this compound should be triple-rinsed with a suitable solvent.[9]
-
The rinsate must be collected and disposed of as hazardous waste.[9]
-
After triple-rinsing, the container labels should be defaced, and the container can then be disposed of as regular trash, in accordance with institutional policies.[9]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. acs.org [acs.org]
- 3. capotchem.com [capotchem.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. vumc.org [vumc.org]
- 10. echemi.com [echemi.com]
Personal protective equipment for handling 1-(2,3-Dichlorophenyl)piperazine hydrochloride
This guide provides immediate, essential safety and logistical information for handling 1-(2,3-Dichlorophenyl)piperazine hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 119532-26-2
Hazard Summary:
Personal Protective Equipment (PPE) Specifications
When handling this compound, the following personal protective equipment is mandatory. Due to the variability in experimental conditions and exposure levels, it is crucial to consult with your institution's safety officer and refer to the specific PPE manufacturer's guidelines for chemical compatibility and breakthrough times.
| PPE Category | Specification |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[3] For tasks with a higher risk of splashing, safety goggles are required.[1] A face shield may be necessary when working with larger quantities or in situations with a high splash potential. |
| Skin Protection | Gloves: Chemically resistant, impervious gloves must be worn.[1] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[3] Dispose of contaminated gloves after use.[3] Clothing: Wear impervious protective clothing, such as a lab coat.[1] For significant exposure risk, a chemically resistant suit may be necessary. |
| Respiratory Protection | For nuisance dust exposure: Use a P95 (US) or P1 (EU EN 143) particle respirator.[3] For higher-level protection or when engineering controls are insufficient: Use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator with cartridges.[3] All respirator use must be in accordance with a comprehensive respiratory protection program. |
Operational Plan: Handling and Disposal
Adherence to the following step-by-step procedures is critical for the safe handling and disposal of this compound and associated waste.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1][4]
-
Designate a specific area for handling the chemical and clearly label it.
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
2. Handling Procedure:
-
Don all required PPE as specified in the table above.
-
Carefully weigh and handle the solid material to avoid the formation of dust.[1][3]
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
Wash hands thoroughly after handling, even if gloves were worn.[1][3]
3. Spill Response:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material without creating dust and place it into a suitable, labeled, and sealed container for hazardous waste.[3]
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
4. Disposal Plan:
-
Chemical Waste: All surplus this compound and solutions containing it must be disposed of as hazardous waste.[3] Do not pour down the drain.[3] Arrange for disposal through a licensed professional waste disposal service.[3]
-
Contaminated Materials: All contaminated PPE (gloves, lab coats, etc.), absorbent materials from spills, and empty containers must be disposed of as hazardous waste in sealed and properly labeled containers.[3]
Workflow and Safety Relationships
The following diagram illustrates the logical flow of operations for safely handling this compound, emphasizing the integration of safety protocols at each stage.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
